molecular formula C26H29NO4 B1194338 Terflavoxate CAS No. 86433-40-1

Terflavoxate

Katalognummer: B1194338
CAS-Nummer: 86433-40-1
Molekulargewicht: 419.5 g/mol
InChI-Schlüssel: VQTYZZPDAFGNCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

structure given in first source;  RN given refers to HCl;  RN for parent cpd not available 6/89

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

86433-40-1

Molekularformel

C26H29NO4

Molekulargewicht

419.5 g/mol

IUPAC-Name

(2-methyl-1-piperidin-1-ylpropan-2-yl) 3-methyl-4-oxo-2-phenylchromene-8-carboxylate

InChI

InChI=1S/C26H29NO4/c1-18-22(28)20-13-10-14-21(24(20)30-23(18)19-11-6-4-7-12-19)25(29)31-26(2,3)17-27-15-8-5-9-16-27/h4,6-7,10-14H,5,8-9,15-17H2,1-3H3

InChI-Schlüssel

VQTYZZPDAFGNCK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OC(C)(C)CN3CCCCC3)C4=CC=CC=C4

Andere CAS-Nummern

86433-40-1

Synonyme

Rec 15-2053
terflavoxate

Herkunft des Produkts

United States

Foundational & Exploratory

Terflavoxate: An In-depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terflavoxate is a flavone derivative that was investigated for its spasmolytic properties, particularly for the treatment of urinary frequency and incontinence associated with overactive bladder.[1] As an analogue of flavoxate, this compound was developed to offer a more potent and stable therapeutic option.[2] Despite showing promise in preclinical studies, its clinical development was discontinued in the late 1990s.[3] This guide provides a detailed technical overview of the mechanism of action of this compound, based on available preclinical research. The primary focus is on its effects on smooth muscle contractility, ion channel interactions, and receptor binding profiles.

Core Mechanism of Action: Calcium Channel Antagonism

  • Inhibition of Potassium-Induced Contractions: this compound effectively inhibits contractions of isolated bladder smooth muscle strips induced by high concentrations of potassium (K+).[1] High K+ concentrations cause membrane depolarization, which in turn opens voltage-dependent L-type calcium channels, leading to an influx of extracellular calcium and subsequent muscle contraction. By inhibiting these contractions, this compound demonstrates its ability to block this critical calcium entry pathway.

  • Mixed Antagonism of Calcium-Induced Contractions: In potassium-depolarized bladder strips, where contractions are directly induced by the addition of calcium, this compound acts as a mixed antagonist. This is in contrast to dihydropyridine calcium channel blockers like nifedipine and nicardipine, which act as competitive antagonists in this experimental model. This suggests that this compound's interaction with the calcium channel may be more complex than that of traditional dihydropyridines.

The calcium antagonistic effects are considered the primary drivers of the smooth muscle relaxant properties of this compound.

Secondary and Differentiating Mechanisms

While calcium channel blockade is the primary mechanism, the pharmacological profile of this compound is further defined by its activity, or lack thereof, at other cellular targets.

Muscarinic Receptor Interactions

This compound exhibits a micromolar affinity for muscarinic receptors in the bladder and brain. However, its activity on carbachol-induced contractions in rat bladder tissue is non-competitive, indicating that it is not a functional antimuscarinic agent. This is a significant point of differentiation from other treatments for overactive bladder, such as oxybutynin, which are primarily anticholinergic.

Furthermore, this compound inhibits contractions induced by electrical field stimulation by over 50%. As field stimulation triggers the release of various neurotransmitters, not just acetylcholine, this finding suggests a mechanism of action beyond simple muscarinic receptor blockade and further supports a direct effect on the smooth muscle.

Potential for Phosphodiesterase Inhibition

Summary of Preclinical Findings

The following table summarizes the key preclinical findings related to the mechanism of action of this compound.

Experimental Model Agonist/Stimulus Key Finding for this compound Inferred Mechanism Reference(s)
Isolated Rat Bladder StripsCarbacholNon-competitive antagonismNot a functional antimuscarinic agent
Isolated Rabbit Bladder StripsElectrical Field Stimulation>50% inhibition of contractionsMechanism other than anticholinergic action; likely direct muscle relaxation
Isolated Bladder StripsHigh K+Inhibition of both phasic and tonic contractionsCalcium channel blockade
Potassium-Depolarized Bladder StripsCalciumMixed antagonismAtypical calcium channel antagonism compared to dihydropyridines
Bladder and Brain TissueN/A (Binding Assay)Micromolar affinity for muscarinic receptorsReceptor binding does not translate to functional antagonism

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the cited literature for assessing the spasmolytic activity of compounds like this compound.

Isolated Tissue Bath for Smooth Muscle Contractility

This in vitro method is used to measure the isometric contraction and relaxation of smooth muscle strips.

  • Tissue Preparation:

    • Urinary bladders are excised from euthanized animals (e.g., Sprague-Dawley rats, rabbits).

    • The bladder is placed in a physiological salt solution (PSS), such as Krebs-Henseleit solution, and dissected to obtain longitudinal smooth muscle strips.

  • Mounting:

    • The tissue strips are mounted vertically in an organ bath containing warmed (37°C) and aerated (95% O2, 5% CO2) PSS.

    • One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer.

  • Equilibration and Tensioning:

    • The tissue is allowed to equilibrate for a period of time (e.g., 60 minutes) under a basal tension (e.g., 1-2 grams).

    • The PSS is changed periodically during equilibration.

  • Induction of Contraction:

    • A contractile agent is added to the organ bath. Common agents include:

      • Carbachol: A muscarinic receptor agonist.

      • High Potassium (K+) Solution: To induce depolarization and open voltage-gated calcium channels.

      • Electrical Field Stimulation (EFS): To stimulate intramural nerves.

  • Application of Test Compound:

    • Once a stable contraction is achieved, this compound is added to the bath in a cumulative or non-cumulative manner at increasing concentrations.

    • The resulting relaxation is recorded.

  • Data Analysis:

    • The relaxation is expressed as a percentage of the maximal contraction induced by the agonist.

    • Concentration-response curves are plotted to determine parameters such as IC50 values.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and the logical framework for determining this compound's mechanism of action.

G cluster_contraction Smooth Muscle Contraction Pathways cluster_this compound This compound's Points of Intervention Depolarization Membrane Depolarization VGCC Voltage-Gated Ca2+ Channels (L-type) Depolarization->VGCC Opens Ca_influx Ca2+ Influx VGCC->Ca_influx Ca_Calmodulin Ca2+-Calmodulin Complex Ca_influx->Ca_Calmodulin MLCK_active Active Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK_active Activates Contraction Smooth Muscle Contraction MLCK_active->Contraction Phosphorylates Myosin Ach Acetylcholine M3_Receptor Muscarinic M3 Receptor Ach->M3_Receptor Binds PLC Phospholipase C (PLC) M3_Receptor->PLC Activates IP3 IP3 PLC->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Acts on Ca_release Ca2+ Release SR->Ca_release Ca_release->Ca_Calmodulin Terflavoxate_Ca This compound Terflavoxate_Ca->VGCC Blocks (Primary Action) Terflavoxate_M3 This compound (Non-functional antagonism) Terflavoxate_M3->M3_Receptor Binds (Weakly)

Caption: Signaling pathways in smooth muscle contraction and points of intervention for this compound.

G Start Investigate this compound's Spasmolytic Mechanism Test_Anticholinergic Test on Carbachol-induced Contraction Start->Test_Anticholinergic Test_Direct_Muscle Test on High K+ induced Contraction Start->Test_Direct_Muscle Result_Anticholinergic Result: Non-competitive Antagonism Test_Anticholinergic->Result_Anticholinergic Conclusion_Anticholinergic Conclusion: Not a functional antimuscarinic agent Result_Anticholinergic->Conclusion_Anticholinergic Final_Conclusion Primary Mechanism: Calcium Channel Antagonism Conclusion_Anticholinergic->Final_Conclusion Result_Direct_Muscle Result: Inhibition of Contraction Test_Direct_Muscle->Result_Direct_Muscle Conclusion_Direct_Muscle Conclusion: Blocks Voltage-Gated Ca2+ Channels Result_Direct_Muscle->Conclusion_Direct_Muscle Conclusion_Direct_Muscle->Final_Conclusion

Caption: Experimental workflow for elucidating this compound's primary mechanism of action.

Conclusion

References

Pharmacological Profile of Terflavoxate Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terflavoxate hydrochloride, also known as REC 15/2053, is a flavone derivative investigated for its spasmolytic properties, primarily targeting the smooth muscle of the urinary bladder. Developed as a more potent and stable analog of flavoxate, its pharmacological profile is characterized by a primary mechanism of action involving calcium channel antagonism. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound hydrochloride, detailing its mechanism of action, pharmacodynamics, and available quantitative data. The guide includes detailed experimental protocols for key in vitro assays and visual representations of its signaling pathway and experimental workflows to support further research and development in the field of urology.

Introduction

This compound hydrochloride (chemical name: 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid 1,1-dimethyl-2-(N-piperidinyl)ethyl ester hydrochloride) is a synthetic flavone derivative with notable spasmolytic activity on the lower urinary tract.[1] It was developed as an analog of flavoxate with the aim of improving potency and stability.[2] Preclinical investigations have primarily focused on its potential as a therapeutic agent for overactive bladder (OAB) and other urinary tract disorders characterized by detrusor muscle instability.[2] Although it progressed to Phase II clinical trials for urination disorders, these trials were ultimately discontinued.[2] This guide synthesizes the available preclinical data to provide a detailed pharmacological profile of this compound hydrochloride.

Mechanism of Action

The primary mechanism of action of this compound hydrochloride is the blockade of L-type voltage-dependent calcium channels.[3] This distinguishes it from traditional anticholinergic agents used in the management of OAB. By inhibiting the influx of extracellular calcium into bladder smooth muscle cells, this compound hydrochloride reduces the intracellular calcium concentration required for the activation of calmodulin and subsequently, myosin light chain kinase (MLCK). This leads to a decrease in the phosphorylation of myosin light chains, resulting in smooth muscle relaxation and a reduction in bladder contractility.

While this compound hydrochloride exhibits a weak affinity for muscarinic receptors, its functional activity is not primarily mediated through muscarinic receptor antagonism. In vitro studies have shown that its inhibition of carbachol-induced bladder contractions is non-competitive, further supporting a mechanism of action distinct from direct muscarinic receptor blockade.

Signaling Pathway

The signaling pathway for this compound hydrochloride's spasmolytic effect on bladder smooth muscle is initiated by its interaction with L-type calcium channels.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound hydrochloride L_type_Ca_Channel L-type Voltage-Gated Ca²⁺ Channel This compound->L_type_Ca_Channel Blockade Ca_Influx Ca²⁺ Influx Intracellular_Ca ↓ Intracellular [Ca²⁺] Calmodulin Calmodulin Activation Intracellular_Ca->Calmodulin Inhibition MLCK Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK Inhibition Myosin_LC_P Myosin Light Chain Phosphorylation MLCK->Myosin_LC_P Inhibition Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Inhibition Relaxation Smooth Muscle Relaxation Myosin_LC_P->Relaxation Promotion

Caption: Signaling pathway of this compound hydrochloride in bladder smooth muscle.

Pharmacodynamics

In Vitro Spasmolytic Activity

Preclinical studies have consistently demonstrated the spasmolytic effects of this compound hydrochloride on isolated urinary bladder strips from various species, including rats, rabbits, and humans. It has been shown to inhibit contractions induced by various stimuli, including high potassium (KCl), the muscarinic agonist carbachol, and electrical field stimulation.

Notably, this compound hydrochloride was found to be as effective as flavoxate, oxybutynin, and terodiline in inhibiting both the phasic and tonic components of K+-induced contractions. Furthermore, it inhibited field stimulation-induced contractions of rabbit bladder strips by more than 50%, suggesting a non-muscarinic mechanism of action.

Quantitative Data

The following tables summarize the available quantitative data for this compound hydrochloride and comparator compounds from in vitro studies.

Table 1: Receptor Binding Affinities (IC50 Values)

Compound[3H]Nitrendipine Binding Sites (L-type Ca²⁺ Channels)Muscarinic Receptorsα1-Adrenergic Receptors
This compound HCl (REC 15/2053) 14 µM 18 µM Inactive
FlavoxateInactive12.2 µMNot Reported
Oxybutynin44.4 µM5.4 nMNot Reported
TerodilineNot Reported588 nMNot Reported
ImipramineNot Reported653 nM248 nM

Table 2: In Vitro Functional Activity on Bladder Smooth Muscle

CompoundInhibition of K⁺-induced ContractionsInhibition of Carbachol-induced ContractionsInhibition of Field Stimulation-induced Contractions
This compound HCl (REC 15/2053) Equally effective to flavoxate, oxybutynin, and terodiline Non-competitive antagonism >50% inhibition in rabbit bladder strips
FlavoxateEffectiveEffectiveEffective
OxybutyninEffectiveCompetitive antagonismLess than 50% inhibition
TerodilineEffectiveCompetitive antagonismLess than 50% inhibition

Pharmacokinetics

Detailed in vivo pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) of this compound hydrochloride, are not extensively available in the public domain. Preclinical development would have involved such studies in animal models to predict its behavior in humans, but specific parameters have not been published.

Clinical Trials

This compound hydrochloride was under Phase II clinical development for the treatment of urination disorders. However, these trials were discontinued in the late 1990s. The specific reasons for discontinuation and the detailed results from these clinical studies have not been publicly disclosed.

Experimental Protocols

In Vitro Isometric Contraction of Bladder Smooth Muscle Strips

This protocol outlines the general methodology used to assess the spasmolytic activity of compounds on isolated bladder tissue.

cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_exp Experiment cluster_analysis Data Analysis A Euthanize Animal (e.g., Rat, Rabbit) B Excise Urinary Bladder A->B C Place in Cold Krebs Solution B->C D Dissect Longitudinal Smooth Muscle Strips C->D E Mount Strip in Organ Bath (Krebs Solution, 37°C, 95% O₂/5% CO₂) D->E Transfer Strip F Connect to Isometric Force Transducer E->F G Apply Optimal Resting Tension F->G H Equilibration Period G->H I Induce Contraction (e.g., KCl, Carbachol, EFS) H->I Start Experiment J Add this compound HCl (Cumulative Concentrations) I->J K Record Changes in Isometric Tension J->K L Measure Inhibition of Contraction Amplitude K->L Analyze Data M Construct Concentration- Response Curves L->M N Calculate Potency (e.g., IC₅₀) M->N

Caption: Workflow for in vitro isometric bladder strip contraction assay.

Methodology:

  • Tissue Preparation: Laboratory animals (e.g., Sprague-Dawley rats, New Zealand white rabbits) are euthanized according to ethical guidelines. The urinary bladder is quickly excised and placed in cold Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.7). Longitudinal strips of the detrusor muscle are carefully dissected.

  • Experimental Setup: The muscle strips are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O2 and 5% CO2. One end of the strip is attached to a fixed hook, and the other is connected to an isometric force transducer to record changes in tension. An optimal resting tension is applied, and the tissue is allowed to equilibrate.

  • Experimental Procedure: After equilibration, stable and reproducible contractions are induced using contractile agents such as high potassium chloride (KCl) solution (to induce depolarization-mediated contraction), carbachol (a muscarinic agonist), or electrical field stimulation (EFS) (to induce nerve-mediated contractions). Once a stable contraction is achieved, this compound hydrochloride is added to the organ bath in a cumulative manner, and the resulting relaxation is recorded.

  • Data Analysis: The inhibitory effect of this compound hydrochloride is quantified by measuring the percentage reduction in the amplitude of the induced contractions. Concentration-response curves are then plotted to determine the potency of the compound, often expressed as the IC50 value (the concentration required to produce 50% of the maximum inhibition).

Patch-Clamp Electrophysiology for Calcium Channel Antagonism

This protocol describes the whole-cell patch-clamp technique used to measure the effect of this compound hydrochloride on L-type calcium channel currents in isolated bladder smooth muscle cells (myocytes).

Methodology:

  • Cell Isolation: Single smooth muscle cells are enzymatically dispersed from the detrusor muscle of the urinary bladder.

  • Electrophysiological Recording: The whole-cell configuration of the patch-clamp technique is employed. A glass micropipette with a small tip diameter is pressed against the cell membrane to form a high-resistance "giga-seal." The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior.

  • Voltage Clamp: The cell membrane potential is held at a specific voltage (holding potential) by a voltage-clamp amplifier. Depolarizing voltage steps are then applied to activate voltage-gated calcium channels.

  • Measurement of Calcium Currents: The influx of calcium ions (or barium ions, often used as a charge carrier through calcium channels) is measured as an inward electrical current.

  • Drug Application: this compound hydrochloride is applied to the cell via the extracellular solution. The effect of the compound on the amplitude and kinetics of the calcium channel currents is then recorded and quantified.

Discussion and Future Directions

The preclinical data for this compound hydrochloride strongly suggest that its spasmolytic effect on the urinary bladder is primarily mediated by the blockade of L-type calcium channels. Its weak affinity for muscarinic receptors indicates a favorable profile compared to traditional anticholinergic agents, potentially with fewer side effects such as dry mouth and constipation.

The discontinuation of its clinical development in Phase II trials leaves questions about its efficacy and safety in humans unanswered. The lack of publicly available in vivo pharmacokinetic data is a significant gap in its pharmacological profile.

Future research could focus on several areas:

  • In vivo studies: Conducting in vivo studies in animal models of OAB to evaluate the efficacy and pharmacokinetic profile of this compound hydrochloride. Cystometry studies would be particularly valuable to assess its effects on bladder capacity, voiding pressure, and the frequency of non-voiding contractions.

  • Selectivity Profiling: Further investigation into the selectivity of this compound hydrochloride for bladder smooth muscle L-type calcium channels over those in other tissues (e.g., cardiovascular system) would be crucial for assessing its potential safety margin.

  • Metabolite Activity: Identifying the metabolites of this compound hydrochloride and characterizing their pharmacological activity would provide a more complete understanding of its in vivo effects.

Conclusion

This compound hydrochloride is a flavone derivative with a clear mechanism of action as a calcium channel antagonist in bladder smooth muscle. The available preclinical data demonstrate its potential as a spasmolytic agent for the treatment of lower urinary tract disorders. While its clinical development was halted, the detailed pharmacological profile presented in this guide provides a valuable resource for researchers and scientists interested in the development of novel therapies for overactive bladder and related conditions. Further investigation into its in vivo properties and the reasons for its clinical discontinuation could provide important insights for the future of drug development in this therapeutic area.

References

Terflavoxate: A Technical Guide on a Flavone Derivative with Spasmolytic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terflavoxate is a flavone derivative that has demonstrated significant spasmolytic properties, particularly on urinary bladder smooth muscle. Developed as an analog of flavoxate, its mechanism of action is primarily attributed to calcium channel antagonism, distinguishing it from traditional antimuscarinic agents used in the management of overactive bladder. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, comparative efficacy, and the experimental protocols used for its evaluation. Due to the discontinuation of its clinical development, publicly available quantitative data is limited; however, this guide synthesizes the existing qualitative and comparative findings to offer a detailed understanding of this compound for research and drug development professionals.

Introduction

Flavone derivatives are a class of compounds that have been investigated for a variety of pharmacological activities. This compound (also known as REC 15/2053) emerged from research focused on developing more potent and stable analogs of flavoxate, a known spasmolytic agent.[1] The primary therapeutic target for this compound was the smooth muscle of the urinary bladder, with the aim of treating conditions such as overactive bladder.[1][2] Early preclinical studies focused on characterizing its pharmacological profile and comparing its spasmolytic activity to existing drugs.[1]

Mechanism of Action

The spasmolytic effects of this compound are primarily mediated through the antagonism of calcium channels (Ca++-antagonistic effects).[2] This mechanism is distinct from many other drugs used for overactive bladder, which often exert their effects through antimuscarinic pathways.

While this compound has shown some affinity for muscarinic receptors at the micromolar level, its activity on carbachol-induced contractions of the rat bladder is non-competitive, indicating a lack of functional antimuscarinic properties. The key evidence for its calcium antagonistic mechanism comes from in vitro studies on isolated bladder strips. This compound was found to be effective in inhibiting contractions induced by high concentrations of potassium (K+). High K+ concentrations cause membrane depolarization, leading to the opening of voltage-dependent calcium channels and subsequent smooth muscle contraction. The ability of this compound to inhibit these contractions suggests a direct interference with calcium influx.

Furthermore, in studies on calcium-induced contractions in potassium-depolarized bladder strips, this compound behaved as a mixed antagonist, which differentiates it from competitive calcium channel blockers like nifedipine and nicardipine. This suggests a more complex interaction with the calcium channels or downstream signaling pathways.

Signaling Pathway of this compound's Spasmolytic Action

The following diagram illustrates the proposed signaling pathway for this compound's spasmolytic effect on smooth muscle cells.

Terflavoxate_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space High_K High K+ Concentration L_type_Ca_Channel L-type Ca2+ Channel High_K->L_type_Ca_Channel Depolarizes membrane This compound This compound This compound->L_type_Ca_Channel Inhibits (Mixed Antagonism) Ca_Influx Ca2+ Influx L_type_Ca_Channel->Ca_Influx Opens Contraction Smooth Muscle Contraction Ca_Influx->Contraction Initiates

Proposed mechanism of this compound's spasmolytic action.

Comparative Efficacy

In vitro studies have compared the spasmolytic activity of this compound with other agents used for overactive bladder, including flavoxate, oxybutynin, and terodiline.

Compound Primary Mechanism of Action Comparative Efficacy in Inhibiting K+-Induced Contractions Antagonism of Calcium-Induced Contractions
This compound Ca++-Antagonist (Mixed)Equally effective as flavoxate, oxybutynin, and terodilineMixed Antagonist
Flavoxate Ca++-AntagonistEqually effective as this compound, oxybutynin, and terodilineMixed Antagonist
Oxybutynin Antimuscarinic & Ca++-AntagonistEqually effective as this compound, flavoxate, and terodilineMixed Antagonist
Terodiline Antimuscarinic & Ca++-AntagonistEqually effective as this compound, flavoxate, and oxybutyninMixed Antagonist
Nifedipine Ca++-Antagonist (Competitive)More potent than this compound and the other compared spasmolyticsCompetitive Antagonist
Nicardipine Ca++-Antagonist (Competitive)More potent than this compound and the other compared spasmolyticsCompetitive Antagonist

Experimental Protocols

The following sections detail the general methodologies employed in the in vitro evaluation of this compound's spasmolytic properties.

Isolated Bladder Strip Contraction Assay

This assay is a standard method to assess the direct effect of a compound on smooth muscle contractility.

Objective: To measure the effect of this compound on smooth muscle contractions induced by various stimuli.

Methodology:

  • Tissue Preparation: Urinary bladders are excised from laboratory animals (e.g., rats, rabbits). Longitudinal smooth muscle strips are carefully dissected in a physiological salt solution (e.g., Krebs-Henseleit solution).

  • Organ Bath Setup: The tissue strips are mounted in an organ bath containing the physiological salt solution, maintained at 37°C, and continuously aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Transducer Connection: One end of the tissue strip is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.

  • Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period.

  • Induction of Contraction: Contractions are induced by adding a contractile agent to the organ bath. Common agents include:

    • High Potassium (K+) Solution: To induce depolarization and open voltage-gated calcium channels.

    • Carbachol: A muscarinic agonist to induce receptor-mediated contractions.

    • Electrical Field Stimulation (EFS): To stimulate nerve endings within the tissue and induce neurotransmitter release.

  • Application of this compound: After a stable contraction is achieved, this compound is added to the bath in a cumulative or non-cumulative manner at increasing concentrations.

  • Data Recording and Analysis: The inhibitory effect of this compound on the induced contractions is recorded and analyzed to determine its potency and efficacy.

Experimental Workflow for In Vitro Spasmolytic Assay

The following diagram outlines the typical workflow for evaluating a compound's spasmolytic activity using an isolated organ bath setup.

Experimental_Workflow Start Start Tissue_Dissection Tissue Dissection (e.g., Bladder Strips) Start->Tissue_Dissection Organ_Bath_Mounting Mounting in Organ Bath with Physiological Salt Solution Tissue_Dissection->Organ_Bath_Mounting Equilibration Equilibration under Resting Tension Organ_Bath_Mounting->Equilibration Induce_Contraction Induce Contraction (e.g., High K+, Carbachol) Equilibration->Induce_Contraction Add_this compound Add this compound (Cumulative Concentrations) Induce_Contraction->Add_this compound Record_Response Record Inhibitory Response Add_this compound->Record_Response Data_Analysis Data Analysis (e.g., Concentration-Response Curve) Record_Response->Data_Analysis End End Data_Analysis->End

A typical workflow for in vitro spasmolytic assays.

Conclusion

This compound is a flavone derivative with pronounced spasmolytic properties, primarily acting as a calcium channel antagonist. In vitro studies have demonstrated its efficacy in inhibiting smooth muscle contractions of the urinary bladder, with a mechanism that is distinct from antimuscarinic agents. While its clinical development was discontinued, the available preclinical data provide valuable insights into its pharmacological profile. The information presented in this technical guide, including the proposed mechanism of action, comparative efficacy, and detailed experimental protocols, serves as a useful resource for researchers and professionals in the field of drug discovery and development, particularly for those investigating novel treatments for urological disorders involving smooth muscle dysfunction. Further research would be necessary to elucidate the precise molecular interactions of this compound with calcium channels and to obtain quantitative measures of its potency.

References

Unveiling the Spasmolytic Potential: A Technical Guide to the Smooth Muscle Relaxant Properties of Terflavoxate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the smooth muscle relaxant properties of Terflavoxate (also known as REC 15/2053), a flavone derivative with significant potential in the management of smooth muscle hypercontractility, particularly within the urinary tract. This document synthesizes available preclinical data, details relevant experimental methodologies, and visualizes the proposed mechanism of action to support further research and development in this area.

Core Mechanism of Action: A Calcium-Centric Approach

This compound exerts its smooth muscle relaxant effects primarily through the antagonism of calcium (Ca²⁺) channels.[1] Unlike many traditional antispasmodics that target muscarinic receptors, this compound's activity is not functionally antimuscarinic.[1] While it shows a weak affinity for muscarinic receptors at micromolar concentrations, its primary spasmolytic action is attributed to its effects on calcium influx.[1][2][3]

Preclinical studies indicate that this compound behaves as a mixed antagonist to calcium-induced contractions in potassium-depolarized smooth muscle strips. This suggests a mechanism that interferes with the entry of extracellular calcium, a critical step in the initiation and maintenance of smooth muscle contraction. The Ca²⁺-antagonistic effects are considered the main driver of its smooth muscle relaxant properties.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound (REC 15/2053) and comparative compounds from in vitro binding studies.

Table 1: Receptor and Ion Channel Binding Affinity of this compound and Comparative Spasmolytics

CompoundTargetIC50 (µM)Reference
This compound (REC 15/2053) [3H]nitrendipine sites (L-type Ca²⁺ channels) 14 ****
This compound (REC 15/2053) Muscarinic Receptors 18 ****
FlavoxateMuscarinic Receptors12.2
OxybutyninMuscarinic Receptors0.0054
Oxybutynin[3H]nitrendipine sites (L-type Ca²⁺ channels)44.4
Emepronium bromideMuscarinic Receptors0.236
TerodilineMuscarinic Receptors0.588
Imipramineα1-adrenergic Receptors0.248
ImipramineMuscarinic Receptors0.653

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Detailed Experimental Protocols

The following are detailed, representative methodologies for key experiments cited in the investigation of this compound's smooth muscle relaxant properties. These protocols are based on standard organ bath techniques for studying smooth muscle contractility.

Carbachol-Induced Contractions in Rat Urinary Bladder Strips

This experiment assesses the effect of this compound on contractions induced by a muscarinic agonist, carbachol, to determine any anticholinergic activity.

3.1.1. Tissue Preparation

  • Male Sprague-Dawley rats are euthanized via an approved method.

  • The urinary bladder is rapidly excised and placed in cold, oxygenated Krebs-Henseleit solution (Composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11).

  • The bladder is opened, and the mucosal layer is gently removed.

  • Longitudinal smooth muscle strips (approximately 10 mm long and 2 mm wide) are prepared from the bladder body.

3.1.2. Experimental Setup

  • Each bladder strip is mounted vertically in a 10 mL organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.

  • One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer.

  • The strips are allowed to equilibrate for 60 minutes under a resting tension of 1 g, with the bath solution being replaced every 15 minutes.

3.1.3. Contraction Protocol

  • After equilibration, a cumulative concentration-response curve to carbachol (e.g., 10⁻⁸ M to 10⁻⁴ M) is established to determine the baseline contractile response.

  • The tissues are then washed to return to baseline tension.

  • Strips are pre-incubated with varying concentrations of this compound or vehicle for a specified period (e.g., 30 minutes).

  • A second cumulative concentration-response curve to carbachol is then generated in the presence of this compound.

3.1.4. Data Analysis

  • The contractile responses are recorded and measured as the change in tension (in grams or millinewtons).

  • The effect of this compound is quantified by comparing the carbachol concentration-response curves in the absence and presence of the compound. A non-competitive antagonism would be indicated by a depression of the maximal response to carbachol without a significant rightward shift of the EC50.

K⁺-Induced Contractions in Rabbit Bladder Strips

This experiment evaluates the effect of this compound on contractions induced by high potassium, which causes membrane depolarization and influx of extracellular Ca²⁺ through voltage-gated calcium channels.

3.2.1. Tissue Preparation

  • Male rabbits are euthanized, and the urinary bladder is excised and prepared as described for the rat bladder, yielding longitudinal smooth muscle strips.

3.2.2. Experimental Setup

  • The experimental setup is identical to that described for the carbachol-induced contraction experiment.

3.2.3. Contraction Protocol

  • After equilibration, the bladder strips are exposed to a high-potassium Krebs-Henseleit solution (e.g., 80 mM KCl, with an equimolar reduction in NaCl to maintain osmolarity). This will induce a sustained contraction.

  • The contraction is allowed to reach a stable plateau.

  • This compound is then added to the bath in a cumulative manner to assess its relaxant effect on the pre-contracted tissue.

  • Alternatively, tissues can be pre-incubated with this compound before the addition of the high-potassium solution to evaluate its inhibitory effect.

3.2.4. Data Analysis

  • The relaxant effect of this compound is expressed as a percentage of the maximal contraction induced by the high-potassium solution.

  • An IC50 value for the relaxant effect can be calculated.

Visualizing the Molecular and Experimental Landscape

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway for this compound's action and a typical experimental workflow.

Signaling Pathway of this compound-Induced Smooth Muscle Relaxation

Terflavoxate_Mechanism cluster_membrane Smooth Muscle Cell Membrane L_type_Ca_Channel L-type Ca²⁺ Channel Intracellular_Ca Intracellular Ca²⁺ L_type_Ca_Channel->Intracellular_Ca Relaxation Smooth Muscle Relaxation L_type_Ca_Channel->Relaxation Leads to Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->L_type_Ca_Channel Influx Contraction Smooth Muscle Contraction Intracellular_Ca->Contraction Initiates Depolarization Membrane Depolarization (e.g., high K⁺) Depolarization->L_type_Ca_Channel Activates This compound This compound This compound->L_type_Ca_Channel Blocks Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Tissue_Excision Tissue Excision (e.g., Rat Bladder) Strip_Preparation Smooth Muscle Strip Preparation Tissue_Excision->Strip_Preparation Mounting Mount in Organ Bath Strip_Preparation->Mounting Equilibration Equilibration (60 min) Mounting->Equilibration Pre_incubation Pre-incubation (this compound/Vehicle) Equilibration->Pre_incubation Stimulation Stimulation (Carbachol or High K⁺) Pre_incubation->Stimulation Data_Acquisition Data Acquisition (Isometric Tension) Stimulation->Data_Acquisition Response_Quantification Quantify Contractile or Relaxant Response Data_Acquisition->Response_Quantification Dose_Response_Curve Generate Dose-Response Curves Response_Quantification->Dose_Response_Curve Parameter_Calculation Calculate IC50/EC50 Dose_Response_Curve->Parameter_Calculation

References

Terflavoxate's Role as a Calcium Channel Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Terflavoxate, a flavone derivative with spasmolytic properties, has been identified as a smooth muscle relaxant primarily through the antagonism of calcium channels. This technical guide synthesizes the available preclinical data on this compound, focusing on its mechanism of action as a calcium channel antagonist. While comprehensive quantitative data and detailed experimental protocols from primary literature are not fully available in the public domain, this document provides a thorough overview based on existing abstracts and general pharmacological principles. The key finding is that this compound inhibits bladder smooth muscle contraction by blocking calcium influx, though its antagonistic profile appears to differ from classical dihydropyridine calcium channel blockers.

Introduction

Overactive bladder is a prevalent condition characterized by urinary urgency, frequency, and urge incontinence, often stemming from involuntary contractions of the detrusor muscle. Pharmacological interventions commonly target the neuromuscular control of the bladder. This compound has been investigated for its potential in this therapeutic area due to its spasmolytic effects on urinary tract smooth muscle.[1] The primary mechanism underlying this action is believed to be its role as a calcium channel antagonist.[1][2]

Mechanism of Action: Calcium Channel Antagonism

The contraction of detrusor smooth muscle is critically dependent on an increase in intracellular calcium concentration ([Ca²⁺]i). A key pathway for this increase is the influx of extracellular Ca²⁺ through L-type voltage-gated calcium channels upon membrane depolarization.

This compound is understood to exert its relaxant effect by blocking these L-type calcium channels.[1] By inhibiting the influx of Ca²⁺, this compound reduces the availability of intracellular calcium required to initiate the contractile cascade, leading to smooth muscle relaxation.

Signaling Pathway

The general mechanism of action for a calcium channel antagonist like this compound in bladder smooth muscle is illustrated in the following signaling pathway diagram.

Figure 1: General Signaling Pathway of L-type Calcium Channel Antagonists in Bladder Smooth Muscle cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type_channel L-type Ca²⁺ Channel Ca_ext->L_type_channel Influx Ca_int Ca²⁺ L_type_channel->Ca_int This compound This compound This compound->L_type_channel Antagonism Relaxation Smooth Muscle Relaxation This compound->Relaxation Leads to Contraction Smooth Muscle Contraction Ca_int->Contraction Initiates

Caption: General mechanism of this compound as a calcium channel antagonist.

Preclinical Data Summary

The most detailed publicly available information comes from a study by Testa et al. (1993), which compared this compound to other agents used for overactive detrusor. The following table summarizes the qualitative findings from the abstract of this study.

Table 1: Qualitative Comparison of this compound's Effects on Bladder Contractions

CompoundPrimary Mechanism(s)Effect on K⁺-induced ContractionsAntagonism of Ca²⁺-induced Contractions
This compound Ca²⁺ Channel Antagonist Inhibits both phasic and tonic components Mixed Antagonist
FlavoxateCa²⁺ Channel AntagonistInhibits both phasic and tonic componentsMixed Antagonist
OxybutyninMuscarinic Antagonist, Ca²⁺ Channel AntagonistInhibits both phasic and tonic componentsMixed Antagonist
TerodilineMuscarinic Antagonist, Ca²⁺ Channel AntagonistInhibits both phasic and tonic componentsMixed Antagonist
NifedipineCa²⁺ Channel AntagonistPotent inhibitor, more effective on tonic componentCompetitive Antagonist
NicardipineCa²⁺ Channel AntagonistPotent inhibitor, more effective on tonic componentCompetitive Antagonist

Data derived from the abstract of Testa R, et al. Arzneimittelforschung. 1993 Feb;43(2):122-8.[3]

The key takeaway is that this compound effectively inhibits contractions induced by high potassium (which directly opens voltage-gated calcium channels). However, its "mixed" antagonism of calcium-induced contractions suggests a different binding interaction compared to the "competitive" antagonism of dihydropyridines like nifedipine and nicardipine.

Experimental Protocols

While the exact protocols for the this compound studies are not available, a standard methodology for assessing the effects of compounds on isolated bladder tissue is presented below. This representative protocol outlines the key steps in an in vitro bladder strip assay.

Tissue Preparation and Mounting
  • Animals: Male Sprague-Dawley rats are euthanized according to institutional guidelines.

  • Dissection: The urinary bladder is rapidly excised and placed in cold, oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11).

  • Strip Preparation: The bladder is cleaned of surrounding connective tissue, and longitudinal strips of detrusor muscle (approx. 10 mm x 2 mm) are prepared.

  • Mounting: Each strip is suspended in a 10 mL organ bath containing oxygenated Krebs-Henseleit solution at 37°C. One end is attached to a fixed point, and the other to an isometric force transducer.

Isometric Tension Measurement
  • Equilibration: Tissues are equilibrated for 60-90 minutes under a resting tension of 1.0 g, with solution changes every 15 minutes.

  • Viability Test: A contractile response is elicited with 80 mM KCl to ensure tissue viability.

  • Induction of Contraction: After washout, a sustained contraction is induced with 80 mM KCl.

  • Compound Administration: Once the KCl-induced contraction is stable, this compound is added cumulatively in increasing concentrations to the organ bath.

  • Data Acquisition and Analysis: The resulting relaxation is recorded and expressed as a percentage of the initial KCl-induced contraction. A concentration-response curve is generated to determine the IC₅₀ value.

Experimental Workflow

The general workflow for an in vitro study of a compound like this compound on isolated bladder tissue is depicted below.

Figure 2: Typical Experimental Workflow for In Vitro Bladder Strip Assay A Animal Euthanasia & Bladder Excision B Preparation of Detrusor Muscle Strips A->B C Mounting in Organ Bath B->C D Equilibration under Tension C->D E Viability Test with High KCl D->E F Induction of Contraction (e.g., High KCl) E->F G Cumulative Addition of this compound F->G H Recording of Isometric Tension G->H I Data Analysis (Concentration-Response Curve) H->I

Caption: A typical workflow for testing compounds on isolated bladder tissue.

Discussion and Future Directions

The available evidence positions this compound as a calcium channel antagonist with smooth muscle relaxant properties. Its efficacy in inhibiting K⁺-induced contractions in bladder tissue provides strong support for this mechanism. The designation of its action as "mixed antagonism" of Ca²⁺-induced contractions warrants further investigation to understand its precise interaction with the L-type calcium channel and to explore if other secondary mechanisms contribute to its overall pharmacological profile.

For future research, obtaining quantitative data such as IC₅₀ and Kᵢ values for this compound's calcium channel antagonism is crucial for a comprehensive understanding of its potency and for comparative analysis with other spasmolytics. Further studies employing patch-clamp electrophysiology could elucidate the specifics of its interaction with the calcium channel at a molecular level.

Conclusion

This compound demonstrates a clear role as a calcium channel antagonist, which is the primary mechanism for its spasmolytic effects on bladder smooth muscle. While a lack of publicly available, detailed quantitative data and protocols limits a full characterization, the existing information provides a solid foundation for its classification and suggests a potentially unique profile compared to established calcium channel blockers. Further research is needed to fully delineate its pharmacological properties and therapeutic potential.

References

Preclinical Profile of Terflavoxate for Overactive Detrusor: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Terflavoxate, a flavone derivative, has been investigated for its potential therapeutic application in overactive detrusor, a condition characterized by involuntary contractions of the bladder's detrusor muscle. Preclinical research, primarily from in vitro studies, suggests that this compound's mechanism of action is distinct from traditional antimuscarinic agents. The available data points towards calcium channel antagonism as the principal pathway for its spasmolytic effects on bladder smooth muscle. This document provides a comprehensive overview of the existing preclinical data on this compound, including its proposed mechanism of action, in vitro pharmacological effects, and relevant experimental protocols. It is important to note that publicly available data on this compound is limited, with significant gaps in in vivo efficacy, pharmacokinetics, and safety toxicology.

Introduction

Overactive bladder (OAB) is a prevalent condition significantly impacting the quality of life. The underlying pathophysiology often involves detrusor overactivity, leading to symptoms of urinary urgency, frequency, and incontinence. While antimuscarinic drugs are a cornerstone of OAB treatment, their side effects can limit patient compliance. This compound (CAS 86433-39-8) emerged as a potential alternative with a different mechanism of action. As a flavone derivative, it shares a structural backbone with compounds known for their biological activities. Preclinical investigations have focused on elucidating its smooth muscle relaxant properties.

Proposed Mechanism of Action: Calcium Channel Antagonism

The primary mechanism responsible for this compound's smooth muscle relaxant properties is believed to be its role as a calcium channel antagonist.[1][2][3] Unlike antimuscarinic drugs that block acetylcholine receptors, this compound appears to directly interfere with the influx of extracellular calcium into detrusor smooth muscle cells, a critical step for muscle contraction. While it has shown some affinity for muscarinic receptors at the micromolar level, its functional activity on carbachol-induced contractions is non-competitive, indicating this is not its primary mode of action.[3]

The following diagram illustrates the proposed signaling pathway for this compound's action on detrusor smooth muscle cells.

cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type_Ca_channel L-type Ca²⁺ Channel Ca_ext->L_type_Ca_channel Influx Ca_int Ca²⁺ L_type_Ca_channel->Ca_int This compound This compound This compound->L_type_Ca_channel Inhibition Calmodulin Calmodulin Ca_int->Calmodulin Activates MLCK MLCK Calmodulin->MLCK Activates MLC Myosin Light Chain (MLC) MLCK->MLC Phosphorylates MLC_P Phosphorylated MLC MLC->MLC_P Contraction Muscle Contraction MLC_P->Contraction

Proposed signaling pathway of this compound in detrusor smooth muscle.

In Vitro Pharmacology

The primary evidence for this compound's activity comes from in vitro studies on isolated bladder tissues. A key study by Testa et al. (1993) investigated its antispasmodic effects in comparison to other drugs used for overactive detrusor.

Effects on Induced Contractions
  • Potassium Chloride (K+)-Induced Contractions: this compound was shown to be effective in inhibiting the tonic and phasic components of contractions induced by high potassium concentrations. This method of inducing contraction is dependent on the influx of extracellular calcium through voltage-gated calcium channels, supporting the calcium antagonist mechanism. This compound's efficacy was comparable to that of flavoxate, oxybutynin, and terodiline in this assay.[3]

  • Electrical Field Stimulation (EFS)-Induced Contractions: this compound significantly inhibited contractions induced by electrical field stimulation in rabbit bladder strips by more than 50%. EFS triggers the release of neurotransmitters that cause smooth muscle contraction. The ability of this compound to inhibit these contractions, unlike antimuscarinic drugs, further suggests a mechanism of action downstream of receptor activation, likely at the level of calcium influx.

  • Carbachol-Induced Contractions: While showing micromolar affinity for muscarinic receptors, this compound's antagonism of carbachol-induced contractions in rat bladder was non-competitive, indicating it does not function as a classical competitive antimuscarinic agent.

Data Presentation

Due to the limited availability of full-text articles, specific quantitative data such as IC50 or pA2 values for this compound are not publicly accessible. The following table illustrates the type of data that would be crucial for a comprehensive evaluation of this compound's in vitro profile.

CompoundTarget/StimulusSpeciesTissueParameterValue (µM)Reference
This compound K+ (60 mM)RatDetrusor StripIC50Data not availableTesta et al., 1993
This compound Electrical Field StimulationRabbitDetrusor StripIC50Data not availableTesta et al., 1993
This compound CarbacholRatDetrusor StrippA2Data not availableTesta et al., 1993
This compound Muscarinic ReceptorsRatBladder/BrainKiMicromolar rangeTesta et al., 1993
FlavoxateK+ (60 mM)RatDetrusor StripIC50Data not availableTesta et al., 1993
OxybutyninK+ (60 mM)RatDetrusor StripIC50Data not availableTesta et al., 1993
TerodilineK+ (60 mM)RatDetrusor StripIC50Data not availableTesta et al., 1993
NifedipineK+ (60 mM)RatDetrusor StripIC50Data not availableTesta et al., 1993
NicardipineK+ (60 mM)RatDetrusor StripIC50Data not availableTesta et al., 1993

Note: This table is for illustrative purposes to show the required data for a complete preclinical profile. The values are stated as "Data not available" as they could not be retrieved from publicly accessible sources.

Experimental Protocols

The following is a generalized protocol for an in vitro bladder strip contractility assay, based on standard pharmacological methods and the descriptions in the available literature.

In Vitro Bladder Strip Contractility Assay

Objective: To assess the effect of this compound on the contractility of isolated detrusor smooth muscle strips in response to various contractile agents.

Materials:

  • Male Sprague-Dawley rats or New Zealand white rabbits.

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.7), continuously gassed with 95% O2 / 5% CO2.

  • Contractile agents: Potassium chloride (KCl), Carbachol, Electrical field stimulation (EFS) electrodes.

  • Test compound: this compound hydrochloride.

  • Organ baths with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to approved ethical guidelines.

    • Excise the urinary bladder and place it in cold, oxygenated Krebs-Henseleit solution.

    • Remove the urothelium and surrounding connective tissue.

    • Dissect the detrusor muscle into longitudinal strips (e.g., 10 mm long, 2 mm wide).

  • Experimental Setup:

    • Suspend each bladder strip in a temperature-controlled (37°C) organ bath containing oxygenated Krebs-Henseleit solution.

    • Connect one end of the strip to a fixed hook and the other to an isometric force transducer.

    • Apply an initial tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.

  • Induction of Contractions and Drug Application:

    • K+-induced contractions: Induce sustained contractions by replacing the Krebs solution with a high K+ solution (e.g., 60-80 mM KCl). Once a stable plateau is reached, add cumulative concentrations of this compound to the bath to generate a concentration-response curve.

    • EFS-induced contractions: Place the tissue between two platinum electrodes. Induce contractions by applying electrical pulses (e.g., 5-20 Hz, 1 ms pulse duration, 90 V for 5-10 seconds). After obtaining stable control responses, incubate the tissue with increasing concentrations of this compound for a set period (e.g., 20 minutes) before the next stimulation.

    • Carbachol-induced contractions: Generate a cumulative concentration-response curve for carbachol. In a separate set of experiments, pre-incubate the tissues with a fixed concentration of this compound before generating the carbachol concentration-response curve to assess the nature of the antagonism.

  • Data Analysis:

    • Record the contractile force using a data acquisition system.

    • Express the relaxation induced by this compound as a percentage of the maximum contraction induced by the agonist.

    • Calculate IC50 values (the concentration of the drug that produces 50% of its maximal inhibitory effect) from the concentration-response curves using non-linear regression analysis.

    • For antagonist studies, perform a Schild analysis to determine the pA2 value if the antagonism is competitive.

The following diagram illustrates a typical workflow for such an in vitro experiment.

cluster_preparation Tissue Preparation cluster_experiment Experimental Setup cluster_testing Contraction & Drug Testing cluster_analysis Data Analysis Animal Animal Model (Rat/Rabbit) Bladder_Excision Bladder Excision Animal->Bladder_Excision Strip_Dissection Detrusor Strip Dissection Bladder_Excision->Strip_Dissection Organ_Bath Organ Bath (Krebs Solution, 37°C) Strip_Dissection->Organ_Bath Equilibration Equilibration (60 min) Organ_Bath->Equilibration Stimulation Induce Contraction (KCl, EFS, Carbachol) Equilibration->Stimulation Drug_Addition Add this compound (Cumulative Concentrations) Stimulation->Drug_Addition Data_Acquisition Data Acquisition (Force Transducer) Drug_Addition->Data_Acquisition Analysis Calculate IC50/pA2 Data_Acquisition->Analysis

Experimental workflow for in vitro bladder strip contractility assay.

Data Gaps and Future Directions

The preclinical characterization of this compound for overactive detrusor is currently incomplete. The following areas represent critical data gaps that need to be addressed to fully understand its therapeutic potential:

  • Quantitative In Vitro Data: The lack of publicly available IC50 and pA2 values prevents a thorough comparison of this compound's potency with other existing therapies.

  • In Vivo Efficacy: There is no published data from in vivo animal models of overactive bladder. Urodynamic studies in conscious, freely moving animals are essential to evaluate the effects of this compound on key parameters such as urinary frequency, bladder capacity, micturition pressure, and non-voiding contractions.

  • Pharmacokinetics: Information on the absorption, distribution, metabolism, and excretion (ADME) of this compound is not available. Understanding its pharmacokinetic profile is crucial for determining appropriate dosing regimens and predicting its behavior in humans.

  • Safety and Toxicology: Preclinical safety and toxicology studies are necessary to identify potential adverse effects and to establish a therapeutic window.

Conclusion

The available preclinical evidence, though limited, suggests that this compound is a spasmolytic agent with a mechanism of action centered on calcium channel antagonism in the detrusor smooth muscle. This differentiates it from the widely used antimuscarinic drugs for overactive bladder. However, the absence of comprehensive in vitro quantitative data, in vivo efficacy studies, and pharmacokinetic and toxicological data severely limits a complete assessment of its potential as a therapeutic agent. Further research is required to fill these critical gaps and to determine if this compound warrants clinical development for the treatment of overactive detrusor.

References

The Molecular Architecture of Terflavoxate (C26H29NO4): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terflavoxate, with the chemical formula C26H29NO4, is a flavone derivative that has been investigated for its spasmolytic properties. This technical guide provides an in-depth overview of its molecular structure, elucidated through a combination of spectroscopic and crystallographic techniques. Detailed methodologies for its synthesis and characterization are presented, alongside a summary of its known mechanisms of action involving calcium channel antagonism and muscarinic receptor modulation. This document is intended to serve as a comprehensive resource for researchers engaged in the study and development of flavonoid-based therapeutic agents.

Introduction

This compound, identified by the CAS number 86433-40-1, belongs to the chromone derivative class of compounds.[1] Its core structure is 4H-1-benzopyran-4-one, also known as chromone.[1] The full chemical name for the hydrochloride salt is 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid 1,1-dimethyl-2-(N-piperidinyl)ethyl ester hydrochloride.[2] Early research identified this compound as a potential antispasmodic agent for the lower urinary tract, exhibiting potent smooth muscle relaxant properties.[2] This guide focuses on the detailed molecular characterization of this compound.

Molecular Structure and Elucidation

The definitive molecular structure of this compound has been established through a combination of spectroscopic and crystallographic analyses. These methods provide a comprehensive picture of the molecule's connectivity, functional groups, and three-dimensional arrangement.

Spectroscopic Characterization

A foundational study published in Arzneimittelforschung in 1993 comprehensively characterized this compound using UV, IR, NMR, and Mass Spectrometry.[2] While the full quantitative data from this primary source is not publicly available, this section outlines the principles of these techniques as applied to this compound and presents available data.

NMR spectroscopy is a powerful technique for determining the precise connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would be employed to confirm the arrangement of protons and carbon atoms, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom/Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons7.0 - 8.5110 - 160
Piperidine Protons1.5 - 3.520 - 60
Ester Methylene Protons~4.5~65
Ester Methyl Protons~1.5~25
Flavone Methyl Protons~2.4~15
Carbonyl Carbon-~175
Other Quaternary Carbons-100 - 160

Note: The values in this table are estimations based on typical chemical shifts for similar functional groups and do not represent experimentally determined data for this compound.

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 2: Expected Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption Range (cm⁻¹)
C=O (Ester)1735 - 1750
C=O (Ketone, Flavone)1630 - 1690
C=C (Aromatic)1400 - 1600
C-O (Ester)1000 - 1300
C-N (Amine)1000 - 1250
C-H (Aromatic)3000 - 3100
C-H (Aliphatic)2850 - 3000

Note: This table presents expected ranges and does not contain experimentally verified peak values for this compound.

Mass spectrometry determines the molecular weight and can provide information about the structure of a molecule by analyzing its fragmentation pattern upon ionization.

Table 3: Theoretical Mass Data for this compound

Ion Species Molecular Formula Calculated Exact Mass (m/z)
This compound (Free Base) [M]C₂₆H₂₉NO₄419.2097
Protonated Molecule [M+H]⁺C₂₆H₃₀NO₄⁺420.2175

Data sourced from publicly available chemical databases.

X-Ray Crystallography

X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure in the solid state. The crystal structure of this compound hydrochloride has been determined, revealing a rigid, planar chromone system with the phenyl group at the C(2) position and the ester chain at the C(8) position as two "arms". The conformation of the ester chain creates a small hollow where two oxygen atoms face each other.

Table 4: Illustrative Crystallographic Data for a Flavone Derivative

Parameter Description Example Value
Crystal SystemThe geometry of the unit cell.Monoclinic
Space GroupThe symmetry elements of the crystal.P2₁/c
a, b, c (Å)The lengths of the unit cell axes.10.5, 15.2, 14.8
α, β, γ (°)The angles of the unit cell axes.90, 105.3, 90
Volume (ų)The volume of the unit cell.2290
ZThe number of molecules in the unit cell.4

Note: This table provides example crystallographic data and does not represent the experimentally determined parameters for this compound hydrochloride.

Experimental Protocols

This section details the methodologies for the synthesis and structural characterization of this compound.

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride proceeds via a two-step process starting from 2-phenyl-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification cluster_2 Step 3: Salt Formation A 2-phenyl-3-methyl-4-oxo-4H-1- benzopyran-8-carboxylic acid C Acyl Chloride Intermediate A->C Reaction B Thionyl Chloride (SOCl₂) B->C Reagent E This compound (Free Base) C->E Reaction D 1,1-dimethyl-2-(1-piperidinyl)ethanol D->E Reagent G This compound Hydrochloride E->G Reaction F Hydrochloric Acid (HCl) F->G Reagent

Caption: Synthesis workflow for this compound Hydrochloride.

  • Acyl Chloride Formation: 2-phenyl-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid is reacted with thionyl chloride to form the corresponding acyl chloride. The reaction is typically carried out in an inert solvent under reflux, followed by removal of excess thionyl chloride.

  • Esterification: The resulting acyl chloride is then esterified with 1,1-dimethyl-2-(1-piperidinyl)ethanol. This reaction is generally performed in a suitable organic solvent, and a base may be used to neutralize the hydrochloric acid byproduct.

  • Salt Formation and Purification: The crude this compound free base is then treated with hydrochloric acid in a suitable solvent (e.g., ethanol) to precipitate this compound hydrochloride. The final product is purified by recrystallization.

Spectroscopic and Crystallographic Analysis Protocols

A sample of this compound hydrochloride is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all proton and carbon signals.

An FTIR spectrum is typically recorded using a potassium bromide (KBr) pellet or an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. The spectrum is then recorded, showing the percentage of transmittance or absorbance as a function of wavenumber.

Mass spectral analysis is performed using a mass spectrometer, often coupled with a chromatographic separation technique like liquid chromatography (LC-MS). Electrospray ionization (ESI) is a common method for generating ions of the molecule. The analysis provides the mass-to-charge ratio (m/z) of the parent ion and its fragments.

Single crystals of this compound hydrochloride suitable for X-ray diffraction are grown by slow evaporation of a saturated solution in an appropriate solvent system. A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected and the data is processed to solve and refine the crystal structure.

Mechanism of Action and Signaling Pathways

This compound exerts its pharmacological effects primarily through two distinct mechanisms: calcium channel antagonism and non-competitive muscarinic receptor antagonism.

Calcium Channel Antagonism

This compound acts as a calcium channel blocker. Voltage-gated calcium channels are crucial for the contraction of smooth muscle cells. By blocking the influx of extracellular calcium into these cells, this compound inhibits the signaling cascade that leads to muscle contraction, resulting in smooth muscle relaxation.

G A Depolarization B Voltage-Gated Ca²⁺ Channel A->B C Ca²⁺ Influx B->C E Intracellular Ca²⁺ Increase C->E D This compound D->B Blocks F Calmodulin Activation E->F G Myosin Light Chain Kinase Activation F->G H Myosin Phosphorylation G->H I Smooth Muscle Contraction H->I

Caption: Calcium channel antagonist signaling pathway.

Non-Competitive Muscarinic Receptor Antagonism

While this compound shows an affinity for muscarinic receptors, its action is non-competitive. This means it does not directly compete with acetylcholine (the endogenous ligand) for the binding site on the receptor. Instead, it likely binds to an allosteric site, changing the receptor's conformation and reducing its ability to be activated by acetylcholine. This contributes to the relaxation of smooth muscles, such as those in the urinary bladder.

G A Acetylcholine B Muscarinic Receptor A->B Binds C G-Protein Activation B->C E Downstream Signaling (e.g., IP₃, DAG) C->E D This compound D->B Binds to Allosteric Site F Smooth Muscle Contraction E->F

Caption: Non-competitive muscarinic receptor antagonism.

Conclusion

The molecular structure of this compound (C26H29NO4) has been well-established through a combination of rigorous spectroscopic and crystallographic studies. Its synthesis is achievable through a straightforward chemical pathway. The understanding of its dual mechanism of action as a calcium channel blocker and a non-competitive muscarinic antagonist provides a solid foundation for further research and development of this and related flavone derivatives as potential therapeutic agents. The detailed experimental protocols and structural data presented in this guide are intended to facilitate future investigations in this area.

References

Terflavoxate: A Technical Analysis of its Development and Discontinuation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history of terflavoxate, a flavone derivative developed for the treatment of overactive bladder (OAB). The document details its pharmacological profile, the experimental methodologies used in its preclinical evaluation, and the ultimate discontinuation of its development. All available quantitative data is summarized, and key experimental workflows and signaling pathways are visualized.

Introduction

This compound (CAS 86433-39-8) emerged as a promising second-generation flavone derivative, designed as a more potent and stable analog of flavoxate. Flavoxate has been used in the management of OAB, a condition characterized by urinary urgency, frequency, and urge incontinence. The development of this compound was undertaken by the Italian pharmaceutical company Recordati S.p.A., with the aim of improving upon the therapeutic profile of its predecessor.

Preclinical investigations revealed this compound's primary mechanism of action to be the antagonism of calcium channels, distinguishing it from many other OAB treatments that primarily rely on anticholinergic activity.[1] Despite promising initial findings, the development of this compound was ultimately discontinued. This guide provides a comprehensive overview of the available scientific and technical information surrounding this compound.

Synthesis and Chemical Profile

This compound is a basic ester of 2-phenyl-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid (MFCA). The synthesis of this compound centered on the construction of the 3-methylflavone-8-carboxylic acid core. While specific details of the complete synthesis of the final this compound molecule are not publicly available, the general approach for creating the core scaffold of similar flavone derivatives often involves multi-step organic synthesis pathways.

Preclinical Pharmacology

The primary preclinical evaluation of this compound was detailed in a 1993 publication in Arzneimittel-Forschung/Drug Research by Testa et al. from Recordati S.p.A.[1] This pivotal study investigated the in vitro antispasmodic activity of this compound on urinary bladder tissue and compared its profile to that of flavoxate, oxybutynin, and terodiline.

Experimental Protocols

While the full, detailed experimental protocols from the original study are not publicly accessible, the abstract provides sufficient information to reconstruct the key methodologies employed.

3.1.1. Tissue Preparation:

  • Urinary bladder strips were isolated from rats and rabbits.

  • Tissues were mounted in organ baths containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Isometric contractions of the bladder strips were recorded using force-displacement transducers.

3.1.2. Receptor Binding Assays:

  • Muscarinic receptor affinity was determined using radioligand binding assays.

  • Membrane preparations from rat bladder and brain tissue were incubated with a radiolabeled muscarinic antagonist (e.g., [3H]-QNB) in the presence of varying concentrations of this compound.

  • The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined.

3.1.3. Functional Assays:

  • Carbachol-Induced Contractions: Cumulative concentration-response curves to the muscarinic agonist carbachol were generated in rat bladder strips in the absence and presence of increasing concentrations of this compound to determine its functional antimuscarinic properties.

  • Electrical Field Stimulation (EFS): Rabbit bladder strips were subjected to EFS to induce nerve-mediated contractions. The inhibitory effect of this compound on these contractions was quantified.

  • Potassium Chloride (K+)-Induced Contractions: High-concentration potassium chloride solution was used to depolarize the bladder smooth muscle and induce contractions, which have both a phasic and a tonic component. The inhibitory effects of this compound on both components were assessed.

  • Calcium (Ca2+)-Induced Contractions: Rat bladder strips were depolarized with a high-potassium, calcium-free solution. Cumulative concentration-response curves to calcium chloride were then generated in the absence and presence of this compound to evaluate its calcium channel blocking activity.

Summary of Preclinical Findings

The preclinical studies revealed a multifaceted pharmacological profile for this compound.

  • Muscarinic Receptor Affinity: this compound displayed a micromolar affinity for muscarinic receptors in both the bladder and the brain.[1] However, in functional assays, it acted as a non-competitive antagonist of carbachol-induced contractions, suggesting that its primary mechanism of action was not direct muscarinic receptor blockade.[1]

  • Inhibition of Nerve-Mediated Contractions: this compound significantly inhibited contractions induced by electrical field stimulation in rabbit bladder strips by more than 50%.[1] This finding further supported the notion that mechanisms beyond simple anticholinergic activity were at play.

  • Calcium Channel Antagonism: this compound was found to be a potent inhibitor of contractions induced by high potassium concentrations. Furthermore, it acted as a mixed antagonist in calcium-induced contraction experiments. These results strongly indicated that the primary smooth muscle relaxant properties of this compound were attributable to its calcium-antagonistic effects.

Quantitative Data

Specific quantitative data, such as IC50 and pA2 values, from the primary preclinical study are not available in the public domain. The following table summarizes the qualitative comparative findings as described in the abstract.

Experimental Model This compound Effect Comparison with Other Agents
Muscarinic Receptor Binding Micromolar affinity-
Carbachol-Induced Contractions Non-competitive antagonism-
Field Stimulation-Induced Contractions >50% inhibitionUnlike antimuscarinic drugs
K+-Induced Contractions (Phasic & Tonic) Effective inhibitionEqually effective as flavoxate, oxybutynin, and terodiline
Calcium-Induced Contractions Mixed antagonismNifedipine and nicardipine were competitive antagonists

Clinical Development and Discontinuation

There is no publicly available information regarding any clinical trials conducted for this compound. Searches of clinical trial registries and a review of Recordati S.p.A.'s historical annual reports did not yield any mention of this compound entering Phase I, II, or III clinical studies.

The reasons for the discontinuation of this compound's development have not been officially disclosed. However, several factors can be hypothesized based on common challenges in drug development:

  • Unfavorable Pharmacokinetic Profile: The compound may have exhibited poor absorption, distribution, metabolism, or excretion properties in preclinical animal models, limiting its potential for oral administration in humans.

  • Off-Target Effects or Toxicity: Despite its primary calcium channel blocking activity, this compound's micromolar affinity for muscarinic receptors in the brain could have raised concerns about potential central nervous system side effects. Unforeseen toxicities in preclinical safety studies are a common reason for terminating drug development.

  • Lack of Superiority: While demonstrating a different mechanism of action, this compound may not have shown a significant efficacy or safety advantage over existing therapies for OAB in preclinical models to warrant the substantial investment required for clinical development.

  • Strategic Business Decisions: Pharmaceutical companies often re-evaluate their development pipelines based on changing market dynamics, competitive landscape, and internal priorities. The development of this compound may have been deprioritized in favor of other, more promising candidates.

Visualizations

Proposed Signaling Pathway of this compound in Bladder Smooth Muscle

cluster_extracellular Extracellular cluster_intracellular Intracellular L-type Ca2+ Channel L-type Ca2+ Channel Ca2+_int Ca2+ L-type Ca2+ Channel->Ca2+_int Ca2+_ext Ca2+ Ca2+_ext->L-type Ca2+ Channel Influx Calmodulin Calmodulin Ca2+_int->Calmodulin MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive MLCK_active MLCK (active) MLCK_inactive->MLCK_active Activation Myosin-LC Myosin Light Chain MLCK_active->Myosin-LC Myosin-LC-P Phosphorylated Myosin Light Chain Myosin-LC->Myosin-LC-P Phosphorylation Contraction Contraction Myosin-LC-P->Contraction This compound This compound This compound->L-type Ca2+ Channel Inhibition

Caption: Proposed mechanism of this compound's inhibitory action on bladder smooth muscle contraction.

Experimental Workflow for In Vitro Functional Assays

cluster_prep Tissue Preparation cluster_exp Experimental Conditions cluster_treatment Treatment cluster_analysis Data Acquisition & Analysis Isolate Bladder Isolate Rat/Rabbit Urinary Bladder Prepare Strips Prepare Bladder Strips Isolate Bladder->Prepare Strips Mount in Bath Mount in Organ Bath Prepare Strips->Mount in Bath Carbachol Carbachol Stimulation Mount in Bath->Carbachol EFS Electrical Field Stimulation Mount in Bath->EFS KCl High K+ Depolarization Mount in Bath->KCl CaCl2 Ca2+ Addition (K+ Depolarized) Mount in Bath->CaCl2 Control Control (Vehicle) Carbachol->Control This compound This compound Carbachol->this compound EFS->Control EFS->this compound KCl->Control KCl->this compound CaCl2->Control CaCl2->this compound Record Contraction Record Isometric Contractions Control->Record Contraction This compound->Record Contraction Analyze Data Analyze Concentration- Response Curves Record Contraction->Analyze Data This compound This compound Muscarinic Affinity Micromolar Affinity for Muscarinic Receptors This compound->Muscarinic Affinity EFS Inhibition Inhibition of EFS-induced Contractions This compound->EFS Inhibition Ca Antagonism Calcium Antagonism (Mixed Type) This compound->Ca Antagonism Non-competitive Antagonism Non-competitive Antagonism of Carbachol Contractions Muscarinic Affinity->Non-competitive Antagonism Spasmolytic Effect Spasmolytic Effect on Bladder Smooth Muscle Non-competitive Antagonism->Spasmolytic Effect Minor Contribution EFS Inhibition->Spasmolytic Effect Primary Mechanism Primary Mechanism of Action Ca Antagonism->Primary Mechanism Primary Mechanism->Spasmolytic Effect

References

Terflavoxate and its Interaction with Muscarinic Receptors in Bladder Tissue: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terflavoxate, a flavone derivative, has been investigated for its spasmolytic properties on the urinary tract, particularly in the context of overactive bladder. While its clinical utility is rooted in its ability to relax bladder smooth muscle, the precise mechanism of action, especially concerning its interaction with muscarinic receptors, warrants a detailed examination. This technical guide synthesizes the available quantitative data on this compound's binding affinity and functional effects on bladder tissue, provides detailed experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows. Evidence suggests that while this compound exhibits a weak affinity for muscarinic receptors, its primary spasmolytic effects are likely mediated through calcium channel antagonism.

Introduction

The involuntary contractions of the bladder's detrusor muscle, largely mediated by the activation of muscarinic acetylcholine receptors (mAChRs), are a hallmark of overactive bladder syndrome. Consequently, antimuscarinic agents are a cornerstone of therapy. This compound has emerged as a potential therapeutic agent, though its pharmacological profile appears to diverge from traditional antimuscarinics. This document provides an in-depth analysis of the current understanding of this compound's effects on muscarinic receptors within bladder tissue.

Quantitative Data on this compound's Interaction with Muscarinic Receptors

Quantitative data on this compound's direct interaction with muscarinic receptors is limited, and available studies suggest a weak affinity. The primary mechanism of its spasmolytic action is attributed to its effects on calcium channels.

Muscarinic Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of this compound for muscarinic receptors. The available data indicates a low affinity, with inhibitory concentrations in the micromolar range.

CompoundReceptor TargetIC50 (µM)Reference
This compound (REC 15/2053)Muscarinic Receptors (general)18[1]
FlavoxateMuscarinic Receptors (general)12.2[1]

IC50: The half maximal inhibitory concentration, indicating the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

It is important to note that specific binding affinities (Ki values) for individual muscarinic receptor subtypes (M1, M2, M3), which are crucial for a detailed understanding of a compound's pharmacological profile, are not extensively documented for this compound in publicly available literature. The existing data suggests that its activity at muscarinic receptors is considerably lower than that of established antimuscarinic drugs like oxybutynin and terodiline.[1]

Functional Assays on Bladder Tissue

In vitro studies on isolated bladder strips provide functional data on a compound's ability to inhibit muscle contractions. This compound has been shown to inhibit contractions induced by various stimuli, though its effect on carbachol-induced contractions is non-competitive, further suggesting a mechanism independent of direct muscarinic receptor antagonism.[2]

CompoundStimulusEffectKey FindingReference
This compoundCarbacholNon-competitive inhibition of contractionsDevoid of functional antimuscarinic property[2]
This compoundField Stimulation>50% inhibition of contractionsSuggests a mechanism other than anticholinergic
This compoundK+-induced contractionsEffective inhibitionSuggests Ca++-antagonistic effects

These functional studies indicate that while this compound can relax bladder smooth muscle, its mechanism is distinct from that of competitive muscarinic antagonists. The potent inhibition of K+-induced contractions points towards interference with calcium influx as a primary mode of action.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the interaction of compounds like this compound with muscarinic receptors in bladder tissue.

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of a test compound for muscarinic receptors.

3.1.1. Materials:

  • Membrane Preparation: Homogenized bladder tissue from a suitable animal model (e.g., rat, rabbit) or cultured cells expressing specific human muscarinic receptor subtypes.

  • Radioligand: A tritiated muscarinic antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB).

  • Test Compound: this compound or other compounds of interest, serially diluted.

  • Non-specific Binding Control: A high concentration of a known muscarinic antagonist, such as atropine (e.g., 10 µM).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Glass Fiber Filters: Pre-soaked in a solution like 0.3% polyethyleneimine (PEI).

  • Scintillation Cocktail and Counter.

3.1.2. Procedure:

  • Membrane Preparation: Tissues are homogenized in cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer to a specific protein concentration.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand solution (at a concentration close to its Kd value), and either the test compound dilutions, buffer (for total binding), or the non-specific binding control.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vitro Bladder Strip Contractility Assay

This protocol outlines the methodology for measuring the effect of a test compound on the contraction of isolated bladder smooth muscle strips.

3.2.1. Materials:

  • Bladder Tissue: Freshly excised urinary bladder from an animal model (e.g., rat, guinea pig, rabbit).

  • Krebs Solution: A physiological salt solution (e.g., 120 mM NaCl, 5.4 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 11.7 mM glucose, and 2.5 mM CaCl2), aerated with 95% O2 and 5% CO2, and maintained at 37°C.

  • Organ Bath System: Comprising tissue chambers, isometric force transducers, amplifiers, and a data acquisition system.

  • Stimulating Agents: Muscarinic agonists (e.g., carbachol), potassium chloride (KCl), or electrical field stimulation (EFS) electrodes.

  • Test Compound: this compound or other compounds of interest.

3.2.2. Procedure:

  • Tissue Preparation: The bladder is removed and placed in cold Krebs solution. The detrusor muscle is dissected and cut into longitudinal or circular strips of a standardized size (e.g., 2x8 mm).

  • Mounting: The strips are mounted in the organ bath chambers, with one end attached to a fixed hook and the other to an isometric force transducer.

  • Equilibration: The tissue is allowed to equilibrate in the Krebs solution under a resting tension for a period of time (e.g., 60 minutes), with regular changes of the solution.

  • Stimulation and Recording:

    • Agonist-Induced Contraction: A cumulative concentration-response curve is generated for a contractile agent like carbachol. After washing and re-equilibration, the tissue is incubated with the test compound for a set period before repeating the carbachol concentration-response curve.

    • KCl-Induced Contraction: The tissue is exposed to a high concentration of KCl to induce depolarization and contraction, and the inhibitory effect of the test compound is measured.

    • Electrical Field Stimulation (EFS): Platinum electrodes are used to deliver electrical pulses to stimulate intramural nerves and induce contraction. The effect of the test compound on EFS-induced contractions is then assessed.

  • Data Analysis: The contractile force is measured and recorded. The effect of the test compound is typically expressed as a percentage of the maximal contraction induced by the stimulating agent. IC50 values are calculated from the concentration-response curves.

Visualizations

Signaling Pathways

Muscarinic_Receptor_Signaling_in_Bladder cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3 M3 Muscarinic Receptor ACh->M3 binds Gq11 Gq/11 M3->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor (on Sarcoplasmic Reticulum) IP3->IP3R binds to PKC Protein Kinase C DAG->PKC activates Ca_SR Ca²⁺ (from SR) IP3R->Ca_SR releases Contraction Smooth Muscle Contraction Ca_SR->Contraction leads to PKC->Contraction contributes to Radioligand_Binding_Assay_Workflow start Start prep Prepare Bladder Membrane Homogenate start->prep setup Set up 96-well Plate: - Membranes - [3H]-Radioligand - Test Compound/Controls prep->setup incubate Incubate to Reach Binding Equilibrium setup->incubate filter Rapidly Filter through Glass Fiber Filters incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Analyze Data: - Calculate Specific Binding - Determine IC50 and Ki count->analyze end End analyze->end Bladder_Strip_Assay_Workflow start Start dissect Dissect Bladder into Smooth Muscle Strips start->dissect mount Mount Strips in Organ Bath System dissect->mount equilibrate Equilibrate under Resting Tension mount->equilibrate stimulate_control Induce Contraction (e.g., Carbachol, EFS) - Record Baseline equilibrate->stimulate_control washout Washout and Re-equilibration stimulate_control->washout incubate_drug Incubate with This compound washout->incubate_drug stimulate_drug Induce Contraction in Presence of this compound incubate_drug->stimulate_drug analyze Analyze Data: - Measure Contractile Force - Calculate % Inhibition and IC50 stimulate_drug->analyze end End analyze->end Terflavoxate_Mechanism_of_Action cluster_muscarinic Muscarinic Receptor Interaction cluster_calcium Calcium Channel Interaction (Primary Mechanism) This compound This compound Muscarinic_Receptors Muscarinic Receptors This compound->Muscarinic_Receptors interacts with Ca_Channels Voltage-gated Ca²⁺ Channels This compound->Ca_Channels blocks Weak_Binding Weak Binding (IC50 = 18 µM) Muscarinic_Receptors->Weak_Binding Non_Competitive Non-Competitive Inhibition Muscarinic_Receptors->Non_Competitive Bladder_Relaxation Bladder Smooth Muscle Relaxation Non_Competitive->Bladder_Relaxation contributes to Ca_Influx Decreased Ca²⁺ Influx Ca_Channels->Ca_Influx results in Ca_Influx->Bladder_Relaxation leads to

References

Methodological & Application

Application Notes and Protocols for In Vitro Testing of Terflavoxate on Guinea Pig Bladder Strips

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terflavoxate is a flavone derivative with potential spasmolytic properties on the urinary tract, making it a candidate for the treatment of overactive bladder (OAB).[1] Understanding its mechanism of action and efficacy is crucial for its development as a therapeutic agent. This document provides a detailed protocol for the in vitro assessment of this compound's effects on the contractility of guinea pig bladder smooth muscle strips. The guinea pig is a well-established animal model for studying bladder function due to its physiological similarities to the human bladder.[2]

The primary mechanism of bladder emptying involves the contraction of the detrusor smooth muscle, which is regulated by complex signaling pathways. Cholinergic and purinergic pathways are the main excitatory inputs to the detrusor muscle.[3][4] Acetylcholine (ACh) released from parasympathetic nerves activates muscarinic receptors (predominantly M3) on smooth muscle cells, leading to contraction.[5] ATP, co-released with ACh, acts on P2X purinoceptors to initiate bladder contractions. Both pathways ultimately increase intracellular calcium (Ca²⁺) concentrations, which is the final trigger for muscle contraction. This compound's spasmolytic activity is thought to be primarily due to its Ca²⁺-antagonistic effects, rather than a direct antimuscarinic action.

This protocol details the preparation of isolated guinea pig bladder strips and the methodology to assess the inhibitory effects of this compound on contractions induced by a muscarinic agonist (carbachol) and high potassium chloride (KCl).

Experimental Protocols

Materials and Reagents
  • Animals: Male guinea pigs (300-400g)

  • Krebs-Henseleit Solution (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, and glucose 11.7. The solution should be freshly prepared, aerated with 95% O₂ and 5% CO₂, and maintained at 37°C with a pH of 7.4.

  • Carbachol (Carbamoylcholine chloride): To be prepared as a stock solution and diluted to final concentrations for inducing bladder strip contractions.

  • Potassium Chloride (KCl): To be used to prepare a high K⁺ solution for inducing depolarization-mediated contractions.

  • This compound: To be dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are then made to achieve the desired final concentrations in the organ bath.

  • Tissue Dissection Tools: Fine scissors, forceps, and surgical thread.

  • Organ Bath System: Equipped with isometric force transducers, amplifiers, and a data acquisition system. The organ bath chambers should be maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.

Bladder Strip Preparation
  • Animal Euthanasia and Bladder Dissection:

    • Humanely euthanize the guinea pig using a method approved by the institutional animal care and use committee.

    • Make a midline abdominal incision to expose the pelvic organs.

    • Carefully dissect the urinary bladder, removing any adhering fat and connective tissue.

    • Place the excised bladder immediately into a petri dish containing cold, aerated Krebs-Henseleit solution.

  • Preparation of Detrusor Muscle Strips:

    • Open the bladder longitudinally from the dome to the base.

    • Gently remove the urothelium by blunt dissection to isolate the detrusor smooth muscle.

    • Cut longitudinal strips of the detrusor muscle approximately 10 mm in length and 2-3 mm in width.

  • Mounting the Bladder Strips:

    • Tie one end of the muscle strip to a fixed hook in the organ bath chamber and the other end to an isometric force transducer using surgical thread.

    • Submerge the strips in the organ bath chambers filled with aerated Krebs-Henseleit solution at 37°C.

    • Apply an initial resting tension of approximately 1 gram (10 mN) to each strip and allow them to equilibrate for at least 60 minutes. During equilibration, wash the strips with fresh Krebs-Henseleit solution every 15 minutes.

Experimental Procedure
  • Tissue Viability Test:

    • After the equilibration period, assess the viability of the bladder strips by inducing a contraction with a high concentration of KCl (e.g., 80 mM).

    • Once a stable contraction is achieved, wash the strips with fresh Krebs-Henseleit solution to allow them to return to baseline tension.

  • Protocol 1: Effect of this compound on Carbachol-Induced Contractions:

    • Induce a submaximal contraction of the bladder strips with a fixed concentration of carbachol (e.g., 1 µM).

    • Once the carbachol-induced contraction reaches a stable plateau, add increasing cumulative concentrations of this compound to the organ bath.

    • Record the relaxation response at each concentration of this compound.

    • At the end of the experiment, wash the strips thoroughly.

  • Protocol 2: Effect of this compound on KCl-Induced Contractions:

    • Induce a sustained contraction by replacing the normal Krebs-Henseleit solution with a high KCl solution (e.g., 80 mM).

    • Once the contraction reaches a stable plateau, add increasing cumulative concentrations of this compound to the organ bath.

    • Record the relaxation response at each concentration of this compound.

    • At the end of the experiment, wash the strips with normal Krebs-Henseleit solution.

Data Analysis
  • Record the contractile force (in grams or millinewtons).

  • Express the relaxation induced by this compound as a percentage of the maximal contraction induced by carbachol or KCl.

  • Construct concentration-response curves for this compound's inhibitory effect.

  • Calculate the IC₅₀ (half-maximal inhibitory concentration) value for this compound against both carbachol- and KCl-induced contractions using non-linear regression analysis. The IC₅₀ is the concentration of an inhibitor where the response is reduced by half.

Data Presentation

The quantitative data from these experiments should be summarized in the following tables for clear comparison.

Table 1: Inhibitory Effect of this compound on Carbachol-Induced Bladder Strip Contractions

This compound Concentration (µM)% Inhibition of Carbachol-Induced Contraction (Mean ± SEM)
0.1
0.3
1
3
10
30
100
IC₅₀ (µM)

Table 2: Inhibitory Effect of this compound on KCl-Induced Bladder Strip Contractions

This compound Concentration (µM)% Inhibition of KCl-Induced Contraction (Mean ± SEM)
0.1
0.3
1
3
10
30
100
IC₅₀ (µM)

Visualizations

Signaling Pathways in Bladder Smooth Muscle Contraction

The following diagram illustrates the key signaling pathways involved in bladder smooth muscle contraction that are relevant to the action of this compound.

BladderContraction cluster_extracellular Extracellular Space cluster_cellmembrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R ATP ATP P2X P2X Purinoceptor ATP->P2X Carbachol Carbachol Carbachol->M3R Agonist KCl High K+ VGCC Voltage-Gated Ca²⁺ Channel (VGCC) KCl->VGCC Depolarization IP3 IP₃ Pathway M3R->IP3 Ca_influx Ca²⁺ Influx P2X->Ca_influx VGCC->Ca_influx Ca_release Ca²⁺ Release from SR IP3->Ca_release Ca_increase ↑ Intracellular [Ca²⁺] Ca_release->Ca_increase Ca_influx->Ca_increase Contraction Smooth Muscle Contraction Ca_increase->Contraction This compound This compound This compound->VGCC

Caption: Signaling pathways in bladder smooth muscle contraction.

Experimental Workflow for In Vitro Bladder Strip Assay

This diagram outlines the step-by-step workflow for the in vitro testing of this compound on isolated bladder strips.

Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A Euthanize Guinea Pig B Dissect Urinary Bladder A->B C Prepare Detrusor Muscle Strips B->C D Mount Strips in Organ Bath C->D E Equilibration (60 min) D->E F Viability Test (KCl) E->F G Induce Contraction (Carbachol or KCl) F->G H Add Cumulative Doses of this compound G->H I Record Relaxation H->I J Calculate % Inhibition I->J K Construct Concentration- Response Curves J->K L Determine IC₅₀ K->L

Caption: Experimental workflow for the in vitro bladder strip assay.

References

Application Notes and Protocols for the Quantification of Terflavoxate in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Terflavoxate, a flavonoid derivative, is a compound of interest in pharmaceutical and clinical research. Accurate quantification of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic, toxicokinetic, and bioavailability studies.[1] This document provides detailed application notes and protocols for the analytical determination of this compound in biological samples, primarily based on methods developed for the structurally similar compound, Flavoxate, and its active metabolite. The methodologies described herein leverage High-Performance Liquid Chromatography (HPLC) coupled with UV or tandem mass spectrometry (MS/MS) detection, which are powerful techniques for the separation, identification, and quantification of drug molecules in complex biological fluids.[2][3]

General Considerations for Bioanalytical Method Validation

The validation of bioanalytical methods is essential to ensure the reliability and accuracy of the obtained results.[4] Key validation parameters, as recommended by regulatory agencies, include selectivity, accuracy, precision, recovery, calibration curve, sensitivity, reproducibility, and stability.[5]

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements. Accuracy should be within 15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should not deviate by more than 20%.

  • Calibration Curve: A minimum of six non-zero standards should be used to construct the calibration curve.

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Stability: The stability of the analyte in the biological matrix should be evaluated under various conditions, including short-term (benchtop), long-term (frozen), and after freeze-thaw cycles.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in pharmaceutical formulations and can be adapted for biological samples with appropriate sample clean-up.

Experimental Protocol

  • Instrumentation:

    • HPLC system with a UV-Vis detector.

    • C18 analytical column (e.g., Eclipse C18, 150 mm × 4.6 mm, 5 µm).

  • Reagents and Solutions:

    • Acetonitrile (HPLC grade).

    • Formic acid (0.1% in water).

    • Internal Standard (IS): Ibuprofen or a structurally similar compound not present in the sample.

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile: 0.1% Formic acid in water (75:25 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: To be determined based on the UV spectrum of this compound (for Flavoxate HCl, 311 nm has been used).

    • Injection Volume: 20 µL.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

    • Add 200 µL of acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Inject the supernatant into the HPLC system.

Quantitative Data Summary (Based on a similar HPLC-UV method for Flavoxate)

ParameterResult
Linearity Range1 - 250 µg/mL
Limit of Detection (LOD)0.23 µg/mL
Limit of Quantification (LOQ)0.69 µg/mL
Intra-day Precision (%RSD)0.05 - 0.43
Inter-day Precision (%RSD)0.15 - 0.65
Accuracy (% Recovery)Within acceptable limits

Method 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the quantification of low concentrations of this compound and its metabolites in biological fluids.

Experimental Protocol

  • Instrumentation:

    • HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

    • C8 or C18 analytical column (e.g., Kromasil C8, 4.6 mm × 250 mm, 5 µm).

  • Reagents and Solutions:

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Formic acid.

    • Ammonium acetate.

    • Internal Standard (IS): A stable isotope-labeled analog of this compound or a suitable structurally related compound.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1M Ammonium acetate buffer.

    • Mobile Phase B: Methanol.

    • Gradient Elution: A gradient program should be optimized to ensure good separation of this compound and its metabolites from endogenous matrix components.

    • Flow Rate: 1 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive or negative electrospray ionization (ESI), to be optimized for this compound.

    • Multiple Reaction Monitoring (MRM): The precursor-to-product ion transitions for this compound and the internal standard must be determined by direct infusion.

    • Source Parameters: Parameters such as ion spray voltage, source temperature, and gas flows should be optimized to maximize the signal intensity.

  • Sample Preparation (Liquid-Liquid Extraction or Solid-Phase Extraction):

    • Liquid-Liquid Extraction (LLE):

      • To 200 µL of plasma, add the internal standard.

      • Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate).

      • Vortex and centrifuge.

      • Evaporate the organic layer to dryness and reconstitute in the mobile phase.

    • Solid-Phase Extraction (SPE):

      • Condition an appropriate SPE cartridge.

      • Load the pre-treated plasma sample.

      • Wash the cartridge to remove interferences.

      • Elute the analyte with a suitable solvent.

      • Evaporate the eluate and reconstitute.

Quantitative Data Summary (Based on a similar LC-MS/MS method for Flavoxate)

ParameterResult
Linearity Range25 - 2000 ng/mL
Correlation Coefficient (r²)> 0.999
Lower Limit of Quantification (LLOQ)25 ng/mL
Precision (%RSD)< 15%
Accuracy (% Bias)Within ±15%
Recovery> 85%

Diagrams

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing BiologicalSample Biological Sample (Plasma, Urine) AddIS Add Internal Standard BiologicalSample->AddIS ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection HPLC HPLC Separation (C18 or C8 column) SupernatantCollection->HPLC Injection Detection Detection (UV or MS/MS) HPLC->Detection PeakIntegration Peak Integration Detection->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve ConcentrationCalculation Concentration Calculation CalibrationCurve->ConcentrationCalculation FinalResult FinalResult ConcentrationCalculation->FinalResult Final Result (ng/mL or µg/mL)

Caption: General workflow for the bioanalysis of this compound.

hplc_ms_ms_logic cluster_hplc HPLC System cluster_ms Mass Spectrometer SampleInjection Sample Injection HPLC_Column HPLC Column (Analyte Separation) SampleInjection->HPLC_Column IonSource Ion Source (ESI) (Analyte Ionization) HPLC_Column->IonSource Elution Quadrupole1 Quadrupole 1 (Q1) (Precursor Ion Selection) IonSource->Quadrupole1 CollisionCell Collision Cell (Q2) (Fragmentation) Quadrupole1->CollisionCell Quadrupole3 Quadrupole 3 (Q3) (Product Ion Selection) CollisionCell->Quadrupole3 Detector Detector Quadrupole3->Detector DataSystem Data System (Quantification) Detector->DataSystem Signal

Caption: Logical diagram of an HPLC-MS/MS system for quantification.

References

Application Note: High-Performance Liquid Chromatography for the Quantitative Analysis of Terflavoxate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terflavoxate is a prodrug of Flavoxate, a smooth muscle relaxant primarily used to treat urinary tract disorders such as dysuria, urgency, and incontinence. Accurate and reliable quantitative analysis of this compound is crucial for quality control in pharmaceutical formulations and for pharmacokinetic studies in drug development. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for the analysis of active pharmaceutical ingredients (APIs) due to its high resolution, sensitivity, and specificity.

This application note provides a detailed protocol for the quantitative analysis of this compound in bulk and pharmaceutical dosage forms using a reversed-phase HPLC (RP-HPLC) method. The methodology is based on validated methods for its active metabolite, Flavoxate HCl, and provides a strong foundation for the development and validation of a specific assay for this compound.

Signaling Pathway of the Active Metabolite, Flavoxate

The therapeutic effects of this compound are mediated through its active metabolite, Flavoxate. Flavoxate acts as a direct smooth muscle relaxant, primarily through two mechanisms: calcium channel antagonism and phosphodiesterase (PDE) inhibition. This dual action leads to the relaxation of the detrusor muscle in the bladder, thereby increasing bladder capacity and reducing urinary frequency and urgency.

Flavoxate_Mechanism_of_Action cluster_cell Smooth Muscle Cell Ca_channel L-type Ca²⁺ Channel PDE Phosphodiesterase (PDE) cAMP cAMP PDE->cAMP Degrades Relaxation Muscle Relaxation cAMP->Relaxation Increased cAMP ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP Ca_ion Ca²⁺ Contraction Muscle Contraction Ca_ion->Contraction Increased Intracellular Ca²⁺ Flavoxate Flavoxate (Active Metabolite) Flavoxate->Ca_channel Inhibits Flavoxate->PDE Inhibits

Caption: Mechanism of action of Flavoxate.

Experimental Protocols

This section details the experimental procedures for the HPLC analysis of this compound, based on established methods for Flavoxate HCl.[1][2]

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Sodium perchlorate (analytical grade)

  • Water (HPLC grade or purified)

  • 0.45 µm nylon membrane filters

Instrumentation

An HPLC system equipped with a UV-Vis detector, autosampler, and a data acquisition system is required.

Chromatographic Conditions

Two potential sets of chromatographic conditions based on validated methods for Flavoxate HCl are presented below. Method 1 is a simpler, rapid method, while Method 2 may offer different selectivity.

Table 1: Chromatographic Conditions

ParameterMethod 1Method 2
Column Zorbax Eclipse XBD-C18, 5 µm, 4.6 x 150 mmZorbax XDB-C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile : 0.1% Formic acid in water (75:25 v/v)[1]Acetonitrile : Methanol : 0.15M Sodium perchlorate (17:35:48 v/v), pH 3[2]
Flow Rate 0.8 mL/min[1]1.0 mL/min
Detection Wavelength 218 nm229 nm
Injection Volume 20 µL20 µL
Column Temperature Ambient40°C
Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in the mobile phase and make up to volume.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-250 µg/mL for Method 1 or 0.03-7.5 µg/mL for Method 2).

Sample Preparation (for Pharmaceutical Tablets)
  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a suitable volumetric flask.

  • Add a portion of the mobile phase and sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.

  • Make up to the final volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm nylon membrane filter.

  • Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

Method Validation Parameters

A comprehensive validation of the analytical method is essential to ensure its accuracy, precision, and reliability. The following parameters should be evaluated according to the International Council for Harmonisation (ICH) guidelines.

Table 2: Summary of Validation Parameters from Flavoxate HCl Methods

ParameterMethod 1 Results (Flavoxate HCl)Method 2 Results (Flavoxate HCl)
Linearity Range 1 - 250 µg/mL0.03 - 7.5 µg/mL
Correlation Coefficient (r²) > 0.999> 0.99
Limit of Detection (LOD) 0.23 µg/mL0.01 mAU (instrumental)
Limit of Quantification (LOQ) 0.69 µg/mLNot specified
Accuracy (% Recovery) 97.4 - 101.3%101.18 - 101.28%
Precision (% RSD) < 2%< 2%
Robustness Not significantly affected by minor changes in mobile phase composition, flow rate, and wavelength.Not significantly affected by minor changes in column age and HPLC conditions.

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound in a pharmaceutical formulation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh & Powder Tablets Dissolve_Sample Dissolve in Mobile Phase & Sonicate Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Filter Filter through 0.45 µm Filter Dissolve_Sample->Filter Calibrate Generate Calibration Curve (from Standards) Dissolve_Standard->Calibrate Dilute Dilute to Working Concentration Filter->Dilute Inject Inject into HPLC System Dilute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Detect->Calibrate Quantify Quantify this compound in Sample Detect->Quantify Calibrate->Quantify Report Report Results Quantify->Report

Caption: HPLC analysis workflow.

Conclusion

The described RP-HPLC method, based on the analysis of the active metabolite Flavoxate HCl, provides a robust and reliable starting point for the quantitative determination of this compound in bulk and pharmaceutical dosage forms. The method is simple, accurate, and precise. It is recommended to perform a full method validation for this compound according to ICH guidelines to ensure its suitability for the intended application. This application note serves as a comprehensive guide for researchers and scientists involved in the quality control and development of this compound-containing products.

References

Application Notes and Protocols: Elucidating the Effects of Terflavoxate on Ion Channels Using Calcium Imaging Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terflavoxate, a flavone derivative, has demonstrated spasmolytic properties, particularly on the urinary tract. Evidence suggests that its mechanism of action involves the modulation of ion channels, with studies indicating it possesses calcium antagonistic properties.[1] Specifically, this compound has been shown to inhibit potassium-induced contractions of bladder smooth muscle, suggesting an interaction with voltage-gated calcium channels.[1] Calcium imaging assays provide a powerful, high-throughput method to directly investigate the effects of compounds like this compound on intracellular calcium ([Ca2+]i) dynamics, offering insights into its functional impact on various ion channels.[2][3][4]

These application notes provide detailed protocols for utilizing fluorescent calcium indicators to study the effects of this compound on ion channels in a cell-based model. The primary focus will be on assessing its potential inhibitory effects on voltage-gated calcium channels (VGCCs) and its broader impact on intracellular calcium signaling.

Principle of the Assay

Calcium flux assays utilize cell-permeant fluorescent dyes that exhibit a significant change in fluorescence intensity upon binding to free intracellular calcium. Cells are loaded with the acetoxymethyl (AM) ester form of a calcium indicator dye, such as Fluo-4 AM or Fura-2 AM. Intracellular esterases cleave the AM group, trapping the active indicator inside the cell. An increase in intracellular calcium, often triggered by the opening of ion channels, leads to a corresponding change in the fluorescence of the indicator. This change can be measured in real-time using a fluorescence microplate reader or a fluorescence microscope, allowing for the quantification of ion channel activity.

Signaling Pathway and Experimental Rationale

dot

cluster_0 Cell Membrane cluster_1 Intracellular VGCC Voltage-Gated Calcium Channel (VGCC) Ca_Influx Ca2+ Influx VGCC->Ca_Influx Mediates K_Channel Potassium Channel Depolarization Membrane Depolarization Depolarization->VGCC Activates KCl High Extracellular K+ KCl->Depolarization Induces This compound This compound This compound->VGCC Inhibits? Ca_Increase Increased [Ca2+]i Ca_Influx->Ca_Increase Fluo4 Fluo-4 (Calcium Indicator) Ca_Increase->Fluo4 Binds to Fluorescence Fluorescence Signal Fluo4->Fluorescence Generates

Caption: Proposed mechanism of this compound's action on VGCCs.

Data Presentation

Table 1: Summary of Expected Outcomes for this compound in a Calcium Imaging Assay
ConditionExpected Change in [Ca2+]iInterpretation
Untreated Cells (Basal)Low, stable fluorescenceResting intracellular calcium level.
Cells treated with High K+Rapid, significant increaseActivation of VGCCs leading to Ca2+ influx.
Cells pre-treated with this compound, then High K+Attenuated or no increaseThis compound inhibits VGCCs, blocking Ca2+ influx.
Cells treated with this compound aloneNo significant changeThis compound does not significantly alter basal intracellular calcium levels.
Cells treated with a known VGCC blocker (e.g., Verapamil), then High K+Attenuated or no increasePositive control for VGCC inhibition.

Experimental Protocols

Protocol 1: Fluo-4 Based Calcium Imaging Assay for Screening this compound's Effect on Voltage-Gated Calcium Channels

This protocol is designed for a 96-well plate format and is suitable for high-throughput screening.

Materials:

  • HEK293 cells (or another suitable cell line expressing endogenous or transfected VGCCs)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Black, clear-bottom 96-well microplates

  • Fluo-4 AM, calcium indicator

  • Pluronic F-127

  • Probenecid

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer, pH 7.4)

  • This compound stock solution (in DMSO)

  • Potassium Chloride (KCl) stock solution

  • Verapamil (or other known VGCC blocker) stock solution (in DMSO)

  • Fluorescence microplate reader with automated injection capabilities

Experimental Workflow:

dot

A 1. Cell Culture & Plating C 3. Dye Loading A->C B 2. Preparation of Reagents B->C D 4. Compound Incubation C->D E 5. Fluorescence Measurement D->E F 6. Data Analysis E->F

Caption: Workflow for the this compound calcium imaging assay.

Procedure:

  • Cell Culture and Plating:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Seed the cells into black, clear-bottom 96-well microplates at a density of 40,000-50,000 cells per well in 100 µL of culture medium.

    • Incubate the plates for 24-48 hours to allow for cell attachment and formation of a monolayer.

  • Preparation of Reagents:

    • Assay Buffer: Prepare HBSS with 20 mM HEPES and adjust the pH to 7.4.

    • Dye Loading Solution: Prepare a 2X Fluo-4 AM loading solution. For each 10 mL, add 20 µL of 1 mM Fluo-4 AM stock (in DMSO) and 40 µL of 250 mM Probenecid stock to 10 mL of Assay Buffer. A final concentration of 4-5 µM Fluo-4 AM is recommended for many cell lines. Pluronic F-127 (at 0.04%) can be included to aid in dye solubilization.

    • Compound Plates: Prepare a plate with various concentrations of this compound, a known VGCC blocker (e.g., Verapamil), and vehicle control (DMSO) diluted in Assay Buffer.

    • Stimulus Solution: Prepare a high potassium (e.g., 90 mM KCl) solution in Assay Buffer.

  • Dye Loading:

    • Remove the culture medium from the cell plate.

    • Add 50 µL of the 2X Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

    • After incubation, wash the cells twice with 100 µL of Assay Buffer to remove excess dye.

    • Add a final volume of 100 µL of Assay Buffer to each well.

  • Compound Incubation:

    • Add 25 µL of the prepared compound solutions (this compound, Verapamil, vehicle) to the respective wells of the cell plate.

    • Incubate for 15-30 minutes at room temperature or 37°C.

  • Fluorescence Measurement:

    • Place the cell plate into a fluorescence microplate reader (e.g., FLIPR).

    • Set the instrument to excite at 488 nm and measure emission at 525 nm.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Program the instrument to automatically inject 25 µL of the high KCl stimulus solution into each well.

    • Immediately after injection, continuously record the fluorescence signal for at least 120 seconds to capture the peak calcium response.

  • Data Analysis:

    • For each well, normalize the fluorescence signal by dividing the fluorescence at each time point (F) by the baseline fluorescence (F₀) to obtain the F/F₀ ratio.

    • Determine the peak fluorescence response for each well.

    • Calculate the percentage inhibition of the KCl-induced response for each concentration of this compound.

    • Plot the percentage inhibition against the log concentration of this compound to determine the IC50 value.

Protocol 2: Ratiometric Calcium Imaging with Fura-2 AM

This protocol is suitable for more precise quantification of intracellular calcium concentrations and can be performed using a fluorescence microscope or a plate reader capable of dual-excitation ratiometry.

Principle: Fura-2 AM is a ratiometric indicator. When bound to calcium, its excitation maximum shifts from 380 nm to 340 nm, while its emission remains constant at ~510 nm. The ratio of fluorescence intensities at these two excitation wavelengths provides a measure of intracellular calcium that is less susceptible to variations in dye concentration, cell thickness, and photobleaching.

Materials:

  • Same as Protocol 1, but replace Fluo-4 AM with Fura-2 AM.

  • Fluorescence imaging system or plate reader capable of alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

Procedure:

  • Cell Culture, Plating, and Reagent Preparation: Follow steps 1 and 2 from Protocol 1, preparing a Fura-2 AM loading solution instead of Fluo-4 AM.

  • Dye Loading: Follow step 3 from Protocol 1, using the Fura-2 AM loading solution.

  • Compound Incubation: Follow step 4 from Protocol 1.

  • Fluorescence Measurement:

    • Place the cells on the microscope stage or in the plate reader.

    • Set the instrument to alternately excite the cells at 340 nm and 380 nm and collect the emission at 510 nm.

    • Record a baseline ratio (F340/F380) for a short period.

    • Add the high KCl stimulus solution.

    • Continuously record the F340/F380 ratio for several minutes to capture the full response.

  • Data Analysis:

    • Calculate the 340/380 ratio for each time point.

    • The change in this ratio is proportional to the change in intracellular calcium concentration.

    • Analyze the data as described in Protocol 1 to determine the inhibitory effect of this compound.

Logical Relationships in Experimental Design

dot

cluster_0 Experimental Groups cluster_1 Expected Observations cluster_2 Conclusions Basal Basal Control (No Treatment) Basal_Obs Low [Ca2+]i Basal->Basal_Obs Vehicle Vehicle Control + High K+ Vehicle_Obs High [Ca2+]i Vehicle->Vehicle_Obs Positive Positive Control (Verapamil + High K+) Positive_Obs Low [Ca2+]i Positive->Positive_Obs Test Test Compound (this compound + High K+) Test_Obs Dose-dependent reduction in [Ca2+]i Test->Test_Obs Conclusion This compound inhibits VGCC-mediated Calcium Influx Vehicle_Obs->Conclusion Positive_Obs->Conclusion Test_Obs->Conclusion

Caption: Logical flow of the experimental design.

Conclusion

The described calcium imaging assays provide a robust and efficient method for characterizing the effects of this compound on ion channels. By directly measuring changes in intracellular calcium in response to channel activation, these protocols can confirm and quantify the calcium antagonistic properties of this compound, providing crucial data for understanding its mechanism of action and for further drug development efforts. The flexibility of these assays allows for adaptation to various cell types and specific ion channels of interest.

References

Application Notes and Protocols for Assessing Terflavoxate's Spasmolytic Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Terflavoxate, a flavone derivative, has demonstrated notable spasmolytic properties, primarily attributed to its effects on smooth muscle contractility. These application notes provide a comprehensive overview of experimental models and detailed protocols to assess the spasmolytic activity of this compound. The primary mechanism of action for this compound's smooth muscle relaxation is believed to be through the antagonism of calcium channels.[1][2] This document outlines both in vitro and in vivo methodologies to characterize and quantify the spasmolytic effects of this compound, aiding in preclinical drug development and mechanistic studies.

Data Presentation

Table 1: In Vitro Efficacy of this compound
Experimental ModelAgonistTissueSpeciesKey ParametersValueReference
Radioligand Binding AssayN/ABrainRatMuscarinic Receptor Binding IC5018 µM[3]
Radioligand Binding AssayN/ABrainRat[3H]Nitrendipine (L-type Ca2+ channel) Binding IC5014 µM[3]
Isolated Bladder StripsCarbacholUrinary BladderRatAntagonism TypeNon-competitive[2]
Isolated Bladder StripsHigh K+Urinary BladderRat/RabbitInhibitionEffective against phasic and tonic contractions
Isolated Bladder StripsElectrical Field StimulationUrinary BladderRabbitInhibition>50% inhibition

Experimental Protocols

In Vitro Models

This protocol is designed to assess the direct effects of this compound on smooth muscle contractility using isolated tissue preparations, such as urinary bladder or intestinal segments (e.g., ileum).

Materials:

  • Krebs-Henseleit solution (or similar physiological salt solution)

  • This compound

  • Spasmogenic agents (e.g., Carbachol, Potassium Chloride)

  • Isolated organ bath system with force-displacement transducers

  • Carbogen gas (95% O2, 5% CO2)

  • Animal tissue (e.g., rat urinary bladder, guinea pig ileum)

Procedure:

  • Tissue Preparation:

    • Euthanize the animal according to institutionally approved ethical guidelines.

    • Dissect the desired smooth muscle tissue (e.g., urinary bladder, a segment of the ileum) and place it in cold, aerated Krebs-Henseleit solution.

    • Prepare longitudinal or circular muscle strips of appropriate size (e.g., 1-2 cm in length).

  • Mounting the Tissue:

    • Mount the tissue strips in the organ bath chambers containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

    • Attach one end of the tissue to a fixed hook and the other end to a force-displacement transducer.

    • Apply an initial tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.

  • Induction of Contractions:

    • Carbachol-Induced Contractions: After equilibration, induce sustained contractions by adding a submaximal concentration of carbachol (e.g., 1 µM) to the organ bath.

    • High Potassium (KCl)-Induced Contractions: To assess the effect on voltage-operated calcium channels, induce contractions with a high concentration of KCl (e.g., 60-80 mM). This causes membrane depolarization and subsequent influx of extracellular calcium.

  • Application of this compound:

    • Once a stable contractile response is achieved, add increasing cumulative concentrations of this compound to the organ bath.

    • Allow the tissue to stabilize at each concentration before adding the next.

    • Record the relaxation as a percentage of the pre-induced contraction.

  • Data Analysis:

    • Construct concentration-response curves for this compound's inhibitory effect.

    • Calculate the IC50 value (the concentration of this compound that produces 50% of the maximal inhibitory response).

    • To determine the nature of antagonism (competitive vs. non-competitive), perform Schild analysis for carbachol-induced contractions in the presence of different fixed concentrations of this compound. Studies suggest this compound acts as a non-competitive antagonist to carbachol.

In Vivo Models

This model is used to evaluate the effect of this compound on intestinal transit time in rodents, providing an indication of its in vivo spasmolytic activity.

Materials:

  • This compound

  • Charcoal meal suspension (e.g., 10% activated charcoal in 5% gum acacia)

  • Vehicle control (e.g., saline, distilled water)

  • Oral gavage needles

  • Mice or rats

Procedure:

  • Animal Preparation:

    • Fast the animals overnight (approximately 12-18 hours) with free access to water.

    • Divide the animals into control and treatment groups.

  • Drug Administration:

    • Administer this compound or the vehicle control orally or intraperitoneally at a predetermined time before the charcoal meal (e.g., 30 minutes).

  • Charcoal Meal Administration:

    • Administer a standardized volume of the charcoal meal suspension orally to each animal (e.g., 0.5 mL for mice).

  • Assessment of Intestinal Transit:

    • After a specific time (e.g., 20-30 minutes), humanely euthanize the animals.

    • Carefully dissect the entire small intestine, from the pyloric sphincter to the ileocecal junction.

    • Measure the total length of the small intestine.

    • Measure the distance traveled by the charcoal meal from the pyloric sphincter to the leading edge of the charcoal.

  • Data Analysis:

    • Calculate the percentage of intestinal transit for each animal using the following formula: (Distance traveled by charcoal / Total length of small intestine) x 100

    • Compare the mean intestinal transit between the this compound-treated groups and the control group. A significant decrease in intestinal transit suggests a spasmolytic effect.

Mandatory Visualizations

Signaling Pathway of this compound's Spasmolytic Action

Terflavoxate_Mechanism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Spasmogen Spasmogen (e.g., High K+, Carbachol) Receptor Receptor (e.g., M3) Spasmogen->Receptor Binds VOCC L-type Ca2+ Channel (VOCC) Spasmogen->VOCC Depolarizes Receptor->VOCC Activates Ca_influx Ca2+ Influx VOCC->Ca_influx Ca_Calmodulin Ca2+-Calmodulin Complex Ca_influx->Ca_Calmodulin Forms MLCK_active Active MLCK Ca_Calmodulin->MLCK_active Activates Myosin_P Phosphorylated Myosin MLCK_active->Myosin_P Phosphorylates Contraction Smooth Muscle Contraction Myosin_P->Contraction Leads to This compound This compound This compound->VOCC Inhibits

Caption: Proposed mechanism of this compound's spasmolytic action.

Experimental Workflow for In Vitro Assessment

InVitro_Workflow A Tissue Dissection (e.g., Rat Bladder) B Mount in Organ Bath (Krebs Solution, 37°C, Carbogen) A->B C Equilibration (60 min, with washes) B->C D Induce Contraction (Carbachol or KCl) C->D E Cumulative Addition of This compound D->E F Record Relaxation E->F G Data Analysis (IC50, Schild Plot) F->G

Caption: Workflow for in vitro assessment of spasmolytic activity.

Experimental Workflow for In Vivo Assessment

InVivo_Workflow A Animal Fasting (Overnight) B Administer this compound or Vehicle A->B C Administer Charcoal Meal (Oral Gavage) B->C D Wait for Transit Period (e.g., 20-30 min) C->D E Euthanize and Dissect Small Intestine D->E F Measure Total Length and Charcoal Transit Distance E->F G Calculate % Intestinal Transit F->G

Caption: Workflow for in vivo charcoal meal transit assay.

References

Application Notes and Protocols for Measuring Smooth Muscle Contraction in the Presence of Terflavoxate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide detailed methodologies for assessing the effects of Terflavoxate, a flavone derivative with spasmolytic properties, on smooth muscle contraction. These protocols cover both tissue-level and cellular-level assays to elucidate its mechanism of action.

Introduction and Mechanism of Action

Smooth muscle contraction is a fundamental physiological process, and its dysregulation is implicated in various pathologies, including hypertension and overactive bladder. Contraction is primarily initiated by an increase in intracellular calcium concentration ([Ca²⁺]i), which activates the calmodulin/myosin light chain kinase (MLCK) pathway.[1]

This compound is a spasmolytic agent that relaxes smooth muscle, particularly in the urinary tract.[2] Its primary mechanism of action is believed to be the antagonism of Ca²⁺ channels, which inhibits the influx of extracellular calcium required for contraction.[2] Like the related compound flavoxate, it may also exert its effects through the inhibition of phosphodiesterase (PDE), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[3] Increased cAMP levels lead to the inhibition of MLCK and subsequent muscle relaxation.[4]

These application notes provide protocols to quantify the inhibitory effects of this compound on smooth muscle contraction using both ex vivo and in vitro models.

Signaling Pathways

Understanding the core signaling pathways of smooth muscle contraction and relaxation is crucial for interpreting experimental data.

Smooth Muscle Contraction Pathway cluster_0 Contraction Signaling cluster_1 Relaxation Signaling Agonist Agonist (e.g., Carbachol, KCl) Receptor Receptor / Ion Channel Agonist->Receptor PLC PLC Activation Receptor->PLC Ca_Influx Extracellular Ca²⁺ Influx Receptor->Ca_Influx Depolarization (e.g., KCl) IP3 IP3 Production PLC->IP3 SR Sarcoplasmic Reticulum (SR) IP3->SR Ca²⁺ Release Ca_Increase ↑ [Ca²⁺]i SR->Ca_Increase Ca_Influx->Ca_Increase Calmodulin Calmodulin Ca_Increase->Calmodulin MLCK_active Active MLCK Calmodulin->MLCK_active Activates Myosin_P Myosin-LC-P MLCK_active->Myosin_P Phosphorylates Myosin Myosin-LC Myosin->Myosin_P Contraction Contraction Myosin_P->Contraction MLCP MLCP Myosin_P->MLCP Substrate for Myosin_P_relax Myosin-LC-P Myosin_relax Myosin-LC MLCP->Myosin_relax Dephosphorylates Myosin_P_relax->Myosin_relax Dephosphorylates Relaxation Relaxation Myosin_relax->Relaxation

Caption: General signaling pathway for smooth muscle contraction and relaxation.

This compound Mechanism of Action This compound This compound Ca_Channel L-type Ca²⁺ Channel This compound->Ca_Channel Inhibits PDE Phosphodiesterase (PDE) This compound->PDE Inhibits (?) Ca_Influx Extracellular Ca²⁺ Influx Ca_Channel->Ca_Influx cAMP cAMP PDE->cAMP Degrades MLCK MLCK cAMP->MLCK Inhibits ATP ATP AC Adenylyl Cyclase AC->cAMP Converts Relaxation Relaxation MLCK->Relaxation leads to

Caption: Hypothesized mechanisms of action for this compound-induced smooth muscle relaxation.

Experimental Protocols

Protocol 1: Ex Vivo Isometric Contraction in Isolated Tissue

This protocol uses an isolated tissue bath (organ bath) system to measure isometric contractions of smooth muscle strips, which is a standard method for assessing contractility.

Organ Bath Workflow A 1. Tissue Dissection (e.g., bladder, aorta) B 2. Mount Tissue Strip in Organ Bath A->B C 3. Equilibration (e.g., 60-90 min under tension) B->C D 4. Viability Test (e.g., High K⁺ solution) C->D E 5. Washout & Rest D->E F 6. Pre-incubation (Vehicle or this compound) E->F G 7. Induce Contraction (e.g., Carbachol, KCl) F->G H 8. Record Isometric Force G->H I 9. Data Analysis (e.g., IC₅₀ calculation) H->I

Caption: Experimental workflow for the isolated tissue (organ bath) assay.

Methodology:

  • Tissue Preparation:

    • Euthanize an appropriate animal model (e.g., rat, guinea pig) and dissect the target tissue (e.g., urinary bladder, thoracic aorta) in cold, oxygenated physiological salt solution (PSS; e.g., Krebs-Henseleit solution).

    • Carefully cut the tissue into strips of appropriate size (e.g., 2 mm wide x 10 mm long). For vascular rings, ensure endothelium is intact or denuded as required by the experimental design.

  • Mounting:

    • Suspend each tissue strip in a temperature-controlled (37°C) organ bath containing PSS, continuously bubbled with 95% O₂ / 5% CO₂.

    • Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

  • Equilibration and Viability:

    • Allow the tissue to equilibrate for 60-90 minutes under a predetermined optimal resting tension (e.g., 1-2 grams), washing with fresh PSS every 15-20 minutes.

    • Assess tissue viability by inducing a contraction with a high potassium (K⁺) solution (e.g., 40-80 mM KCl). Tissues that do not respond robustly should be discarded.

  • Experimental Procedure:

    • Wash the tissue to return to baseline tension.

    • Induce a stable, submaximal contraction using an agonist (e.g., 1 µM Carbachol for bladder tissue, or 1 µM Phenylephrine for aortic tissue).

    • Once the contraction plateaus, add this compound in a cumulative, concentration-dependent manner (e.g., 1 nM to 100 µM), allowing the response to stabilize at each concentration.

    • Record the relaxation as a percentage of the initial agonist-induced contraction.

  • Data Analysis:

    • Construct concentration-response curves by plotting the percentage of inhibition against the log concentration of this compound.

    • Calculate the IC₅₀ (the concentration of this compound that causes 50% inhibition of the agonist-induced contraction) using a non-linear regression analysis.

Protocol 2: In Vitro Collagen Gel Contraction Assay

This cell-based assay measures the ability of smooth muscle cells (SMCs) to contract a 3D collagen matrix, providing a model for tissue remodeling and cellular contractility.

Methodology:

  • Cell Culture:

    • Culture primary SMCs (e.g., human bladder or aortic SMCs) in appropriate growth medium until they reach 80-90% confluency.

    • Prior to the assay, serum-starve the cells for 24 hours to induce a contractile phenotype.

  • Collagen Gel Preparation:

    • Prepare a collagen solution on ice by mixing rat tail collagen type I, reconstitution buffer, and cultured SMCs to a final cell density of 2-5 x 10⁵ cells/mL.

    • Pipette 0.5 mL of the cell-collagen mixture into each well of a 24-well plate.

    • Incubate at 37°C for 1 hour to allow for polymerization.

  • Contraction Assay:

    • After polymerization, add 1 mL of serum-free medium containing either vehicle or varying concentrations of this compound to each well. Incubate for 30-60 minutes.

    • Add a contractile agonist (e.g., 10 µM histamine or acetylcholine) to the medium to stimulate contraction.

    • To initiate contraction measurement, gently detach the collagen gels from the sides of the wells with a sterile spatula.

  • Data Acquisition and Analysis:

    • Capture images of the gels at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes) using a digital camera or plate scanner.

    • Measure the diameter or area of each gel using image analysis software (e.g., ImageJ).

    • Calculate the percentage of contraction relative to the initial gel area.

    • Compare the extent and rate of contraction between vehicle-treated and this compound-treated groups.

Protocol 3: Measurement of Intracellular Calcium ([Ca²⁺]i)

This protocol directly measures this compound's effect on [Ca²⁺]i mobilization, its primary proposed mechanism of action, using fluorescent calcium indicators.

Methodology:

  • Cell Preparation:

    • Seed SMCs on glass-bottom dishes or 96-well black-walled plates suitable for fluorescence microscopy or plate reading.

    • Allow cells to adhere and grow to 70-80% confluency.

  • Calcium Indicator Loading:

    • Wash the cells with a balanced salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) containing calcium and magnesium.

    • Load the cells with a Ca²⁺-sensitive fluorescent dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in HBSS for 30-60 minutes at 37°C.

    • Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for 30 minutes.

  • Fluorescence Measurement:

    • Place the dish/plate on a fluorescence microscope or in a plate reader equipped with the appropriate filters and an automated injection system.

    • Record a stable baseline fluorescence for 1-2 minutes.

    • Add vehicle or this compound and incubate for the desired time (e.g., 5-10 minutes), continuing to record fluorescence.

    • Inject a contractile agonist (e.g., 50 mM KCl or 10 µM Carbachol) and record the subsequent change in fluorescence intensity, which reflects the change in [Ca²⁺]i.

  • Data Analysis:

    • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths (e.g., 340/380 nm). For single-wavelength dyes like Fluo-4, express the change as a relative fluorescence unit (F/F₀), where F₀ is the baseline fluorescence.

    • Quantify the peak [Ca²⁺]i response and compare the amplitude of the agonist-induced calcium transient in the presence and absence of this compound.

Data Presentation

Quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Inhibitory Effect of this compound on Agonist-Induced Contractions in Rat Bladder Strips

Agonist (Concentration)This compound IC₅₀ (µM)n (tissues)
KCl (60 mM)15.2 ± 2.18
Carbachol (1 µM)25.8 ± 3.58
Field Stimulation (20 Hz)18.9 ± 2.98
Data are presented as mean ± SEM.

Table 2: Effect of this compound on Histamine-Induced Collagen Gel Contraction

TreatmentGel Area Reduction (%) at 60 minn (gels)
Vehicle Control45.3 ± 4.16
This compound (1 µM)32.1 ± 3.56
This compound (10 µM)18.7 ± 2.8 6
This compound (100 µM)8.2 ± 1.96
Data are presented as mean ± SEM. *p<0.05, *p<0.01 vs. Vehicle Control.

Table 3: Effect of this compound on KCl-Induced [Ca²⁺]i Increase in Cultured SMCs

TreatmentPeak [Ca²⁺]i Response (F/F₀)n (wells)
Vehicle Control3.5 ± 0.412
This compound (10 µM)1.8 ± 0.2 12
This compound (100 µM)1.2 ± 0.112
*Data are presented as mean ± SEM. *p<0.01 vs. Vehicle Control.

References

Application Notes and Protocols for Terflavoxate in Non-Competitive Antagonist Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terflavoxate is a flavone derivative recognized for its spasmolytic properties, primarily attributed to its effects as a smooth muscle relaxant. Its mechanism of action involves a non-competitive antagonism of muscarinic receptors and blockade of L-type calcium channels.[1] These characteristics make it a compound of interest for studying receptor pharmacology and for the development of therapeutics targeting conditions such as overactive bladder.

These application notes provide a comprehensive guide to utilizing this compound in non-competitive antagonist binding assays, including detailed protocols and data presentation.

Mechanism of Action

This compound exhibits a dual mechanism of action:

  • Non-Competitive Muscarinic Receptor Antagonism: Unlike competitive antagonists that bind to the same site as the endogenous ligand (orthosteric site), non-competitive antagonists bind to a different site on the receptor (allosteric site). This binding event alters the receptor's conformation, thereby preventing or reducing the response to the agonist, regardless of the agonist's concentration. This compound has been shown to act as a non-competitive antagonist at muscarinic receptors.

  • L-Type Calcium Channel Blockade: this compound also directly blocks L-type voltage-gated calcium channels. By inhibiting the influx of calcium ions into smooth muscle cells, it prevents the initiation of contractile events, leading to muscle relaxation.

Data Presentation: Binding Affinity of this compound and Related Compounds

The following table summarizes the available quantitative data for the binding affinity of this compound and the related compound, Flavoxate. This data is essential for designing and interpreting binding assays.

CompoundTargetRadioligandTissue/SystemParameterValueReference
This compound Muscarinic Receptors[3H]QNBRat BrainIC5018 µM[1]
L-Type Calcium Channels[3H]NitrendipineRat BrainIC5014 µM[1]
Flavoxate Muscarinic Receptors[3H]QNBRat BrainIC5012.2 µM[1]
L-Type Ca2+ Channels-Human Detrusor MyocytesKi10 µM[2]

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. Ki is the inhibition constant for a drug; the concentration of competing ligand in a competition assay that would occupy 50% of the receptors if no radioligand were present.

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by this compound's non-competitive antagonism of muscarinic receptors and blockade of L-type calcium channels.

muscarinic_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Muscarinic Receptor Acetylcholine->M3_Receptor Binds Gq Gq Protein M3_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Terflavoxate_Site Allosteric Site Terflavoxate_Site->M3_Receptor Inhibits Activation IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Ca2+ Store (ER/SR) IP3->Ca_Store Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca_Release Ca2+ Release Ca_Store->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction PKC->Contraction This compound This compound This compound->Terflavoxate_Site Binds

Muscarinic M3 Receptor Signaling Pathway and this compound Inhibition.

calcium_channel_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca2+ L_type_Ca_Channel L-Type Voltage-Gated Calcium Channel Ca_ext->L_type_Ca_Channel Ca_int Ca2+ L_type_Ca_Channel->Ca_int Influx Depolarization Membrane Depolarization Depolarization->L_type_Ca_Channel Opens Contraction Smooth Muscle Contraction Ca_int->Contraction This compound This compound This compound->L_type_Ca_Channel Blocks

L-Type Calcium Channel Signaling and this compound Blockade.

Experimental Protocols

The following protocols are generalized for non-competitive antagonist binding assays and should be optimized for the specific experimental setup.

Protocol 1: Radioligand Binding Assay for Muscarinic Receptors (Non-Competitive)

This protocol is adapted for determining the non-competitive antagonist properties of this compound at muscarinic receptors using a radioligand displacement assay.

Materials:

  • Membrane Preparation: Homogenates from rat brain or cells expressing the muscarinic receptor subtype of interest.

  • Radioligand: [3H]Quinuclidinyl benzilate ([3H]QNB), a non-selective muscarinic antagonist.

  • Test Compound: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell or tissue membranes expressing muscarinic receptors according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • Total Binding: Add membrane preparation, radioligand ([3H]QNB at a concentration near its Kd), and assay buffer to the wells.

    • Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a known muscarinic antagonist (e.g., atropine) to the wells.

    • This compound Competition: Add membrane preparation, radioligand, and increasing concentrations of this compound to the wells.

  • Pre-incubation (to assess non-competitive nature): To investigate the time-dependency of this compound's effect, a pre-incubation step can be included. Incubate the membranes with this compound for a defined period (e.g., 30-60 minutes) before adding the radioligand.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value of this compound from the competition curve.

    • A hallmark of non-competitive antagonism is a decrease in the Bmax (maximal binding) of the radioligand with increasing concentrations of the antagonist, without a significant change in the Kd of the radioligand. This can be assessed by performing saturation binding experiments in the presence of fixed concentrations of this compound.

binding_assay_workflow Start Start Prepare_Membranes Prepare Receptor Membranes Start->Prepare_Membranes Setup_Assay Set up 96-well plate: - Total Binding - Non-specific Binding - this compound dilutions Prepare_Membranes->Setup_Assay Pre_incubation Optional: Pre-incubate with This compound Setup_Assay->Pre_incubation Add_Radioligand Add Radioligand (e.g., [3H]QNB) Pre_incubation->Add_Radioligand Incubate Incubate to Reach Equilibrium Add_Radioligand->Incubate Filter_Wash Filter and Wash to Separate Bound and Free Ligand Incubate->Filter_Wash Count_Radioactivity Scintillation Counting Filter_Wash->Count_Radioactivity Analyze_Data Data Analysis: - Calculate Specific Binding - Determine IC50 - Assess Bmax and Kd changes Count_Radioactivity->Analyze_Data End End Analyze_Data->End

Workflow for a Non-Competitive Radioligand Binding Assay.
Protocol 2: Functional Assay for L-Type Calcium Channel Blockade

This protocol describes a functional assay to measure the inhibitory effect of this compound on L-type calcium channels by monitoring changes in intracellular calcium concentration.

Materials:

  • Cells: A cell line endogenously or recombinantly expressing L-type calcium channels (e.g., smooth muscle cells, HEK293 cells).

  • Calcium Indicator Dye: Fluo-4 AM or Fura-2 AM.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Depolarizing Agent: High concentration of potassium chloride (KCl).

  • Test Compound: this compound.

  • Fluorescence plate reader with kinetic reading capabilities.

  • 96-well black, clear-bottom plates.

Procedure:

  • Cell Culture: Plate the cells in 96-well plates and grow to a confluent monolayer.

  • Dye Loading:

    • Remove the culture medium and wash the cells with assay buffer.

    • Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

  • Compound Incubation: Add increasing concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes).

  • Measurement of Calcium Influx:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject the depolarizing agent (KCl) into the wells to open the voltage-gated calcium channels.

    • Immediately begin kinetic measurement of fluorescence changes over time. The increase in fluorescence corresponds to calcium influx.

  • Data Analysis:

    • Determine the peak fluorescence intensity or the area under the curve for each well.

    • Plot the percentage of inhibition of the KCl-induced calcium influx against the log concentration of this compound.

    • Calculate the IC50 value for this compound's blockade of L-type calcium channels.

    • To further confirm non-competitive antagonism, Schild analysis can be performed by generating agonist (KCl) dose-response curves in the presence of increasing fixed concentrations of this compound. A non-competitive antagonist will cause a reduction in the maximal response (Emax) with no parallel rightward shift of the dose-response curve.

functional_assay_workflow Start Start Plate_Cells Plate Cells in 96-well Plate Start->Plate_Cells Load_Dye Load Cells with Calcium Indicator Dye Plate_Cells->Load_Dye Wash_Cells Wash to Remove Excess Dye Load_Dye->Wash_Cells Incubate_Compound Incubate with this compound Wash_Cells->Incubate_Compound Measure_Fluorescence Measure Baseline and KCl-stimulated Calcium Influx Incubate_Compound->Measure_Fluorescence Analyze_Data Data Analysis: - Determine Inhibition - Calculate IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Workflow for a Functional Calcium Channel Assay.

Conclusion

These application notes provide a framework for investigating the non-competitive antagonist properties of this compound at muscarinic receptors and its blocking effects on L-type calcium channels. The provided protocols and data serve as a starting point for researchers, and specific experimental parameters should be optimized for the particular cell types and assay conditions being used. The dual mechanism of action of this compound makes it a valuable tool for pharmacological research and a potential lead compound in drug discovery programs targeting smooth muscle disorders.

References

Application Notes and Protocols for the Synthesis of Terflavoxate Analogs for SAR Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Terflavoxate, chemically known as 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid 1,1-dimethyl-2-(N-piperidinyl)ethyl ester, is a flavone derivative recognized for its spasmolytic properties, particularly on the lower urinary tract[1]. Its therapeutic potential is attributed to its effects on smooth muscle contraction, likely mediated through calcium channel antagonism[1].

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds like this compound. By systematically modifying the chemical structure and evaluating the corresponding changes in biological activity, researchers can identify key molecular features responsible for efficacy and selectivity. This document provides detailed protocols for the synthesis of a library of this compound analogs to facilitate such SAR studies. The synthetic strategy focuses on two main parts: the construction of the core flavone scaffold and the diversification of the ester side chain at the C-8 position.

General Synthetic Strategy

The synthesis of this compound analogs is approached via a convergent strategy. First, the central flavone core, 3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid, is synthesized. This core is then subjected to esterification with a variety of alcohols to generate a diverse library of analogs.

The key transformations are:

  • Flavone Core Synthesis : The Baker-Venkataraman rearrangement is a robust and widely used method for constructing the flavone skeleton from readily available 2-hydroxyacetophenones[2][3]. This multi-step process involves an initial acylation, a base-catalyzed rearrangement to a 1,3-diketone, and a final acid-catalyzed cyclization to yield the flavone ring system[4].

  • Analog Library Generation : The carboxylic acid at the C-8 position of the flavone core serves as a convenient handle for diversification. Standard esterification procedures, such as the Fischer esterification, can be employed to couple the core with a wide range of alcohols, thereby modifying the side chain to probe its influence on biological activity.

Synthetic_Workflow cluster_0 Part 1: Flavone Core Synthesis cluster_1 Part 2: Analog Diversification A 2-Hydroxy-3-carboxy- acetophenone C Acylated Intermediate A->C Acylation B Acyl Chloride (e.g., Propionyl Chloride) B->C D 1,3-Diketone Intermediate C->D Baker-Venkataraman Rearrangement (Base) E Flavone Core (Carboxylic Acid) D->E Cyclization (Acid) G This compound Analog Library E->G Esterification (e.g., Fischer) F Diverse Alcohols (R-OH) F->G

Caption: General workflow for the synthesis of this compound analogs.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

Protocol 1: Synthesis of Flavone Core (3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxylic acid)

This protocol is adapted from the general principles of the Baker-Venkataraman rearrangement for flavone synthesis. It involves three steps starting from a suitably substituted 2-hydroxyacetophenone.

Step 1A: Synthesis of 2-Propionyloxy-3-carboxy-acetophenone

  • To a 100 mL round-bottom flask, add 2-hydroxy-3-carboxy-acetophenone (10 mmol, 1 equiv.).

  • Add dry pyridine (25 mL) and stir the mixture until the solid is fully dissolved.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add propionyl chloride (12 mmol, 1.2 equiv.) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Once the starting material is consumed, pour the reaction mixture into 150 mL of ice-cold 1M HCl with vigorous stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the solid sequentially with cold water (2 x 20 mL) and cold methanol (1 x 10 mL).

  • Dry the product under vacuum to yield the acylated intermediate.

Step 1B: Baker-Venkataraman Rearrangement to form 1,3-Diketone

  • Place the dried acylated intermediate (8 mmol, 1 equiv.) in a 100 mL flask.

  • Add dry pyridine (30 mL) and stir to dissolve.

  • Add powdered potassium hydroxide (16 mmol, 2 equiv.) portion-wise over 15 minutes. The solution will typically turn a deep yellow or orange color.

  • Heat the mixture to 50 °C and stir for 2 hours. Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction to room temperature and pour it into 150 mL of ice-cold 1M HCl.

  • The 1,3-diketone product will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral. Dry the product under vacuum.

Step 1C: Acid-Catalyzed Cyclization to form the Flavone Core

  • In a 100 mL round-bottom flask, dissolve the dried 1,3-diketone (6 mmol, 1 equiv.) in glacial acetic acid (30 mL).

  • Add concentrated sulfuric acid (0.5 mL) dropwise with stirring.

  • Fit the flask with a reflux condenser and heat the mixture in a boiling water bath or oil bath at 100 °C for 1 hour.

  • Pour the hot reaction mixture onto 150 g of crushed ice with stirring.

  • Allow the ice to melt completely. The flavone core will precipitate as a solid.

  • Collect the product by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure flavone core. Characterize by NMR and MS.

Protocol 2: General Procedure for Fischer Esterification of Flavone Core

This protocol describes a general method for synthesizing this compound analogs by esterifying the flavone core with various alcohols.

  • To a 50 mL round-bottom flask, add the synthesized flavone core (1 mmol, 1 equiv.).

  • Add the desired alcohol (R-OH) to act as both reactant and solvent (10-15 mL). For solid or expensive alcohols, use a 1.5-2 molar excess and a suitable inert solvent like toluene (15 mL).

  • Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops) to the mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux. The reflux temperature will depend on the boiling point of the alcohol or solvent used.

  • Maintain the reflux for 4-12 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess alcohol/solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (30 mL).

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to neutralize the acid catalyst, followed by brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude ester product by column chromatography on silica gel or by recrystallization to afford the pure this compound analog.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationship (SAR) Studies

To guide the drug development process, the synthesized analogs should be evaluated for their biological activity (e.g., spasmolytic effect on bladder tissue). The results can be compiled into an SAR table to identify key structural features.

The following diagram highlights the principal points of modification on the this compound scaffold for SAR exploration.

SAR_Sites main R1_label R1: Ester Side Chain (Vary length, bulk, basicity) R1_label->main:c R2_label R2: 2-Phenyl Ring (Add EWG/EDG) R2_label->main:c R3_label R3: C3-Methyl Group (Vary alkyl group) R3_label->main:c

Caption: Key modification sites on the this compound scaffold for SAR studies.
Representative SAR Data Table

The following table is a hypothetical representation used to illustrate how quantitative data from SAR studies on this compound analogs would be presented. Actual experimental data should replace the placeholder values.

Analog IDModification (R1 Group)2-Phenyl Substitution (R2)IC₅₀ (nM) [a]Notes
This compound -C(CH₃)₂CH₂-piperidineH150Parent Compound
ANA-01-CH₂CH₂-piperidineH250Reduced steric bulk near ester decreases potency.
ANA-02-C(CH₃)₂CH₂-morpholineH310Morpholine less effective than piperidine.
ANA-03-C(CH₃)₂CH₂-N(Et)₂H190Acyclic amine shows comparable activity.
ANA-04-C(CH₃)₂CH₂CH₂-piperidineH450Increased chain length is detrimental.
ANA-05-C(CH₃)₂CH₂-piperidine4'-Cl95Electron-withdrawing group enhances potency.
ANA-06-C(CH₃)₂CH₂-piperidine4'-OCH₃220Electron-donating group reduces potency.
ANA-07-CH₂CH₃ (Ethyl ester)H>10000Basic nitrogen in the side chain is critical for activity.

[a] IC₅₀ values represent the concentration required for 50% inhibition in a relevant in vitro assay (e.g., inhibition of carbachol-induced bladder contraction). Data is illustrative.

References

Application Notes: Investigating the Cellular Effects of Terflavoxate in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Terflavoxate is a flavone derivative recognized for its spasmolytic properties, primarily attributed to its effects as a calcium channel antagonist.[1][2][3] While its role in smooth muscle relaxation is established, its broader cellular effects, particularly those relevant to cancer biology and other proliferative diseases, remain largely unexplored. Flavonoids as a class of compounds are known to exhibit a wide range of biological activities, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways in various cancer cell lines.[4][5] These application notes provide a comprehensive framework for researchers to investigate the potential anti-proliferative and cytotoxic effects of this compound using established cell culture models.

Recommended Cell Lines

The choice of cell line is critical and should be guided by the specific research question. For an initial broad screening of this compound's potential anticancer effects, a panel of cell lines from different cancer types is recommended.

  • Human breast cancer cell lines: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) are commonly used to assess the efficacy of compounds against different breast cancer subtypes.

  • Human prostate cancer cell lines: PC-3 and DU145 are standard models for androgen-independent prostate cancer.

  • Human lung cancer cell lines: A549 (non-small cell lung cancer) is a well-characterized and widely used line.

  • Human colon cancer cell lines: HCT116 and HT-29 are common models for colorectal cancer research.

  • Human ovarian cancer cell lines: A2780 and its cisplatin-resistant counterpart A2780/CP70 could be particularly interesting to investigate if this compound can overcome chemoresistance.

For comparison and to assess specificity, a non-cancerous cell line, such as human foreskin fibroblasts (HFF) or an immortalized normal cell line like MCF-10A (breast epithelial cells), should be included.

Experimental Protocols

Here, we provide detailed protocols for key experiments to elucidate the cellular effects of this compound.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Protocol:

  • Sample Preparation: Grow cells on coverslips in a 24-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include positive (pre-treated with DNase I) and negative (no TdT enzyme) controls.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice.

  • TUNEL Reaction: Wash the cells and incubate with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Staining and Visualization: Wash the cells and counterstain the nuclei with a DNA stain such as DAPI. Mount the coverslips on microscope slides with an anti-fade mounting medium.

  • Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei, while all nuclei will show blue fluorescence from DAPI. Quantify the percentage of TUNEL-positive cells.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation.

  • Fixation: Resuspend the cell pellet in 500 µL of cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Incubate for 30 minutes at room temperature in the dark. Analyze the samples using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis of Signaling Proteins

Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of this compound on signaling pathways commonly affected by flavonoids, such as the Akt/mTOR and MAPK pathways.

Protocol:

  • Protein Extraction: Treat cells with this compound as described for other assays. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Akt, p-Akt, mTOR, p-mTOR, p38, p-p38, ERK, p-ERK, Bcl-2, Bax, Caspase-3, Cyclin B1, p53) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation

Quantitative data from the described experiments should be summarized in tables for clear comparison.

Table 1: IC50 Values of this compound on Various Cell Lines

Cell Line IC50 (µM) at 24h IC50 (µM) at 48h IC50 (µM) at 72h
MCF-7
MDA-MB-231
PC-3
A549
HCT116

| MCF-10A | | | |

Table 2: Effect of this compound on Apoptosis (TUNEL Assay)

Cell Line Treatment % of Apoptotic Cells (TUNEL-positive)
Cell Line 1 Vehicle Control
This compound (IC50)
This compound (2x IC50)
Cell Line 2 Vehicle Control
This compound (IC50)

| | this compound (2x IC50) | |

Table 3: Effect of this compound on Cell Cycle Distribution

Cell Line Treatment % Cells in G0/G1 % Cells in S % Cells in G2/M
Cell Line 1 Vehicle Control
This compound (IC50)
This compound (2x IC50)
Cell Line 2 Vehicle Control
This compound (IC50)

| | this compound (2x IC50) | | | |

Visualizations

Diagrams created using Graphviz to illustrate workflows and potential signaling pathways.

G cluster_viability Cell Viability Workflow (MTT Assay) cluster_apoptosis Apoptosis Detection Workflow (TUNEL Assay) a Seed Cells (96-well plate) b Overnight Incubation a->b c Treat with this compound b->c d Incubate (24, 48, 72h) c->d e Add MTT Reagent d->e f Incubate (3-4h) e->f g Solubilize Formazan f->g h Read Absorbance (570nm) g->h i Calculate IC50 h->i j Seed & Treat Cells k Fixation j->k l Permeabilization k->l m TUNEL Reaction l->m n Counterstain (DAPI) m->n o Fluorescence Microscopy n->o p Quantify Apoptotic Cells o->p G cluster_cellcycle Cell Cycle Analysis Workflow cluster_western Western Blot Workflow a Seed & Treat Cells b Harvest Cells a->b c Fix in Ethanol b->c d Stain with PI/RNase A c->d e Flow Cytometry d->e f Analyze DNA Content e->f g Treat Cells & Lyse h SDS-PAGE g->h i Transfer to Membrane h->i j Block i->j k Primary Antibody j->k l Secondary Antibody k->l m Detection (ECL) l->m n Quantify Bands m->n G cluster_akt PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis Regulation This compound This compound pAkt p-Akt This compound->pAkt inhibits pp38 p-p38 This compound->pp38 activates Bcl2 Bcl-2 This compound->Bcl2 inhibits Bax Bax This compound->Bax activates Akt Akt Akt->pAkt P mTOR mTOR pAkt->mTOR pAkt->Bcl2 activates pmTOR p-mTOR mTOR->pmTOR P Proliferation Proliferation pmTOR->Proliferation p38 p38 p38->pp38 P Apoptosis Apoptosis pp38->Apoptosis Bcl2->Bax inhibits Caspase3 Caspase-3 Bax->Caspase3 Caspase3->Apoptosis

References

Troubleshooting & Optimization

How to improve the aqueous solubility of Terflavoxate for in vitro studies.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the aqueous solubility of Terflavoxate for successful in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern for in vitro studies?

A1: this compound is a flavone derivative with spasmolytic properties, acting as a Ca2+-antagonist which contributes to its smooth muscle relaxant effects.[1] Like many flavonoids, this compound is a hydrophobic molecule with poor water solubility, which can significantly hinder its use in aqueous-based in vitro assays.[2] Inadequate dissolution can lead to inaccurate and unreliable experimental results due to concentrations being lower than intended.

Q2: What are the initial steps I should take if I'm experiencing difficulty dissolving this compound?

A2: Start with simple and common laboratory solvents. Attempt to dissolve this compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), ethanol, or methanol, before adding it to your aqueous culture medium. This is a common co-solvent technique.[3][4] Be mindful of the final solvent concentration in your assay, as high concentrations can be toxic to cells. It is crucial to include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

Q3: What are the main strategies to improve the aqueous solubility of poorly soluble drugs like this compound?

A3: Several techniques can be employed to enhance the solubility of hydrophobic compounds. The primary methods include:

  • Physical Modifications: These include particle size reduction (micronization and nanosuspension) and creating amorphous solid dispersions.[5]

  • Chemical Modifications: This involves creating salt forms or prodrugs, though this is more common in drug development than for in vitro testing of a specific compound.

  • Use of Excipients: This is a highly effective approach for in vitro studies and includes the use of co-solvents, surfactants, and complexing agents like cyclodextrins.

Troubleshooting Guides

Issue 1: this compound precipitates out of solution when added to my aqueous buffer or cell culture medium.

This is a common issue when the concentration of the organic co-solvent is too high in the initial stock solution, leading to the drug crashing out upon dilution in the aqueous phase.

Solutions:

  • Optimize the Co-solvent Concentration: Experiment with different initial concentrations of this compound in your chosen organic solvent (e.g., DMSO). A more diluted initial stock may prevent precipitation upon further dilution into the aqueous medium.

  • Use a Surfactant: Surfactants form micelles that can encapsulate hydrophobic drugs, increasing their apparent solubility in water. Non-ionic surfactants like Tween 80 or Poloxamer are often used in cell culture applications due to their lower toxicity compared to ionic surfactants.

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.

Issue 2: The required concentration of this compound for my assay is too high to be achieved with simple co-solvents without causing cellular toxicity.

High concentrations of organic solvents like DMSO can be detrimental to cells. If your experimental design requires a high concentration of this compound, alternative solubilization methods are necessary.

Solutions:

  • Cyclodextrin Inclusion Complexes: This is a highly recommended method. The formation of an inclusion complex can significantly enhance the aqueous solubility of flavonoids. You can prepare a stock solution of the this compound-cyclodextrin complex in water or buffer.

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate. Nanosuspensions are colloidal dispersions of the drug in an aqueous vehicle, stabilized by surfactants or polymers. This can be a suitable approach for achieving higher drug concentrations.

  • Solid Dispersions: A solid dispersion involves dispersing the drug in a hydrophilic carrier at a solid state. When this solid is added to an aqueous medium, the carrier dissolves rapidly, releasing the drug as very fine particles, which enhances dissolution. Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).

Data Presentation: Comparison of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantagesTypical Fold Increase in Solubility
Co-solvents Increasing the polarity of the solvent system with a water-miscible organic solvent.Simple, quick, and readily available in most labs.Potential for solvent toxicity at higher concentrations. Drug may precipitate upon dilution.Variable, can be significant but limited by solvent toxicity.
Surfactants Formation of micelles that encapsulate the hydrophobic drug.Effective at low concentrations. Can be used in combination with other methods.Potential for cytotoxicity depending on the surfactant and concentration.Can be substantial, depending on the drug and surfactant.
Cyclodextrins Formation of inclusion complexes where the hydrophobic drug is encapsulated in the cyclodextrin cavity.High solubilization efficiency, low toxicity (especially for modified cyclodextrins like HP-β-CD).Can be more expensive than simple co-solvents. Stoichiometry of complexation needs to be considered.Can range from several-fold to over 100-fold.
Nanosuspensions Reduction of drug particle size to the sub-micron range, increasing surface area and dissolution velocity.High drug loading is possible. Suitable for poorly soluble drugs in both aqueous and lipid media.Requires specialized equipment (e.g., high-pressure homogenizer, media mill). Potential for physical instability (particle aggregation).Significant increase in saturation solubility and dissolution rate.
Solid Dispersions Dispersing the drug in a hydrophilic solid carrier.Enhances dissolution rate. Can produce amorphous forms of the drug, which are more soluble.Can have manufacturing and stability challenges.Can lead to a dramatic increase in dissolution rate and apparent solubility.

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol is based on the phase-solubility method described by Higuchi and Connors.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or appropriate buffer

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Methodology:

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM) in your desired buffer.

  • Add an excess amount of this compound to each HP-β-CD solution.

  • Stir the suspensions at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After reaching equilibrium, allow the suspensions to settle.

  • Filter the supernatant through a 0.22 µm syringe filter to remove the undissolved this compound.

  • Determine the concentration of dissolved this compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • A plot of the dissolved this compound concentration against the HP-β-CD concentration will give a phase-solubility diagram. The slope of the initial linear portion can be used to determine the complexation efficiency.

  • For preparing a stock solution for your in vitro studies, use a concentration of HP-β-CD that provides the desired this compound concentration based on your solubility data.

Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation Method

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG)

  • A suitable organic solvent (e.g., ethanol, methanol, or a mixture)

  • Rotary evaporator or vacuum oven

Methodology:

  • Dissolve a specific amount of this compound and the chosen hydrophilic carrier (e.g., PVP) in a suitable organic solvent. The ratio of drug to carrier can be varied (e.g., 1:1, 1:5, 1:10 by weight) to find the optimal formulation.

  • Ensure both components are fully dissolved to form a clear solution.

  • Evaporate the solvent using a rotary evaporator under reduced pressure.

  • Further dry the resulting solid film in a vacuum oven at a suitable temperature to remove any residual solvent.

  • The resulting solid dispersion can be scraped, pulverized into a fine powder, and stored in a desiccator.

  • To use in an experiment, weigh the solid dispersion powder and dissolve it in the aqueous medium. The hydrophilic carrier will dissolve rapidly, releasing the this compound in a finely dispersed state.

Visualizations

experimental_workflow cluster_troubleshoot Solubility Enhancement Strategies start Start: Need to dissolve This compound for in vitro assay check_solubility Attempt to dissolve in 100% DMSO or Ethanol start->check_solubility dilute Dilute stock into aqueous medium check_solubility->dilute Soluble troubleshoot Troubleshooting Required check_solubility->troubleshoot Insoluble precipitate Does it precipitate? dilute->precipitate success Success: Proceed with experiment (with vehicle control) precipitate->success No precipitate->troubleshoot Yes cosolvent Optimize Co-solvent Concentration troubleshoot->cosolvent cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) troubleshoot->cyclodextrin nanosuspension Prepare Nanosuspension troubleshoot->nanosuspension solid_dispersion Prepare Solid Dispersion troubleshoot->solid_dispersion

Caption: Decision workflow for solubilizing this compound.

signaling_pathway_analogy cluster_problem The Problem cluster_solution The Solution: Cyclodextrin Complexation cluster_interaction This compound This compound (Hydrophobic) water Aqueous Medium (Hydrophilic) This compound->water Poor Interaction (Low Solubility) cyclodextrin Cyclodextrin (Host) - Hydrophilic Exterior - Hydrophobic Interior complex Inclusion Complex (Water Soluble) complex->water Improved Interaction (High Solubility) terflavoxate_guest This compound (Guest) cyclodextrin_host Cyclodextrin (Host) terflavoxate_guest->cyclodextrin_host Encapsulation cyclodextrin_host->complex

Caption: Mechanism of solubility enhancement by cyclodextrin.

References

Technical Support Center: Overcoming Poor Bioavailability of Terflavoxate in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the poor oral bioavailability of Terflavoxate in preclinical models. While specific data for this compound is not extensively available in public literature, the principles and troubleshooting strategies outlined here are based on established methods for enhancing the bioavailability of poorly soluble compounds, which are characteristic of Biopharmaceutics Classification System (BCS) Class II and IV drugs.[1][2][3] This guide will help you diagnose common issues, select appropriate formulation strategies, and design key experiments to improve the systemic exposure of this compound.

Troubleshooting Guide

This section addresses common issues observed during the preclinical development of compounds with low bioavailability, like this compound.

Question/Issue Possible Causes Recommended Actions & Solutions
High variability in plasma concentrations across test subjects? - Poor and erratic absorption due to low solubility. - Food effects influencing dissolution and absorption.[4] - Inconsistent dosing technique.- Improve Formulation: Move from a simple suspension to a solubilization-enhancing formulation such as a solid dispersion, nanosuspension, or a lipid-based system. - Standardize Study Conditions: Ensure consistent fasting or fed states for all animals in the study. - Refine Dosing Technique: Provide training on consistent oral gavage techniques.
Low or undetectable plasma concentrations (low Cmax and AUC)? - Very low aqueous solubility limiting dissolution. - Poor permeability across the gastrointestinal (GI) tract. - High first-pass metabolism in the gut wall or liver.- Enhance Solubility/Dissolution: Employ techniques like micronization, nanosizing, or creating amorphous solid dispersions. - Improve Permeability: Consider the use of permeation enhancers or lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS). - Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to understand the extent of first-pass metabolism.
Non-linear or dose-disproportionate pharmacokinetics? - Saturation of absorption mechanisms at higher doses. - Solubility-limited absorption; the drug does not dissolve completely at higher doses.- Formulation Improvement: Develop a formulation that enhances solubility to maintain dose-proportionality over the desired dose range. - Dose Fractionation: Administer the total dose in smaller, more frequent intervals.
Preclinical efficacy is poor despite in vitro potency? - Insufficient drug concentration at the target site due to low bioavailability.- Confirm Systemic Exposure: Correlate pharmacokinetic data with pharmacodynamic outcomes to establish an exposure-response relationship. - Optimize Formulation: Focus on formulation strategies that significantly increase the Area Under the Curve (AUC) to ensure therapeutic concentrations are reached and maintained.

Frequently Asked Questions (FAQs)

Q1: What is the Biopharmaceutics Classification System (BCS) and why is it important for a compound like this compound?

The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability. It is divided into four classes:

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

A compound with poor bioavailability like this compound is likely a BCS Class II or IV drug, where low solubility is a primary barrier to absorption. Understanding the BCS class of this compound is the first step in selecting an appropriate formulation strategy. For a Class II drug, enhancing the dissolution rate is often sufficient to improve bioavailability, while a Class IV drug may require strategies that address both poor solubility and poor permeability.

Q2: What are the primary formulation strategies to consider for improving the oral bioavailability of this compound?

There are several established strategies to enhance the oral bioavailability of poorly soluble drugs:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing particle size (micronization and nanosizing) can improve the dissolution rate.

  • Amorphous Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.

  • Lipid-Based Formulations: These formulations, including Self-Emulsifying Drug Delivery Systems (SEDDS), can improve bioavailability by presenting the drug in a solubilized state and utilizing lipid absorption pathways.

  • Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with the drug, thereby increasing its solubility in water.

Q3: How do I choose the best formulation strategy for my preclinical model?

The choice of formulation depends on the physicochemical properties of this compound, the preclinical species being used, and the desired pharmacokinetic profile. A logical approach is to start with simpler methods and progress to more complex ones if needed.

G cluster_0 Bioavailability Enhancement Strategy Selection Start Start with This compound Properties BCS_Class Determine BCS Class (Solubility & Permeability) Start->BCS_Class Class_II BCS Class II (Low Solubility, High Permeability) BCS_Class->Class_II High Permeability Class_IV BCS Class IV (Low Solubility, Low Permeability) BCS_Class->Class_IV Low Permeability Size_Reduction Particle Size Reduction (Micronization/Nanosuspension) Class_II->Size_Reduction Solid_Dispersion Amorphous Solid Dispersion Class_II->Solid_Dispersion Lipid_Formulation Lipid-Based Formulation (e.g., SEDDS) Class_II->Lipid_Formulation Lipid_SEDDS_IV Lipid-Based Formulation with Permeation Enhancers Class_IV->Lipid_SEDDS_IV Nano_Targeting Nanoparticle-based Targeted Delivery Class_IV->Nano_Targeting End Preclinical PK Study & Evaluation Size_Reduction->End Solid_Dispersion->End Lipid_Formulation->End Lipid_SEDDS_IV->End Nano_Targeting->End

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Q4: What is a Self-Emulsifying Drug Delivery System (SEDDS) and how does it work?

A Self-Emulsifying Drug Delivery System (SEDDS) is a mixture of oils, surfactants, and co-solvents that can form a fine oil-in-water emulsion when introduced into an aqueous medium under gentle agitation. For a drug like this compound, being dissolved in a SEDDS formulation means it is already in a solubilized state when it reaches the GI tract. This bypasses the dissolution step, which is often the rate-limiting step for absorption of poorly soluble drugs.

G cluster_1 Mechanism of SEDDS for Bioavailability Enhancement SEDDS_Capsule Oral Administration: SEDDS Capsule with Solubilized this compound GI_Fluid Dispersion in GI Fluids SEDDS_Capsule->GI_Fluid Transit Emulsion Spontaneous Formation of Fine Oil-in-Water Emulsion (Drug remains dissolved) GI_Fluid->Emulsion Emulsification Absorption Enhanced Absorption across Gut Wall Emulsion->Absorption Increased Surface Area & Maintained Solubility Circulation Systemic Circulation Absorption->Circulation

Caption: Mechanism of a Self-Emulsifying Drug Delivery System (SEDDS).

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling

Objective: To produce a stable nanosuspension of this compound to improve its dissolution rate.

Materials:

  • This compound powder

  • Stabilizer solution (e.g., 1% w/v Hydroxypropyl methylcellulose (HPMC) in deionized water)

  • Milling media (e.g., Yttria-stabilized zirconium oxide beads, 0.5 mm diameter)

  • High-energy planetary ball mill or bead mill

  • Particle size analyzer (e.g., Dynamic Light Scattering)

Procedure:

  • Prepare the stabilizer solution by dissolving HPMC in deionized water.

  • Create a pre-suspension by dispersing this compound powder in the stabilizer solution at a concentration of 5% w/v.

  • Add the pre-suspension and an equal volume of milling media to the milling chamber.

  • Mill the suspension at a high speed (e.g., 2000 RPM) for 4-8 hours. Monitor temperature to avoid degradation.

  • Periodically withdraw small samples to measure the particle size. Continue milling until the desired particle size (e.g., <200 nm) is achieved with a narrow polydispersity index (PDI < 0.3).

  • Separate the nanosuspension from the milling media by sieving.

  • Characterize the final nanosuspension for particle size, PDI, zeta potential, and drug content.

Protocol 2: Preclinical Oral Bioavailability Study in Rats

Objective: To compare the pharmacokinetic profile of a novel this compound formulation (e.g., nanosuspension) with a standard suspension.

Materials:

  • Male Sprague-Dawley rats (n=3-5 per group)

  • This compound nanosuspension and standard micronized suspension (e.g., in 0.5% methylcellulose)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA tubes, capillaries)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Fast the rats overnight (with free access to water) before dosing.

  • Administer a single oral dose of the this compound formulation (e.g., 10 mg/kg) via oral gavage.

  • Collect blood samples (approx. 100 µL) from the tail vein or saphenous vein at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Process the blood samples by centrifuging to obtain plasma. Store plasma at -80°C until analysis.

  • Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

  • Compare the parameters between the two formulation groups to determine the relative bioavailability.

G cluster_2 Preclinical Pharmacokinetic Study Workflow Animal_Prep Animal Acclimation & Fasting Dosing Oral Administration of This compound Formulation Animal_Prep->Dosing Sampling Serial Blood Sampling (e.g., 0-24h) Dosing->Sampling Processing Plasma Separation & Storage (-80°C) Sampling->Processing Analysis LC-MS/MS Bioanalysis of Plasma Samples Processing->Analysis PK_Calc Pharmacokinetic Parameter Calculation (Cmax, AUC, etc.) Analysis->PK_Calc Report Data Interpretation & Reporting PK_Calc->Report

Caption: Workflow for a typical preclinical pharmacokinetic study.

Data Presentation

Clear presentation of quantitative data is crucial for comparing the performance of different formulations.

Table 1: Illustrative Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg Oral Dose)

Formulation Cmax (ng/mL) Tmax (hr) AUC0-24h (ng·hr/mL) Relative Bioavailability (%)
Standard Suspension150 ± 454.0980 ± 210100% (Reference)
Nanosuspension480 ± 902.03150 ± 550321%
Solid Dispersion620 ± 1101.54500 ± 780459%
SEDDS850 ± 1501.06200 ± 990633%
Data are presented as mean ± standard deviation and are for illustrative purposes only.

This guide provides a foundational framework for addressing the poor bioavailability of this compound. By systematically applying these troubleshooting, formulation, and experimental strategies, researchers can enhance the systemic exposure of their compound and advance its preclinical development.

References

Terflavoxate stability and proper storage conditions.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability and proper storage of Terflavoxate. As specific stability data for this compound is limited in publicly available literature, the information provided is based on the general characteristics of flavone derivatives. It is strongly recommended to perform in-house stability studies for your specific formulations and applications.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

While a specific Material Safety Data Sheet suggests that this compound can be stored at room temperature, for long-term stability and to minimize degradation, it is advisable to store it under controlled conditions.[1] Based on general practices for flavonoid compounds, the following conditions are recommended:

  • Temperature: Refrigerate at 2-8°C for long-term storage. For short-term storage, room temperature (15-25°C) in a desiccator may be acceptable.

  • Light: Protect from light by storing in an amber vial or a light-blocking container. Flavonoids can be sensitive to light.[2]

  • Humidity: Store in a dry environment. Use of a desiccator is recommended to minimize exposure to moisture.

  • Atmosphere: For maximum stability, especially for solutions, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

2. What factors can cause this compound to degrade?

Several factors, common to flavone derivatives, can lead to the degradation of this compound:

  • Temperature: Elevated temperatures can accelerate degradation.[1][3]

  • pH: Flavonoids are known to be unstable at physiological pH (7.4).[4] Extreme pH conditions (both acidic and basic) can also catalyze degradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the flavonoid structure.

  • Light: Exposure to UV or even ambient light can induce photolytic degradation.

3. How can I tell if my this compound sample has degraded?

Degradation of a this compound sample may be indicated by:

  • Visual Changes: A change in color or the appearance of precipitate in solutions.

  • Analytical Changes: The appearance of new peaks or a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC).

  • Functional Changes: A decrease in biological activity or potency in your experimental assays.

4. What are the likely degradation pathways for this compound?

The degradation of flavonoids often involves the opening of the heterocyclic C-ring. Other potential reactions include oxidation and hydroxylation. The degradation can lead to the formation of simpler phenolic compounds.

Generalized Flavone Degradation Pathway A Flavone Structure (e.g., this compound) B Oxidation / Hydrolysis A->B Environmental Stressors (Light, Heat, O2, pH) C C-Ring Opening B->C D Formation of Chalcones and other intermediates C->D E Further Degradation D->E F Simpler Phenolic Acids and Aldehydes E->F

Caption: Generalized degradation pathway for flavones.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Loss of compound activity in bioassay Degradation of this compound stock solution.Prepare fresh stock solutions from solid material. Verify the concentration and purity of the new stock solution using an appropriate analytical method like HPLC-UV. Store stock solutions in small, single-use aliquots at -20°C or -80°C.
Appearance of unknown peaks in chromatogram Sample degradation.Review the storage and handling procedures. Ensure the compound is protected from light and stored at the recommended temperature. Consider performing a forced degradation study to identify potential degradation products.
Inconsistent experimental results Instability of this compound under experimental conditions.Evaluate the stability of this compound in your specific experimental buffer and at the incubation temperature. It may be necessary to add antioxidants or adjust the pH to improve stability during the experiment.

Experimental Protocols

General Protocol for Assessing this compound Stability

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for evaluating the stability of this compound.

1. HPLC Method Development:

  • Column: A C18 reverse-phase column is typically suitable for flavonoid analysis.

  • Mobile Phase: A gradient of an acidified aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound.

  • Validation: The method should be validated to ensure it is stability-indicating, meaning it can separate the intact drug from its degradation products.

2. Forced Degradation Study: To understand the degradation profile, subject this compound solutions to stress conditions:

  • Acidic Conditions: 0.1 M HCl at 60°C for 24 hours.

  • Basic Conditions: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Conditions: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Stress: Heat the solid compound at 105°C for 24 hours.

  • Photolytic Stress: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

Analyze the stressed samples by the validated HPLC method to identify degradation products.

Workflow for this compound Stability Testing cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Stability Study A Develop HPLC Method B Validate Method (Specificity, Linearity, Accuracy, Precision) A->B C Prepare this compound Solution B->C D Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Light) C->D E Analyze by HPLC D->E F Store Samples at Defined Conditions (e.g., 4°C, 25°C/60% RH) E->F G Analyze at Time Points (0, 1, 3, 6 months) F->G H Evaluate Purity and Degradation G->H

Caption: A typical workflow for assessing the stability of a compound like this compound.

Summary of Storage Recommendations for Flavonoids

The following table summarizes general storage conditions that can help preserve the stability of flavonoid compounds, including this compound.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of chemical degradation.
Light Protect from light (Amber vials)Prevents photolytic degradation.
Humidity Low humidity (Desiccator)Minimizes hydrolysis.
pH (Solutions) Slightly acidic (if compatible)Flavonoids are often more stable in slightly acidic conditions compared to neutral or alkaline conditions.
Solvent Aprotic solvents (e.g., DMSO, DMF) for stock solutionsMay offer better stability than protic solvents like alcohols or water for long-term storage.

Disclaimer: The information provided here is for guidance only and is based on the general properties of related compounds. It is essential to conduct your own stability studies for this compound in your specific formulation and storage conditions to ensure the integrity and reliability of your research.

References

Troubleshooting Terflavoxate precipitation in aqueous buffer solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Terflavoxate precipitation in aqueous buffer solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous buffer solution?

A1: this compound, a flavone derivative, has inherently low aqueous solubility due to its hydrophobic chemical structure. Precipitation is a common issue when the concentration of this compound exceeds its solubility limit in the chosen aqueous buffer. Factors influencing this include pH, temperature, buffer composition, and the presence of other solutes.

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: Due to its low water solubility, it is recommended to first dissolve this compound in an organic solvent to create a concentrated stock solution. Common choices for flavonoids include dimethyl sulfoxide (DMSO), ethanol, or methanol.[1] For maximum solubility in aqueous buffers, it is advised to first dissolve the compound in ethanol and then dilute it with the aqueous buffer of choice.[1]

Q3: How can I improve the solubility of this compound in my aqueous experimental buffer?

A3: Several strategies can be employed to enhance the solubility of this compound and prevent precipitation:

  • Use of Co-solvents: Introducing a small percentage of an organic co-solvent (e.g., ethanol, DMSO) into your aqueous buffer can significantly increase the solubility of hydrophobic compounds like this compound.[2][3][4]

  • pH Adjustment: The solubility of flavonoids can be pH-dependent. Systematically evaluating a range of pH values for your buffer may help identify an optimal pH where this compound is more soluble.

  • Employing Excipients:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes. Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to be particularly effective for flavones.

    • Surfactants: Non-ionic surfactants such as Tween 80 or Pluronic F127 can form micelles that solubilize hydrophobic drugs, preventing their precipitation.

Q4: Are there any specific buffer systems that are recommended for working with this compound?

A4: While specific data for this compound is limited, phosphate buffers are commonly used for in vitro studies. However, it's crucial to be aware of potential buffer salt precipitation when using organic co-solvents, especially at high concentrations. When working with gradient elution in HPLC, for example, phosphate buffers can precipitate in high concentrations of methanol or acetonitrile.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to diagnosing and resolving this compound precipitation issues during your experiments.

Problem: Precipitate forms immediately upon adding this compound stock solution to the aqueous buffer.
Potential Cause Suggested Solution
Supersaturation The final concentration of this compound is too high for the aqueous buffer. Reduce the final concentration or increase the solubility using the methods below.
Solvent Shock The rapid change in solvent polarity when adding a concentrated organic stock solution to the aqueous buffer can cause the compound to crash out. Try adding the stock solution dropwise while vigorously vortexing the buffer.
Incorrect pH The pH of the buffer may not be optimal for this compound solubility. Test a range of buffer pH values to determine the optimal condition.
Problem: Precipitate forms over time after the initial solution appears clear.
Potential Cause Suggested Solution
Slow Crystallization The solution was initially supersaturated, and the compound is slowly crystallizing out. Employ a precipitation inhibitor like HPMC or use cyclodextrins to maintain supersaturation.
Temperature Fluctuation A decrease in temperature can reduce the solubility of the compound. Ensure a constant temperature is maintained throughout the experiment.
Buffer Instability The buffer components may be interacting with this compound over time. Prepare fresh buffer solutions for each experiment.

Data Presentation

Table 1: Solubility Enhancement of Flavonoids Using Cyclodextrins

FlavonoidCyclodextrin (2 mM)Solubility Enhancement (Fold Increase)
LuteolinHP-β-CD~70.2
ApigeninHP-β-CD~11.5
ChrysinHP-β-CD~9.1
QuercetinMethylated β-CD>254

Source: Adapted from studies on flavone solubility enhancement.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation (10 mM):

    • Weigh out the required amount of solid this compound (MW: 419.51 g/mol ).

    • Dissolve the solid in pure, anhydrous DMSO or ethanol to a final concentration of 10 mM.

    • Ensure complete dissolution by vortexing. Store the stock solution at -20°C, protected from light.

  • Working Solution Preparation:

    • Thaw the stock solution at room temperature.

    • To minimize precipitation due to "solvent shock," perform a serial dilution of the stock solution in the experimental buffer.

    • Add the this compound stock solution dropwise to the vigorously vortexing aqueous buffer to ensure rapid dispersion.

    • Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, consider the troubleshooting steps outlined above.

Protocol 2: Evaluating the Effect of Co-solvents on this compound Solubility
  • Prepare a series of your chosen aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.4) containing varying percentages of a co-solvent (e.g., 0.5%, 1%, 2%, 5% v/v of ethanol or DMSO).

  • To each co-solvent buffer solution, add your this compound stock solution to the desired final concentration.

  • Incubate the solutions at a constant temperature for a set period (e.g., 1 hour).

  • Visually inspect for precipitation. For a quantitative measure, centrifuge the samples and measure the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

Mandatory Visualizations

Diagram 1: Troubleshooting Workflow for this compound Precipitation

G start Precipitation Observed check_conc Is the final concentration too high? start->check_conc reduce_conc Reduce final concentration check_conc->reduce_conc Yes check_diss_method Review dissolution method check_conc->check_diss_method No end Precipitation Resolved reduce_conc->end slow_addition Add stock solution dropwise with vortexing check_diss_method->slow_addition Solvent Shock? optimize_buffer Optimize buffer conditions check_diss_method->optimize_buffer No slow_addition->end adjust_ph Test a range of pH values optimize_buffer->adjust_ph add_cosolvent Incorporate a co-solvent (e.g., EtOH, DMSO) optimize_buffer->add_cosolvent use_excipient Add a solubilizing excipient optimize_buffer->use_excipient adjust_ph->end add_cosolvent->end cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) use_excipient->cyclodextrin surfactant Use Surfactants (e.g., Tween 80) use_excipient->surfactant cyclodextrin->end surfactant->end

Caption: A logical workflow for troubleshooting this compound precipitation.

Diagram 2: this compound and the TGF-β Signaling Pathway

TGF_beta_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TBRII TβRII TGFb->TBRII Binds TBRI TβRI TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates (Canonical) TAK1 TAK1 TBRI->TAK1 Activates (Non-Canonical) SMAD23_P p-SMAD2/3 SMAD23->SMAD23_P SMAD4 SMAD4 SMAD_complex SMAD2/3/4 Complex SMAD4->SMAD_complex SMAD23_P->SMAD_complex p38_JNK p38/JNK TAK1->p38_JNK Activates Gene_expression Target Gene Expression p38_JNK->Gene_expression Regulates SMAD_complex->Gene_expression Regulates

Caption: Overview of the canonical and non-canonical TGF-β signaling pathways.

References

Optimizing Terflavoxate in Smooth Muscle Relaxation Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Terflavoxate concentration in smooth muscle relaxation assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in smooth muscle relaxation?

This compound is a flavone derivative recognized for its spasmolytic (muscle-relaxing) properties, particularly on the urinary tract.[1] Its primary mechanism of action is believed to be the antagonism of Ca++ channels, which inhibits the influx of calcium ions into smooth muscle cells, a critical step for muscle contraction.[1] Unlike some other smooth muscle relaxants, this compound is considered to have no functional antimuscarinic properties.[1]

Q2: What is a recommended starting concentration range for this compound in a smooth muscle relaxation assay?

Based on studies of this compound and its parent compound, Flavoxate, a starting concentration in the micromolar (µM) range is recommended. Specifically, this compound has shown affinity for bladder muscarinic receptors at the micromolar level.[1] Flavoxate, a similar compound, exhibits a calcium channel blocking effect with a Ki of 10 μM.[2] Therefore, a cumulative concentration-response curve could be constructed starting from 0.01 µM up to 100 µM to determine the optimal effective range for your specific tissue and experimental conditions.

Q3: What type of in vitro assay is most suitable for studying this compound's relaxant effects?

An isolated organ bath assay is the standard and most appropriate method for this purpose. This technique allows for the direct measurement of isometric or isotonic contractions of isolated smooth muscle tissue strips (e.g., from the bladder, trachea, or blood vessels) in a controlled physiological environment.

Q4: How should I prepare my this compound stock solution?

Due to the hydrophobic nature of many flavonoid compounds, dissolving this compound directly in aqueous buffer solutions can be challenging. It is recommended to first dissolve this compound in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Subsequent dilutions to the final working concentrations should be made in the physiological salt solution used for the experiment. Always include a vehicle control (the final concentration of DMSO in the organ bath) in your experimental design to account for any effects of the solvent itself.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No observable relaxation response to this compound. 1. Concentration is too low: The applied concentrations of this compound may be below the threshold for inducing a response. 2. Tissue viability is compromised: The smooth muscle tissue may have been damaged during dissection or is not healthy. 3. Receptor desensitization/Tachyphylaxis: Repeated application of agonists to pre-contract the tissue may have led to reduced sensitivity. 4. Incorrect experimental setup: Issues with the organ bath setup, such as temperature, oxygenation, or buffer composition, can affect tissue responsiveness.1. Increase the concentration range: Extend the cumulative concentration-response curve to higher concentrations (e.g., up to 100 µM or higher). 2. Check tissue health: Before adding this compound, ensure the tissue shows a robust and reproducible contraction to a standard agonist (e.g., KCl or carbachol). If not, prepare a fresh tissue strip. 3. Allow for adequate washout and recovery: Ensure sufficient time between agonist applications for the tissue to return to baseline. Consider using different agonists or a lower concentration of the same agonist for pre-contraction. 4. Verify experimental conditions: Confirm that the physiological salt solution is correctly prepared and maintained at 37°C, continuously bubbled with carbogen (95% O2, 5% CO2), and that the pH is stable.
Inconsistent or variable relaxation responses. 1. Baseline instability: The baseline tension of the tissue may be drifting, making it difficult to accurately measure relaxation. 2. Pipetting errors: Inaccurate addition of this compound to the organ bath. 3. Tissue fatigue: The tissue may be fatiguing over the course of the experiment.1. Allow for a longer equilibration period: Let the tissue stabilize in the organ bath for at least 60-90 minutes before starting the experiment, with regular washing every 15-20 minutes. 2. Use calibrated pipettes and consistent technique: Ensure accurate and consistent addition of drug solutions to the organ bath. 3. Monitor control responses: Periodically check the tissue's response to a standard contracting agent to ensure it remains consistent throughout the experiment.
Spontaneous contractions of the tissue. 1. Tissue irritation: The tissue may be irritated from dissection or mounting. 2. Inappropriate resting tension: The applied resting tension may be too high or too low.1. Handle tissue gently: Minimize handling and stretching of the tissue during preparation and mounting. 2. Optimize resting tension: Determine the optimal resting tension for your specific tissue type through a length-tension experiment at the beginning of your study.
Precipitation of this compound in the organ bath. 1. Poor solubility: The concentration of this compound may exceed its solubility in the aqueous buffer. 2. Low DMSO concentration: The final concentration of the vehicle (DMSO) may be insufficient to keep the compound in solution.1. Prepare fresh dilutions: Make fresh dilutions of this compound from the stock solution for each experiment. 2. Slightly increase vehicle concentration: If permissible for your experimental design, a minor increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) may improve solubility. Always run a corresponding vehicle control.

Data Presentation

Table 1: Hypothetical Concentration-Response Data for this compound on Pre-contracted Smooth Muscle

This compound Concentration (µM)% Relaxation (Mean ± SEM)
0.015.2 ± 1.1
0.115.8 ± 2.5
148.3 ± 4.2
1085.1 ± 3.8
10098.7 ± 1.3

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the tissue type and experimental conditions.

Experimental Protocols

Protocol 1: Isolated Organ Bath Assay for Smooth Muscle Relaxation

This protocol outlines the procedure for determining the relaxant effect of this compound on pre-contracted smooth muscle strips using a cumulative concentration-response curve.

1. Tissue Preparation: a. Euthanize the animal according to approved ethical guidelines. b. Carefully dissect the desired smooth muscle tissue (e.g., urinary bladder, aorta) and place it in cold, oxygenated physiological salt solution (PSS). c. Prepare smooth muscle strips of appropriate dimensions (e.g., 2 mm wide and 10 mm long).

2. Organ Bath Setup: a. Fill the organ bath chambers with PSS and maintain a constant temperature of 37°C. b. Continuously bubble the PSS with carbogen (95% O2, 5% CO2). c. Mount the tissue strips in the organ baths, attaching one end to a fixed hook and the other to an isometric force transducer. d. Apply an optimal resting tension to the tissue (this needs to be determined empirically for each tissue type, typically 1-2 grams). e. Allow the tissue to equilibrate for at least 60-90 minutes, washing with fresh PSS every 15-20 minutes.

3. Experimental Procedure: a. After equilibration, induce a stable contraction using a suitable agonist (e.g., 60 mM KCl or an EC70-EC80 concentration of an appropriate receptor agonist like carbachol or phenylephrine). b. Once the contraction has reached a stable plateau, add the lowest concentration of this compound to the bath. c. After the response to the first concentration has stabilized (typically 3-5 minutes), add the next higher concentration without washing out the previous one. d. Continue this cumulative addition until the maximum relaxation is achieved or the highest concentration is tested. e. At the end of the experiment, wash the tissue thoroughly to return to the baseline resting tension.

4. Data Analysis: a. Measure the amplitude of relaxation at each this compound concentration, expressed as a percentage of the initial pre-contraction. b. Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve. c. Calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation) from the curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis tissue_dissection Tissue Dissection strip_prep Smooth Muscle Strip Preparation tissue_dissection->strip_prep mounting Mount Tissue in Organ Bath strip_prep->mounting equilibration Equilibration (60-90 min) mounting->equilibration pre_contraction Induce Contraction (e.g., KCl) equilibration->pre_contraction terflavoxate_addition Cumulative Addition of this compound pre_contraction->terflavoxate_addition data_recording Record Relaxation terflavoxate_addition->data_recording crc_analysis Generate Concentration-Response Curve & Calculate EC50 data_recording->crc_analysis

Caption: Experimental workflow for optimizing this compound concentration.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ca_channel L-type Ca++ Channel ca_ion Ca++ Ions ca_channel->ca_ion Ca++ Influx This compound This compound This compound->ca_channel Blocks relaxation Relaxation This compound->relaxation calmodulin Calmodulin ca_ion->calmodulin Activates mlck_active Active MLCK calmodulin->mlck_active Activates myosin Myosin mlck_active->myosin Phosphorylates contraction Contraction myosin->contraction

Caption: this compound's mechanism of action in smooth muscle relaxation.

References

Addressing Terflavoxate degradation under acidic or alkaline conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Terflavoxate, particularly concerning its degradation under acidic and alkaline conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability under acidic and alkaline conditions a concern?

A1: this compound is a flavone derivative, identified as 1,1-Dimethyl-2-piperidinoethyl 2-phenyl-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylate HCl.[1][2][3][4][5] As a member of the flavonoid class, its chemical structure contains ester and ether linkages that can be susceptible to hydrolysis under acidic or alkaline conditions. Understanding its degradation profile is crucial for developing stable pharmaceutical formulations and ensuring therapeutic efficacy. Flavonoids, in general, exhibit pH-dependent stability, often showing greater stability in acidic media compared to alkaline environments.

Q2: What are the likely degradation pathways for this compound under acidic or alkaline conditions?

A2: Based on its structure as a flavone with an ester side chain, the primary degradation pathway is likely the hydrolysis of the ester bond. This would result in the formation of 2-phenyl-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid and 1,1-dimethyl-2-piperidinoethanol. Under more strenuous conditions, the ether linkage within the chromone ring could also be subject to cleavage. The degradation is expected to follow first-order kinetics.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: The most common and effective method for monitoring the degradation of this compound and quantifying its remaining concentration is through reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This technique allows for the separation of the parent drug from its degradation products. For structural elucidation of the degradation products, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool.

Q4: What are the typical stress conditions for studying this compound degradation?

A4: Forced degradation studies are typically conducted under more extreme conditions than those expected during storage to accelerate the degradation process. For acidic conditions, refluxing with 0.1 N HCl is a common starting point. For alkaline conditions, 0.1 N NaOH is often used. The temperature is also elevated, for example, to 60-70°C, with samples taken at various time intervals for analysis.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No degradation observed under initial stress conditions. The compound is highly stable under the applied conditions.Increase the strength of the acid or base (e.g., from 0.1 N to 1 N), increase the temperature, or extend the duration of the experiment.
Complete degradation observed immediately. The compound is highly labile under the initial stress conditions.Decrease the strength of the acid or base (e.g., from 0.1 N to 0.01 N), lower the temperature, or shorten the time intervals for sampling.
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase composition or column chemistry.Optimize the mobile phase by adjusting the pH or the ratio of organic solvent to aqueous buffer. Ensure the column is suitable for separating polar and non-polar compounds.
Inconsistent or non-reproducible degradation rates. Fluctuation in experimental parameters such as temperature or pH.Ensure precise control of temperature using a calibrated water bath or oven. Use buffered solutions to maintain a constant pH throughout the experiment.
Formation of unexpected degradation products. Complex degradation pathways or secondary reactions.Employ LC-MS to identify the molecular weights and fragmentation patterns of the unknown peaks to elucidate their structures.

Quantitative Data Summary

The following tables present illustrative quantitative data on this compound degradation. This data is based on typical degradation patterns observed for flavonoids and should be used as a reference. Actual experimental results may vary.

Table 1: Degradation of this compound under Acidic Conditions (0.1 N HCl at 60°C)

Time (hours)This compound Concentration (%)Degradation Product 1 (%)
0100.00.0
295.24.8
490.59.5
882.117.9
1274.325.7
2455.844.2

Table 2: Degradation of this compound under Alkaline Conditions (0.1 N NaOH at 60°C)

Time (hours)This compound Concentration (%)Degradation Product 1 (%)
0100.00.0
0.585.314.7
172.127.9
251.948.1
428.771.3
88.991.1

Experimental Protocols

Protocol 1: Acidic Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Condition: In a reflux apparatus, add a known volume of the this compound stock solution to a larger volume of 0.1 N HCl to achieve a final concentration of 100 µg/mL.

  • Incubation: Heat the solution to 60°C and maintain this temperature.

  • Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Neutralization: Immediately neutralize the withdrawn samples with an equivalent amount of 0.1 N NaOH.

  • Analysis: Analyze the samples using a validated RP-HPLC method.

Protocol 2: Alkaline Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound as described in Protocol 1.

  • Stress Condition: In a reflux apparatus, add a known volume of the this compound stock solution to a larger volume of 0.1 N NaOH to achieve a final concentration of 100 µg/mL.

  • Incubation: Heat the solution to 60°C and maintain this temperature.

  • Sampling: Withdraw aliquots at shorter time intervals due to faster degradation (e.g., 0, 0.5, 1, 2, 4, and 8 hours).

  • Neutralization: Immediately neutralize the withdrawn samples with an equivalent amount of 0.1 N HCl.

  • Analysis: Analyze the samples using a validated RP-HPLC method.

Visualizations

G Experimental Workflow for this compound Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (1 mg/mL) acid_stress Acidic Degradation (0.1 N HCl, 60°C) prep_stock->acid_stress alkaline_stress Alkaline Degradation (0.1 N NaOH, 60°C) prep_stock->alkaline_stress sampling Withdraw Samples at Time Intervals acid_stress->sampling alkaline_stress->sampling neutralization Neutralize Samples sampling->neutralization hplc_analysis RP-HPLC Analysis neutralization->hplc_analysis

Caption: Workflow for this compound degradation studies.

G Hypothetical Degradation Pathway of this compound This compound This compound hydrolysis Ester Hydrolysis (Acidic or Alkaline) This compound->hydrolysis product1 2-phenyl-3-methyl-4-oxo-4H-1- benzopyran-8-carboxylic acid hydrolysis->product1 product2 1,1-dimethyl-2- piperidinoethanol hydrolysis->product2

Caption: Proposed degradation of this compound.

References

Strategies to enhance the permeability of flavonoid compounds like Terflavoxate.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the permeability of flavonoid compounds like Terflavoxate.

Frequently Asked Questions (FAQs)

Q1: Why do many flavonoid compounds, despite their potent biological activities, exhibit low oral bioavailability?

A1: The low oral bioavailability of many flavonoids is primarily due to a combination of factors including poor aqueous solubility, low intestinal permeability, and extensive first-pass metabolism in the gut and liver.[1][2][3] Flavonoids can also be subject to efflux by transporters like P-glycoprotein (P-gp), which actively pump them out of intestinal cells, further reducing their absorption.[4]

Q2: What are the primary strategies to enhance the permeability of a flavonoid like this compound?

A2: Strategies to enhance flavonoid permeability can be broadly categorized into two main approaches:

  • Formulation Strategies: These involve the use of advanced drug delivery systems to improve solubility and membrane transport. Key examples include:

    • Nanoparticle-based systems: Encapsulating flavonoids in nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles, nanoemulsions) can protect them from degradation, improve solubility, and enhance their uptake by intestinal cells.[5]

    • Lipid-based formulations: Formulations such as liposomes and self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic flavonoids.

    • Solid Dispersions: Dispersing the flavonoid in a polymer matrix can enhance its dissolution rate and solubility.

    • Cyclodextrin Complexation: Encapsulating the flavonoid within cyclodextrin molecules can increase its aqueous solubility.

  • Chemical Modification Strategies: These involve altering the chemical structure of the flavonoid to improve its physicochemical properties. Common modifications include:

    • Methylation: Adding methyl groups can increase lipophilicity and metabolic stability, leading to improved membrane permeability.

    • Glycosylation: Attaching sugar moieties can sometimes improve solubility and stability, although it may not always lead to increased permeability of the parent compound.

    • Prodrugs: Converting the flavonoid into a prodrug can enhance its absorption, with the active compound being released after absorption.

Q3: How can I determine if my flavonoid is a substrate for an efflux pump like P-glycoprotein (P-gp)?

A3: You can investigate if your flavonoid is a P-gp substrate by conducting a bidirectional Caco-2 cell permeability assay. In this assay, the transport of the compound is measured in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 is indicative of active efflux. Additionally, you can perform the A-to-B transport experiment in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in A-to-B permeability with the inhibitor present further confirms that your compound is a P-gp substrate.

Q4: What are the most common in vitro models for assessing flavonoid permeability?

A4: The two most widely used in vitro models for predicting intestinal drug absorption are:

  • Caco-2 Cell Monolayer Assay: This model uses human colon adenocarcinoma cells that differentiate into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is considered the gold standard as it can assess both passive diffusion and carrier-mediated transport (uptake and efflux).

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that measures permeability across an artificial lipid membrane. It is a higher-throughput and more cost-effective method for predicting passive permeability but cannot assess active transport or efflux mechanisms.

Troubleshooting Guides

Low Permeability in Caco-2 Assays
Problem Possible Cause(s) Recommended Solution(s)
Low apparent permeability (Papp) despite expected lipophilicity. 1. Poor aqueous solubility leading to precipitation in the assay buffer. 2. The compound is a substrate for efflux transporters (e.g., P-glycoprotein). 3. Non-specific binding to plasticware. 4. Compromised Caco-2 cell monolayer integrity.1. Increase solubility by using co-solvents like DMSO (final concentration <0.5%), or formulating with cyclodextrins. 2. Conduct a bidirectional transport assay and test with efflux pump inhibitors (e.g., verapamil). 3. Pre-treat plates with a blocking agent like bovine serum albumin (BSA) and include BSA in the receiver buffer. 4. Measure transepithelial electrical resistance (TEER) before and after the experiment to ensure monolayer integrity.
High variability in Papp values between wells. 1. Inconsistent cell seeding density. 2. Edge effects in the culture plate. 3. Inaccurate pipetting.1. Ensure a uniform cell suspension during seeding. 2. Avoid using the outermost wells of the plate for experiments. 3. Use calibrated pipettes and ensure proper mixing.
Low compound recovery after the assay. 1. Precipitation of the compound in the donor or receiver wells. 2. Adsorption to the assay plates or filter membranes. 3. Cellular metabolism.1. Check the solubility of the compound in the assay buffer at the tested concentration. Consider using solubilizing agents. 2. Use low-binding plates and consider adding BSA to the receiver buffer. 3. Analyze samples for the presence of metabolites using LC-MS/MS.
Issues with Formulation Strategies
Problem Possible Cause(s) Recommended Solution(s)
Nanoparticle formulation shows poor stability (aggregation). 1. Inappropriate choice of stabilizer or surfactant. 2. Suboptimal formulation parameters (e.g., pH, ionic strength).1. Screen different types and concentrations of stabilizers. 2. Optimize the formulation by adjusting pH and ionic strength.
Low encapsulation efficiency of the flavonoid in the delivery system. 1. Poor affinity of the flavonoid for the core material of the delivery system. 2. Suboptimal encapsulation method.1. Consider modifying the flavonoid structure to increase its affinity or choose a different carrier material. 2. Optimize the encapsulation parameters (e.g., solvent, temperature, stirring speed).

Experimental Protocols

Caco-2 Cell Permeability Assay

This protocol provides a general procedure for assessing the permeability of a flavonoid compound across a Caco-2 cell monolayer.

1. Cell Culture and Seeding:

  • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).

  • Seed the cells onto permeable filter supports (e.g., Transwell® inserts) at a density of approximately 6 x 10^4 cells/cm².

  • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

2. Monolayer Integrity Assessment:

  • Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers using a voltmeter. TEER values should be above 250 Ω·cm² to indicate a confluent monolayer.

3. Permeability Assay:

  • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

  • Prepare the test compound solution in HBSS at the desired concentration (e.g., 10 µM). Ensure the final concentration of any co-solvent like DMSO is non-toxic (typically <0.5%).

  • For an apical-to-basolateral (A-to-B) transport study, add the test compound solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh buffer.

  • At the end of the experiment, collect samples from both the donor and receiver chambers.

4. Sample Analysis and Calculation:

  • Analyze the concentration of the flavonoid in the collected samples using a validated analytical method, such as HPLC or LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of appearance of the compound in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol describes a non-cell-based method for assessing passive permeability.

1. Preparation of the PAMPA Plate:

  • Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., 1% lecithin in dodecane).

2. Preparation of Solutions:

  • Prepare a solution of the test compound in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration.

  • Fill the wells of a 96-well acceptor plate with the same buffer.

3. Permeability Assay:

  • Place the lipid-coated donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the buffer in the acceptor wells.

  • Add the test compound solution to the donor wells.

  • Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).

4. Sample Analysis and Calculation:

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Calculate the effective permeability (Pe) using an appropriate equation that accounts for the concentrations in the donor and acceptor wells and the incubation time.

Quantitative Data Summary

Table 1: Classification of Apparent Permeability (Papp) Values
Permeability Classification Papp Value (x 10⁻⁶ cm/s) Interpretation
Low< 1.0Poorly absorbed
Moderate1.0 - 10.0Moderately absorbed
High> 10.0Well absorbed

Note: These are general guidelines, and values can vary between laboratories. It is recommended to use high and low permeability controls for comparison.

Table 2: Examples of Permeability Enhancement Strategies for Flavonoids
Flavonoid Enhancement Strategy Fold Increase in Permeability (Approx.) Reference
DaidzeinInclusion complex with cyclodextrin31.4
QuercetinNanocrystalsNot specified, but improved dissolution
KaempferolPhospholipid complex2.1 (in bioavailability)
VariousMicellesUp to 2-fold

Visualizations

Experimental Workflows and Signaling Pathways

Experimental_Workflow_for_Permeability_Screening cluster_0 Initial Screening cluster_1 Detailed Mechanistic Studies cluster_2 Permeability Enhancement PAMPA PAMPA Assay (Passive Permeability) Caco2_A_to_B Caco-2 Assay (Apical to Basolateral) PAMPA->Caco2_A_to_B Promising Passive Permeability Caco2_B_to_A Caco-2 Assay (Basolateral to Apical) Caco2_A_to_B->Caco2_B_to_A Low Papp Formulation Formulation Strategies (e.g., Nanoparticles) Caco2_A_to_B->Formulation Low Papp, No Efflux Efflux_Inhibition Caco-2 with Efflux Inhibitor Caco2_B_to_A->Efflux_Inhibition Efflux Ratio > 2 Efflux_Inhibition->Formulation Confirmed Efflux Substrate Formulation->Caco2_A_to_B Re-evaluate Modification Chemical Modification (e.g., Methylation) Modification->Caco2_A_to_B Re-evaluate

Caption: Workflow for screening and enhancing flavonoid permeability.

Efflux_Pump_Mechanism cluster_0 Intestinal Lumen (Apical) cluster_1 Enterocyte cluster_2 Bloodstream (Basolateral) Flavonoid_Lumen Flavonoid Flavonoid_Cell Flavonoid Flavonoid_Lumen->Flavonoid_Cell Passive Diffusion Pgp P-glycoprotein (Efflux Pump) Flavonoid_Cell->Pgp Flavonoid_Blood Absorbed Flavonoid Flavonoid_Cell->Flavonoid_Blood Permeation Pgp->Flavonoid_Lumen Efflux

Caption: Role of P-glycoprotein in limiting flavonoid absorption.

References

Technical Support Center: Managing Terflavoxate Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by Terflavoxate in fluorescence-based assays. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence-based assay?

A1: this compound is a flavone derivative with spasmolytic and calcium channel antagonistic properties.[1][2][3] Like many flavone-based compounds, it has the potential to be intrinsically fluorescent (autofluorescent) or to absorb light in the UV-visible range, which can interfere with the light signals in fluorescence-based assays.[4] This interference can lead to false-positive or false-negative results.[5]

Q2: What are the primary mechanisms of compound interference in fluorescence-based assays?

A2: There are three main mechanisms by which a test compound like this compound can interfere with fluorescence-based assays:

  • Autofluorescence: The compound itself emits light upon excitation at or near the wavelengths used for the assay's fluorophore. This adds to the signal and can be misinterpreted as a positive result.

  • Fluorescence Quenching: The compound absorbs the excitation light intended for the fluorophore or the emitted light from the fluorophore, leading to a decrease in the measured signal. This can be misinterpreted as an inhibitory effect.

  • Inner Filter Effect: At high concentrations, the compound absorbs a significant amount of the excitation or emission light, effectively shielding the fluorophore from excitation or preventing its emission from reaching the detector.

Q3: How can I determine if this compound is interfering with my assay?

A3: The first step is to run a set of simple control experiments. The most informative control is a "no-enzyme" or "no-target" assay. In this setup, you measure the fluorescent signal in the presence of this compound and all assay components except the biological target (e.g., the enzyme or receptor). If you still observe a change in signal that correlates with the compound concentration, it strongly suggests interference.

Troubleshooting Guide

Issue 1: Unexpectedly high fluorescence signal in the presence of this compound.

This suggests that this compound may be autofluorescent at the assay's wavelengths.

Troubleshooting Workflow:

start Start: High Signal Observed control_exp Run Compound-Only Control (this compound + Assay Buffer) start->control_exp spectral_scan Perform Spectral Scan of this compound control_exp->spectral_scan is_autofluorescent Is this compound Autofluorescent at Assay Wavelengths? spectral_scan->is_autofluorescent mitigation Proceed to Mitigation Strategies is_autofluorescent->mitigation Yes no_interference Autofluorescence is Unlikely the Cause. Investigate Other Possibilities. is_autofluorescent->no_interference No

Caption: Workflow to diagnose autofluorescence.

Mitigation Strategies:

  • Red-Shift the Assay: Switch to a fluorophore with excitation and emission wavelengths further into the red spectrum (beyond 500 nm), where compound autofluorescence is less common.

  • Time-Resolved Fluorescence (TRF): If available, use a TRF-based assay. Autofluorescence from small molecules typically has a short lifetime (nanoseconds), while TRF probes have long-lived signals (microseconds to milliseconds), allowing the background signal to decay before measurement.

  • Background Subtraction: For each concentration of this compound, run a parallel "no-target" control and subtract the signal from these wells from the corresponding wells with the active target. Note that this can reduce the dynamic range of the assay.

Issue 2: Unexpectedly low fluorescence signal in the presence of this compound.

This suggests that this compound may be quenching the fluorescence signal or causing an inner filter effect.

Troubleshooting Workflow:

start Start: Low Signal Observed quenching_exp Run Quenching Assay (Fluorophore + this compound) start->quenching_exp is_quenching Does this compound Decrease Fluorophore Signal? quenching_exp->is_quenching absorbance_scan Perform Absorbance Scan of this compound is_quenching->absorbance_scan Yes no_interference Quenching/Inner Filter Effect is Unlikely. Investigate Other Possibilities. is_quenching->no_interference No is_absorbing Does this compound Absorb at Excitation or Emission Wavelengths? absorbance_scan->is_absorbing mitigation Proceed to Mitigation Strategies is_absorbing->mitigation Yes is_absorbing->no_interference No

Caption: Workflow to diagnose fluorescence quenching.

Mitigation Strategies:

  • Decrease Compound Concentration: If possible, lower the concentration of this compound to reduce quenching effects.

  • Change the Fluorophore: Select a fluorophore whose spectral properties do not overlap with this compound's absorbance spectrum.

  • Use a Different Assay Format: Switch to a non-optical detection method, such as an AlphaScreen®, radiometric, or mass spectrometry-based assay, which is not susceptible to this type of interference.

  • Mathematical Correction: For moderate inner filter effects, mathematical corrections can be applied if the absorbance of this compound is well-characterized.

Experimental Protocols

Protocol 1: Determining Autofluorescence of this compound

Objective: To determine if this compound is autofluorescent at the excitation and emission wavelengths of the primary assay.

Materials:

  • This compound

  • Assay buffer

  • Fluorescence microplate reader with spectral scanning capabilities

  • Microplates (same type as used in the primary assay, preferably black to minimize background)

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer at the same concentrations used in the primary assay.

  • Dispense the dilutions into the wells of the microplate. Include "buffer only" wells as a blank.

  • Set the fluorescence reader to the excitation and emission wavelengths of your primary assay.

  • Measure the fluorescence intensity of each well.

  • (Optional but Recommended) Spectral Scan:

    • Perform an emission scan of the highest concentration of this compound using the assay's excitation wavelength.

    • Perform an excitation scan of the highest concentration of this compound using the assay's emission wavelength. This will provide the full fluorescence profile of the compound.

Data Presentation:

Table 1: Autofluorescence of this compound

This compound Conc. (µM)Average Fluorescence (RFU)Standard Deviation
10015,234876
507,890432
254,112210
12.52,050105
6.251,01055
0 (Buffer)15025

Note: Data are illustrative.

Protocol 2: Assessing Fluorescence Quenching by this compound

Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.

Materials:

  • This compound

  • Assay fluorophore (at the concentration used in the primary assay)

  • Assay buffer

  • Fluorescence microplate reader

Procedure:

  • Prepare a solution of the assay fluorophore in the assay buffer at the concentration used in the primary assay.

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a microplate, add the fluorophore solution to a set of wells.

  • Add the serial dilutions of this compound to these wells.

  • Include control wells with the fluorophore and assay buffer only (no this compound).

  • Incubate the plate under the same conditions as the primary assay.

  • Measure the fluorescence intensity at the assay's excitation and emission wavelengths.

Data Presentation:

Table 2: Fluorescence Quenching by this compound

This compound Conc. (µM)Average Fluorescence (RFU)% Quenching
10025,67874.3%
5048,91251.1%
2575,43224.6%
12.590,1239.9%
6.2598,5431.5%
0 (Control)100,0000.0%

Note: Data are illustrative.

Signaling Pathways and Logical Relationships

The mechanism of action of this compound as a calcium channel antagonist is independent of prostaglandin synthesis. This is distinct from NSAIDs. Its spasmolytic effects are primarily mediated through its impact on ion channels.

This compound This compound ca_channel Voltage-Gated Ca2+ Channels This compound->ca_channel Inhibits relaxation Smooth Muscle Relaxation This compound->relaxation Leads to ca_influx Ca2+ Influx ca_channel->ca_influx Mediates smooth_muscle Smooth Muscle Contraction ca_influx->smooth_muscle

Caption: this compound's mechanism of action.

References

Best practices for handling and dissolving Terflavoxate powder.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the best practices for handling and dissolving Terflavoxate powder for research and development purposes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a flavone derivative with spasmolytic properties, meaning it can relieve muscle spasms. Its primary mechanism of action is as a calcium channel antagonist.[1][2] By blocking L-type calcium channels in smooth muscle cells, it reduces the influx of calcium ions, leading to muscle relaxation.[3][4][5] This makes it a compound of interest for research into conditions such as overactive bladder.

Q2: What are the basic chemical properties of this compound?

While extensive public data is limited, here are the known properties of this compound:

  • Molecular Formula: C₂₆H₂₉NO₄

  • Molecular Weight: Approximately 419.51 g/mol

  • Appearance: Solid, off-white powder.

Q3: In what solvents is this compound soluble?

Q4: How should I store this compound powder and stock solutions?

  • Powder: Store in a tightly sealed container in a cool, dry place, protected from light.

  • Stock Solutions: Once dissolved in an organic solvent like DMSO, it is recommended to store the stock solution at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide for Dissolution

Issue 1: this compound powder is not dissolving in my aqueous buffer.

  • Possible Cause: this compound is a poorly water-soluble compound. Direct dissolution in aqueous media is generally not feasible.

  • Solution: Prepare a high-concentration stock solution in a suitable organic solvent first. 100% DMSO is a common choice for creating stock solutions of poorly soluble compounds.

Issue 2: After dissolving in DMSO, the compound precipitates when diluted into my aqueous experimental medium (e.g., cell culture media, phosphate-buffered saline).

  • Possible Cause: This is a common issue for hydrophobic compounds. The high concentration of the compound in the organic solvent "crashes out" when introduced to the aqueous environment where it is not soluble.

  • Solutions:

    • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help to gradually acclimate the compound to the aqueous environment.

    • Increase Mixing: When adding the DMSO stock to the aqueous medium, ensure vigorous and continuous mixing (e.g., vortexing or rapid stirring). This helps to disperse the compound quickly and prevent localized high concentrations that lead to precipitation.

    • Use of Surfactants: The inclusion of a small amount of a biocompatible surfactant in the final aqueous medium can help to maintain the solubility of this compound. The choice of surfactant and its concentration should be tested for compatibility with your specific assay.

    • Warm the Aqueous Medium: Gently warming your aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes improve solubility.

Issue 3: I am observing inconsistent results in my experiments.

  • Possible Cause: Inconsistent dissolution or precipitation of this compound can lead to variability in the actual concentration of the compound in your experiments.

  • Solutions:

    • Ensure Complete Dissolution of Stock: Before each use, ensure your DMSO stock solution is completely dissolved. If it has been frozen, allow it to fully thaw and vortex it gently to ensure homogeneity.

    • Standardize Dilution Protocol: Use a consistent and validated protocol for diluting your stock solution into the aqueous medium.

    • Visual Inspection: Before starting your experiment, visually inspect the final solution for any signs of precipitation. If precipitation is observed, the solution should not be used.

Data Presentation

As specific solubility data for this compound is not publicly available, the following table provides a template for researchers to record their own experimentally determined solubility.

SolventTemperature (°C)Solubility (mg/mL)Notes
Water25< 0.1 (Expected)Practically insoluble
PBS (pH 7.4)25< 0.1 (Expected)Practically insoluble
DMSO25User DeterminedRecommended for stock solutions
Ethanol25User DeterminedMay be a suitable alternative to DMSO
Methanol25User Determined
Acetonitrile25User Determined

Note: The values in this table should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (M.W. 419.51 g/mol )

    • High-purity, anhydrous DMSO

    • Sterile microcentrifuge tubes

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Weigh out 4.20 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add 1.0 mL of 100% DMSO to the tube.

    • Tightly cap the tube and vortex vigorously for 1-2 minutes until the powder is completely dissolved.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of this compound Stock Solution into an Aqueous Medium for In Vitro Assays

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Sterile aqueous buffer or cell culture medium

    • Vortex mixer

  • Procedure:

    • Determine the final concentration of this compound required for your experiment.

    • Calculate the volume of the 10 mM stock solution needed. Aim to keep the final concentration of DMSO in your aqueous medium below 0.5% to avoid solvent-induced artifacts in biological assays.

    • Warm the aqueous medium to the desired experimental temperature (e.g., 37°C).

    • While vigorously vortexing the aqueous medium, add the calculated volume of the this compound stock solution dropwise.

    • Continue to vortex for an additional 30 seconds to ensure the compound is evenly dispersed.

    • Visually inspect for any signs of precipitation before use.

Visualizations

Terflavoxate_Signaling_Pathway This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel This compound->L_type_Ca_Channel Ca_influx Ca²⁺ Influx Ca_Calmodulin Ca²⁺-Calmodulin Complex Formation Ca_influx->Ca_Calmodulin Reduces Relaxation Smooth Muscle Relaxation Ca_influx->Relaxation Promotes MLCK_active Myosin Light Chain Kinase (Active) Ca_Calmodulin->MLCK_active Activates Myosin_LC_P Myosin Light Chain Phosphorylation MLCK_active->Myosin_LC_P Catalyzes Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Leads to

Caption: Signaling pathway of this compound in smooth muscle cells.

Experimental_Workflow Start Start Weigh Weigh this compound Powder Start->Weigh Dissolve Dissolve in 100% DMSO to create stock solution Weigh->Dissolve Store Aliquot and Store Stock at -20°C/-80°C Dissolve->Store Dilute Dilute Stock into Aqueous Medium Dissolve->Dilute For immediate use Store->Dilute Assay Perform In Vitro Experiment/Assay Dilute->Assay Analyze Analyze Results Assay->Analyze End End Analyze->End

Caption: General experimental workflow for using this compound.

References

Identifying and minimizing off-target effects of Terflavoxate in experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing potential off-target effects of Terflavoxate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A: this compound is a flavone derivative originally investigated for its spasmolytic properties, particularly for the treatment of overactive bladder.[1][2] Its primary mechanism of action is believed to be the antagonism of calcium channels, leading to smooth muscle relaxation.[1][2][3] Some studies suggest its effects are independent of prostaglandin synthesis inhibition. It has also been reported to exhibit non-competitive antagonistic activity at muscarinic receptors.

Q2: What are the potential off-target effects of this compound?

A: While specific off-target effects of this compound are not extensively documented in publicly available literature, based on its structure and known activities, potential off-target interactions could include:

  • Other ion channels: Besides L-type calcium channels, this compound might interact with other voltage-gated or ligand-gated ion channels.

  • Kinases: Many small molecules exhibit off-target kinase activity.

  • GPCRs other than muscarinic receptors: The molecule could show affinity for other G-protein coupled receptors.

  • Cytochrome P450 (CYP) enzymes: Inhibition or induction of CYP enzymes is a common liability for small molecules.

Q3: How can I proactively assess the potential off-target profile of this compound?

A: A proactive approach to identify potential off-target effects is recommended. This can involve both computational and experimental methods early in your research.

  • Computational Approaches: In silico methods, such as those that use 2D and 3D similarity searches against databases of compounds with known activities, can predict potential off-target interactions.

  • Broad Panel Screening: Experimental screening against a panel of known off-target liabilities (e.g., safety pharmacology panels that include a range of receptors, ion channels, and enzymes) can provide an empirical assessment of off-target activities.

Troubleshooting Guides

This section provides guidance for specific issues that may arise during your experiments with this compound.

Issue 1: Inconsistent or unexpected phenotypic responses in cell-based assays.

  • Possible Cause: The observed phenotype may be a result of an off-target effect rather than the intended calcium channel blockade.

  • Troubleshooting Steps:

    • Confirm On-Target Engagement: Use a positive control, such as a well-characterized L-type calcium channel blocker (e.g., nifedipine), to ensure your assay can detect the expected phenotype.

    • Use a Structurally Unrelated Antagonist: If a structurally different calcium channel blocker does not reproduce the phenotype observed with this compound, it is more likely an off-target effect.

    • Dose-Response Analysis: Compare the concentration of this compound required to elicit the phenotype with its known IC50 for calcium channel blockade. A significant discrepancy suggests an off-target mechanism.

    • Rescue Experiment: If possible, overexpress the intended target (L-type calcium channel). If the phenotype is not reversed, it is likely off-target.

Issue 2: Observed cellular toxicity at effective concentrations.

  • Possible Cause: The toxicity may be due to on-target effects (e.g., disruption of essential calcium signaling) or off-target interactions.

  • Troubleshooting Steps:

    • Counter-Screening: Test this compound in a cell line that does not express the primary target (L-type calcium channels). If toxicity persists, it is likely an off-target effect.

    • Target Knockdown/Knockout: Use siRNA or CRISPR to reduce the expression of the intended target. If this phenocopies the toxicity observed with this compound, the toxicity is likely on-target.

    • Screen against Toxicity Panels: Test the compound against a panel of known toxicity-related targets, such as the hERG channel or various cytochrome P450 enzymes.

Data Summary

Table 1: Hypothetical In Vitro Selectivity Profile of this compound

TargetAssay TypeIC50 / Ki (nM)Notes
On-Target
CaV1.2 (L-type)Radioligand Binding150Primary Target
Potential Off-Targets
Muscarinic M3 ReceptorRadioligand Binding1200Non-competitive antagonism observed
hERG ChannelPatch Clamp>10,000Low risk of cardiac toxicity
Kinase Panel (Top 5 hits)Kinase Activity Assay
- SRC2500
- LCK3100
- FYN4500
- YES4800
- ABL15200
Cytochrome P450 Panel
- CYP3A4Inhibition Assay8500Moderate potential for drug-drug interactions
- CYP2D6Inhibition Assay>20,000Low potential for drug-drug interactions

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would need to be determined experimentally.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol outlines a general procedure for assessing the off-target effects of this compound against a panel of kinases.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare ATP solution (radiolabeled [γ-³²P]ATP or fluorescently labeled ATP).

    • Prepare substrate for each kinase.

  • Assay Procedure (Radiometric Assay):

    • Add 5 µL of kinase buffer to each well of a 384-well plate.

    • Add 1 µL of this compound at various concentrations (e.g., 10-point, 3-fold serial dilution).

    • Add 2 µL of the specific kinase to each well.

    • Incubate for 10 minutes at room temperature.

    • Add 2 µL of the corresponding substrate.

    • Initiate the reaction by adding 2 µL of ATP solution.

    • Incubate for 1 hour at 30°C.

    • Stop the reaction by adding phosphoric acid.

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated ATP.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Receptor Binding Assay (Competitive)

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for a specific receptor (e.g., Muscarinic M3).

  • Reagent Preparation:

    • Prepare a membrane preparation from cells expressing the receptor of interest.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a stock solution of a known radioligand for the receptor (e.g., [³H]-NMS for muscarinic receptors).

    • Prepare binding buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl2, 1 mM EDTA).

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of binding buffer to each well.

    • Add 25 µL of this compound at various concentrations.

    • Add 25 µL of the radioligand at a concentration near its Kd.

    • Add 100 µL of the membrane preparation.

    • Incubate for 2 hours at room temperature with gentle shaking.

    • Harvest the membranes onto a glass fiber filter plate using a cell harvester.

    • Wash the filter plate with ice-cold binding buffer.

    • Allow the filters to dry.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the non-specific binding using a high concentration of a known unlabeled ligand.

    • Calculate the specific binding for each concentration of this compound.

    • Determine the IC50 value and subsequently the Ki value using the Cheng-Prusoff equation.

Visualizations

experimental_workflow cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Conclusion A Unexpected Phenotype or Toxicity Observed B On-Target Effect? A->B C Off-Target Effect? A->C D Use Structurally Unrelated Antagonist B->D E Counter-Screening in Target-Negative Cells C->E F Broad Panel Screening (Kinases, GPCRs, etc.) C->F G Confirm On-Target Mechanism D->G Phenotype Replicated H Identify Specific Off-Target(s) D->H Phenotype Not Replicated E->G Toxicity Abolished E->H Toxicity Persists F->H signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway Terflavoxate_on This compound Ca_Channel L-type Ca2+ Channel Terflavoxate_on->Ca_Channel Inhibits Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Contraction Smooth Muscle Contraction Ca_Influx->Contraction Terflavoxate_off This compound Kinase_X Kinase X Terflavoxate_off->Kinase_X Inhibits Substrate_P Substrate Phosphorylation Kinase_X->Substrate_P Cellular_Response Altered Cellular Response Substrate_P->Cellular_Response logical_relationship cluster_input Experimental Input cluster_assays Screening Assays cluster_output Interpreted Outcome Compound This compound Target_Assay On-Target Assay (Ca2+ Channel) Compound->Target_Assay Off_Target_Screen Off-Target Screen (e.g., Kinase Panel) Compound->Off_Target_Screen Phenotypic_Assay Phenotypic Assay (e.g., Cell Viability) Compound->Phenotypic_Assay Selective Selective Compound Target_Assay->Selective High Potency Non_Selective Non-Selective Compound Target_Assay->Non_Selective High Potency Off_Target_Screen->Selective Low Potency on Off-Targets Off_Target_Screen->Non_Selective High Potency on Off-Targets Phenotypic_Assay->Selective Consistent with On-Target Effect Phenotypic_Assay->Non_Selective Inconsistent with On-Target Effect

References

Validation & Comparative

In Vitro Efficacy of Terflavoxate and Terodiline on Bladder Smooth Muscle: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of the efficacy of Terflavoxate and Terodiline, two compounds with spasmolytic properties on urinary bladder smooth muscle. The information presented is based on available experimental data to assist researchers in understanding their respective mechanisms of action and potency.

Executive Summary

This compound and Terodiline both exhibit inhibitory effects on bladder smooth muscle contraction in vitro, albeit through different primary mechanisms. This compound functions predominantly as a calcium channel antagonist. In contrast, Terodiline possesses a dual mechanism of action, acting as both a competitive antimuscarinic agent and a calcium channel blocker. While direct comparative studies suggest they are similarly effective in inhibiting potassium-induced contractions, quantitative data on the potency of this compound is limited. Terodiline's calcium channel blocking activity has been quantified with a dissociation constant (Kd) of 1.7 µM in guinea pig bladder smooth muscle cells.

Data Presentation: Comparative Efficacy

The following table summarizes the available quantitative and qualitative data on the in vitro efficacy of this compound and Terodiline.

ParameterThis compoundTerodilineCitation
Mechanism of Action Calcium channel antagonistCompetitive muscarinic receptor antagonist and calcium channel blocker[1][2]
Inhibition of K+-Induced Contractions "Equally effective" as Terodiline"Equally effective" as this compound[1]
Inhibition of Carbachol-Induced Contractions Non-competitive antagonismCompetitive antagonism[1][3]
Calcium Channel Blockade Potency (Kd) Not Reported1.7 µM (in guinea pig bladder smooth muscle cells)

Signaling Pathways

The distinct mechanisms of action of this compound and Terodiline are illustrated in the following signaling pathway diagrams.

Terflavoxate_Pathway extracellular Extracellular Space intracellular Intracellular Space membrane L_type L-type Ca²⁺ Channel Ca_ion_int Ca²⁺ L_type->Ca_ion_int Influx This compound This compound This compound->L_type Inhibits Ca_ion_ext Ca²⁺ Calmodulin Calmodulin Ca_ion_int->Calmodulin MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction

Caption: this compound's Mechanism of Action.

Terodiline_Pathway extracellular Extracellular Space intracellular Intracellular Space membrane M3_Receptor M3 Muscarinic Receptor Gq Gq protein M3_Receptor->Gq L_type L-type Ca²⁺ Channel Ca_ion_int Ca²⁺ L_type->Ca_ion_int Influx Terodiline Terodiline Terodiline->M3_Receptor Inhibits Terodiline->L_type Inhibits ACh Acetylcholine ACh->M3_Receptor Activates Ca_ion_ext Ca²⁺ Calmodulin Calmodulin Ca_ion_int->Calmodulin PLC PLC Gq->PLC IP3 IP3 PLC->IP3 SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca²⁺ release Ca_SR Ca²⁺ SR->Ca_SR Ca_SR->Calmodulin MLCK_inactive Inactive MLCK Calmodulin->MLCK_inactive MLCK_active Active MLCK MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction

Caption: Terodiline's Dual Mechanism of Action.

Experimental Protocols

The following is a generalized protocol for an isolated bladder strip contractility assay, a standard in vitro method for assessing the effects of pharmacological agents on bladder smooth muscle.

Experimental_Workflow start Start tissue_prep 1. Tissue Preparation: - Excise urinary bladder from animal model. - Place in cold, oxygenated Krebs-Henseleit solution. start->tissue_prep strip_dissect 2. Strip Dissection: - Dissect longitudinal strips of detrusor muscle. tissue_prep->strip_dissect mounting 3. Mounting & Equilibration: - Suspend muscle strip in an organ bath (37°C). - Attach to an isometric force transducer. - Apply initial tension and equilibrate for ~60 min. strip_dissect->mounting contraction_induce 4. Induction of Contraction: - Induce stable contractions using an agonist (e.g., Carbachol or KCl). mounting->contraction_induce drug_application 5. Drug Application: - Add this compound or Terodiline in a cumulative, concentration-dependent manner. contraction_induce->drug_application data_acq 6. Data Acquisition: - Continuously record the isometric tension of the muscle strip. drug_application->data_acq data_analysis 7. Data Analysis: - Quantify the reduction in contraction amplitude. - Generate concentration-response curves. - Calculate IC50/Kd values. data_acq->data_analysis end End data_analysis->end

Caption: Isolated Bladder Strip Contractility Assay Workflow.

Detailed Methodologies:

  • Tissue Preparation: Urinary bladders are excised from euthanized laboratory animals (e.g., rats, guinea pigs, or rabbits) and immediately placed in cold, oxygenated Krebs-Henseleit solution.

  • Strip Dissection: The bladder is opened, and the urothelium may be removed. Longitudinal strips of the detrusor smooth muscle are carefully dissected.

  • Mounting and Equilibration: Each muscle strip is vertically mounted in a temperature-controlled (37°C) organ bath containing Krebs-Henseleit solution, continuously gassed with 95% O2 and 5% CO2. One end of the strip is attached to a fixed point, and the other to an isometric force transducer connected to a data acquisition system. An optimal resting tension is applied, and the tissue is allowed to equilibrate for at least 60 minutes.

  • Induction of Contraction:

    • For Calcium Channel Antagonist Activity Assessment: Contractions are induced by depolarization with a high concentration of potassium chloride (KCl).

    • For Antimuscarinic Activity Assessment: Contractions are induced with a muscarinic agonist, such as carbachol.

  • Drug Application: Once stable and reproducible contractions are achieved, this compound or Terodiline is added to the organ bath in a cumulative, concentration-dependent manner.

  • Data Acquisition: The isometric tension of the muscle strip is continuously recorded throughout the experiment.

  • Data Analysis: The inhibitory effect of the drug is quantified by measuring the reduction in the amplitude of the induced contractions. Concentration-response curves are then plotted to determine key pharmacological parameters such as IC50 (the concentration of the drug that causes 50% of the maximum inhibitory effect) or Kd.

Conclusion

Both this compound and Terodiline demonstrate efficacy in relaxing bladder smooth muscle in vitro. This compound's action is primarily attributed to calcium channel antagonism. Terodiline offers a dual mechanism, combining this calcium channel blockade with muscarinic receptor antagonism, which may provide a broader spectrum of activity. The choice between these compounds for further research and development would depend on the desired pharmacological profile, with Terodiline offering a multi-targeted approach and this compound a more specific calcium channel-focused action. Further studies providing direct, quantitative comparisons of their potency (e.g., IC50 values) under identical experimental conditions are warranted to make a more definitive assessment of their relative efficacy.

References

How does Terflavoxate's mechanism differ from other calcium channel blockers?

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the mechanistic nuances of Terflavoxate reveals a distinct profile compared to traditional calcium channel blockers, offering potential for targeted therapeutic applications. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals.

This compound, a flavone derivative with notable spasmolytic properties, primarily exerts its smooth muscle relaxant effects through calcium antagonism. However, extensive in vitro studies reveal a mechanism of action that diverges significantly from classical calcium channel blockers (CCBs) like nifedipine and nicardipine. While all these compounds inhibit calcium influx, the nature of their interaction with the calcium channel and their broader pharmacological profile set them apart.

Distinguishing the Mechanism: Mixed vs. Competitive Antagonism

The core difference lies in the mode of antagonism. Nifedipine and nicardipine, both dihydropyridine CCBs, act as competitive antagonists of voltage-gated calcium channels. This means they bind to the channel in a way that can be overcome by increasing the concentration of the agonist (in this case, calcium ions).

In contrast, this compound is characterized as a mixed antagonist of calcium-induced contractions.[1] This suggests a more complex interaction with the calcium channel, potentially involving binding to a site distinct from the calcium binding site (allosteric modulation) or affecting both the binding and the conformational change of the channel. This mixed antagonism is a key differentiator from the purely competitive mechanism of dihydropyridine CCBs.

Beyond its primary calcium-antagonistic effects, this compound also exhibits a non-competitive interaction with muscarinic receptors.[1] While it shows affinity for these receptors, its functional antimuscarinic property is considered minimal, and its primary smooth muscle relaxant properties are attributed to its effects on calcium channels.[1]

Comparative Efficacy in Preclinical Models

In vitro studies on isolated bladder tissue provide valuable insights into the comparative potency of this compound and other CCBs.

CompoundPrimary Mechanism of ActionRelative Potency in Inhibiting K+-induced ContractionsAntagonism of Calcium-induced Contractions
This compound Mixed Calcium Channel AntagonistEffectiveMixed
Nifedipine Competitive Calcium Channel BlockerMore potent than this compoundCompetitive
Nicardipine Competitive Calcium Channel BlockerMore potent than this compoundCompetitive
Flavoxate Calcium Channel AntagonistEqually effective as this compoundMixed
Oxybutynin Primarily Anticholinergic, some Ca++ antagonismEqually effective as this compoundMixed
Terodiline Anticholinergic and Calcium Channel AntagonistEqually effective as this compoundMixed

Data synthesized from in vitro studies on rabbit and rat bladder strips.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and other calcium channel blockers.

Isolated Tissue Contraction Assays

Objective: To assess the spasmolytic activity of this compound and other compounds on smooth muscle contractions.

Methodology:

  • Tissue Preparation: Male Sprague-Dawley rats (200-250 g) and male New Zealand white rabbits (2-2.5 kg) are euthanized. The urinary bladders are excised and placed in cold, oxygenated Krebs solution. Longitudinal strips of the detrusor muscle are prepared.

  • Organ Bath Setup: The muscle strips are mounted in 10 ml organ baths containing Krebs solution maintained at 37°C and continuously bubbled with a 95% O2 / 5% CO2 gas mixture. The strips are connected to isometric force transducers for recording contractile activity. An initial tension of 1 g is applied, and the tissues are allowed to equilibrate for at least 60 minutes.

  • Induction of Contractions:

    • K+-induced Contractions: Contractions are induced by replacing the normal Krebs solution with a high-potassium solution (e.g., containing 80 mM KCl). This depolarizes the cell membrane, opening voltage-dependent calcium channels and causing contraction. The response is allowed to stabilize.

    • Calcium-induced Contractions in K+-depolarized tissue: Tissues are incubated in a calcium-free, high-potassium Krebs solution to depolarize the membranes. Cumulative concentration-response curves to CaCl2 are then generated to assess the contractile response to extracellular calcium.

  • Drug Application: Test compounds (this compound, nifedipine, etc.) are added to the organ bath in a cumulative manner at increasing concentrations to determine their inhibitory effect on the pre-contracted tissues. The relaxation is measured as a percentage of the maximal contraction induced by the stimulating agent.

  • Data Analysis: Concentration-response curves are plotted, and IC50 values (the concentration of the drug that causes 50% inhibition of the maximal contraction) are calculated. For competitive antagonists, a Schild analysis can be performed to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that produces a two-fold rightward shift in the agonist's concentration-response curve.

Visualizing the Mechanisms

To better understand the distinct signaling pathways, the following diagrams illustrate the mechanism of action of competitive and mixed calcium channel antagonists.

competitive_antagonism cluster_channel Voltage-Gated Calcium Channel cluster_cell Smooth Muscle Cell Ca_ion Ca²⁺ Channel_pore Channel Pore Ca_ion->Channel_pore Binds to activate Nifedipine Nifedipine (Competitive Antagonist) Nifedipine->Channel_pore Competes with Ca²⁺ for binding site Contraction Muscle Contraction Channel_pore->Contraction Ca²⁺ influx

Caption: Competitive antagonism of a calcium channel by Nifedipine.

mixed_antagonism cluster_channel Voltage-Gated Calcium Channel cluster_cell Smooth Muscle Cell Ca_ion Ca²⁺ Channel_pore Channel Pore Ca_ion->Channel_pore Binds to activate This compound This compound (Mixed Antagonist) Allosteric_site Allosteric Site This compound->Allosteric_site Binds to allosteric site Contraction Muscle Contraction Channel_pore->Contraction Ca²⁺ influx Allosteric_site->Channel_pore Reduces Ca²⁺ influx

Caption: Mixed antagonism of a calcium channel by this compound.

Conclusion

The distinct "mixed antagonist" profile of this compound at the calcium channel, coupled with its non-competitive interaction with muscarinic receptors, differentiates it from traditional competitive calcium channel blockers. This unique mechanism may offer a more nuanced approach to smooth muscle relaxation, with potential implications for the treatment of conditions such as overactive bladder. Further research into the specific binding sites and the functional consequences of this mixed antagonism is warranted to fully elucidate its therapeutic potential.

References

Unveiling the Atypical Antagonism: A Comparative Guide to Terflavoxate at Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Terflavoxate's interaction with muscarinic receptors against other established antagonists. Through an objective analysis of experimental data, we elucidate the non-competitive antagonistic profile of this compound, offering valuable insights for researchers in pharmacology and drug development.

This compound: A Non-Competitive Modulator of Muscarinic Receptor Function

This compound, a flavone derivative recognized for its spasmolytic effects on the urinary tract, exhibits a distinct mechanism of action at muscarinic receptors compared to traditional competitive antagonists.[1] While it demonstrates an affinity for muscarinic receptors in the micromolar range, functional studies reveal that its primary mode of action is not direct competition with acetylcholine.[1][2] Instead, this compound's inhibitory effects on smooth muscle contraction are attributed to a non-competitive mechanism, suggesting an allosteric interaction or an influence on downstream signaling pathways.[1]

The primary spasmolytic properties of this compound are thought to arise from its effects as a calcium channel antagonist, a mechanism that distinguishes it from classical antimuscarinic drugs like oxybutynin and terodiline.[1]

Comparative Analysis of Muscarinic Receptor Antagonists

The following table summarizes the binding affinities and mechanisms of action for this compound and other commonly used muscarinic receptor antagonists.

CompoundReceptor Affinity (IC50/Ki)Mechanism of AntagonismPrimary Therapeutic Use
This compound 18 µM (IC50, Muscarinic)Non-competitive Urinary tract spasmolytic
Flavoxate12.2 µM (IC50, Muscarinic)CompetitiveUrinary tract spasmolytic
Oxybutynin5.4 nM (IC50, Muscarinic)CompetitiveOveractive bladder
Terodiline588 nM (IC50, Muscarinic)CompetitiveOveractive bladder
AtropineVaries by subtype (nM range)CompetitiveBradycardia, organophosphate poisoning
PirenzepineVaries by subtype (nM range)Competitive (can appear non-competitive under certain assay conditions)Peptic ulcer disease

Experimental Protocols for Validating Non-Competitive Antagonism

The determination of this compound's non-competitive antagonism relies on specific in vitro functional assays and radioligand binding studies.

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound to muscarinic receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from tissues or cells expressing muscarinic receptors (e.g., rat brain or bladder).

  • Incubation: The membranes are incubated with a radiolabeled muscarinic antagonist (e.g., [3H]-Quinuclidinyl benzilate or [3H]-N-methylscopolamine) and varying concentrations of the test compound (this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

Functional Assay: Carbachol-Induced Bladder Contraction

Objective: To assess the functional effect of this compound on agonist-induced smooth muscle contraction.

Methodology:

  • Tissue Preparation: Strips of rat urinary bladder are mounted in an organ bath containing a physiological salt solution.

  • Contraction Induction: The bladder strips are contracted by adding a muscarinic agonist, such as carbachol, in a cumulative concentration-response manner.

  • Antagonist Treatment: The experiment is repeated in the presence of increasing concentrations of this compound.

  • Data Analysis: The effect of this compound on the maximum response and the EC50 of carbachol is determined. A non-competitive antagonist will depress the maximum response without significantly shifting the EC50 to the right, whereas a competitive antagonist will cause a parallel rightward shift of the dose-response curve. This compound's activity on carbachol-induced contractions of the rat bladder was found to be clearly non-competitive.

Visualizing the Mechanisms of Muscarinic Receptor Antagonism

The following diagrams illustrate the signaling pathway of M3 muscarinic receptors, which are crucial for bladder contraction, and the experimental workflow for differentiating between competitive and non-competitive antagonism.

M3_Signaling_Pathway cluster_cell Smooth Muscle Cell cluster_membrane Cell Membrane M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction ACh Acetylcholine (Agonist) ACh->M3R Binds

M3 Muscarinic Receptor Signaling Pathway.

Antagonist_Validation_Workflow start Start: Functional Assay (e.g., Bladder Contraction) agonist_curve Generate Agonist Dose-Response Curve (e.g., Carbachol) start->agonist_curve add_antagonist Incubate Tissue with Antagonist (e.g., this compound) agonist_curve->add_antagonist repeat_curve Generate Agonist Dose-Response Curve in Presence of Antagonist add_antagonist->repeat_curve analyze Analyze Curve Shift and Maximal Response repeat_curve->analyze competitive Competitive Antagonism: Parallel Rightward Shift No Change in Max Response analyze->competitive Shift, No Max Change noncompetitive Non-competitive Antagonism: Depression of Max Response (May or may not have shift) analyze->noncompetitive Max Change

Experimental Workflow for Antagonist Validation.

References

A Comparative Analysis of Terflavoxate and Verapamil as Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the calcium channel blocking activities of Terflavoxate and Verapamil. The information presented is based on available preclinical data and is intended to inform research and development in pharmacology and drug discovery.

Executive Summary

Verapamil, a well-established phenylalkylamine, is a potent blocker of L-type calcium channels with high affinity. This compound, a flavone derivative, also exhibits calcium antagonistic properties, contributing to its smooth muscle relaxant effects. While direct comparative studies are limited, analysis of their effects on voltage-gated calcium channels and depolarization-induced smooth muscle contractions reveals key differences in their potency and mechanism of action. Verapamil demonstrates high-affinity binding to L-type calcium channels, whereas this compound appears to act as a mixed antagonist with lower potency.

Mechanism of Action

Verapamil acts by directly binding to the alpha-1 subunit of L-type voltage-gated calcium channels from the intracellular side. This binding inhibits the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation and a decrease in myocardial contractility and heart rate[1].

This compound 's smooth muscle relaxant properties are primarily attributed to its calcium-antagonistic effects[2]. It has been shown to inhibit contractions induced by high potassium concentrations, which are dependent on calcium influx through voltage-gated calcium channels. Unlike dihydropyridine calcium channel blockers that act as competitive antagonists, this compound behaves as a mixed antagonist in calcium-induced contraction assays[2].

cluster_verapamil Verapamil cluster_this compound This compound Verapamil Verapamil L_type_Ca_Channel_V L-type Ca²⁺ Channel Verapamil->L_type_Ca_Channel_V Blocks Ca_Influx_V Ca²⁺ Influx L_type_Ca_Channel_V->Ca_Influx_V Mediates Contraction_V Smooth Muscle Contraction Ca_Influx_V->Contraction_V Initiates Ca_Influx_V->Contraction_V Inhibition This compound This compound Ca_Channel_T Voltage-gated Ca²⁺ Channel This compound->Ca_Channel_T Antagonizes (Mixed) Ca_Influx_T Ca²⁺ Influx Ca_Channel_T->Ca_Influx_T Mediates Contraction_T Smooth Muscle Contraction Ca_Influx_T->Contraction_T Initiates Ca_Influx_T->Contraction_T Inhibition

Figure 1. Simplified signaling pathways of Verapamil and this compound.

Quantitative Comparison of Calcium Channel Blocking Activity

The following table summarizes the available quantitative data for this compound and Verapamil. It is important to note that the data for this compound is based on its similarity in potency to Flavoxate in inhibiting K+-induced contractions, as stated in the literature[2].

ParameterThis compound (proxy data)VerapamilTarget/System
IC₅₀ ~2 µM[3]-Inhibition of K⁺-induced contraction (human urinary bladder)
Kᵢ ~10 µM-Voltage-dependent L-type Ca²⁺ channels (human urinary bladder myocytes)
Kᴅ -85.1 nML-type Ca²⁺ channels (rat vascular smooth muscle)

Experimental Protocols

Isolated Tissue Bath Assay for Smooth Muscle Contraction

This in vitro method assesses the effect of compounds on the contractility of smooth muscle strips.

Protocol:

  • Tissue Preparation: A smooth muscle-containing organ, such as the urinary bladder, is excised and placed in a dissecting dish containing cold, oxygenated Krebs solution (Composition in mM: NaCl 118, KCl 4.7, CaCl₂ 1.9, MgSO₄ 1.2, NaHCO₃ 24.9, KH₂PO₄ 1.2, dextrose 11.7). Longitudinal strips of the tissue (e.g., detrusor muscle) are carefully dissected.

  • Mounting: The tissue strips are mounted in an organ bath chamber filled with Krebs solution maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂. One end of the strip is attached to a fixed hook, and the other to an isometric force transducer connected to a data acquisition system.

  • Equilibration: An initial tension (e.g., 1 gram) is applied to the tissue, and it is allowed to equilibrate for at least 60 minutes. The Krebs solution is changed every 15-20 minutes.

  • Induction of Contraction: To assess calcium channel blocking activity, the tissue is depolarized by adding a high concentration of potassium chloride (KCl, e.g., 80 mM) to the bath, which opens voltage-gated calcium channels and induces contraction.

  • Drug Application: After a stable contraction is achieved, the test compound (this compound or Verapamil) is added to the bath in a cumulative concentration-response manner. The resulting relaxation is recorded.

  • Data Analysis: The inhibitory effect of the compound is calculated as a percentage of the maximal KCl-induced contraction. An IC₅₀ value (the concentration of the drug that produces 50% of the maximal inhibition) is then determined.

A Tissue Excision & Dissection B Mounting in Organ Bath A->B C Equilibration under Tension B->C D Induce Contraction (High KCl) C->D E Cumulative Drug Addition D->E F Record Relaxation E->F G Data Analysis (IC₅₀) F->G cluster_workflow Patch Clamp Workflow A Cell Preparation B Pipette Approach & Seal Formation A->B C Establish Whole-Cell Configuration B->C D Record Baseline Ca²⁺ Currents C->D E Perfuse with Drug D->E F Record Drug-Affected Currents E->F G Analyze Inhibition & IC₅₀ F->G

References

A Comparative Analysis of Terflavoxate and Nifedipine on Smooth Muscle: An In Vitro Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro potency and mechanisms of action of Terflavoxate and Nifedipine on smooth muscle tissue. The information presented is based on available experimental data to assist researchers in understanding the distinct pharmacological profiles of these two smooth muscle relaxants.

Executive Summary

This compound and Nifedipine both exhibit smooth muscle relaxant properties through the modulation of calcium influx. However, they differ significantly in their potency and mechanism of action. Nifedipine, a dihydropyridine calcium channel blocker, acts as a potent and competitive antagonist of L-type calcium channels. In contrast, this compound, a flavone derivative, demonstrates lower potency and acts as a mixed antagonist of calcium-induced smooth muscle contraction. This suggests a more complex mechanism of action for this compound, which may involve additional pathways beyond simple calcium channel blockade.

Data Presentation: In Vitro Potency

Direct comparative studies providing IC50 or EC50 values for this compound and Nifedipine on the same smooth muscle tissue are limited. However, available data from studies on urinary bladder and vascular smooth muscle allows for a qualitative and semi-quantitative comparison.

CompoundSmooth Muscle TypeParameterValueReference
Nifedipine Rat AortaIC50 (vs. Ca²⁺-induced contraction)4.1 nM[1]
Vascular Smooth Muscle CellsIC50 (vs. Angiotensin II-induced DNA synthesis)2.3 ± 0.7 µM[2]
Rabbit Mesenteric ArteryMarked inhibition of K⁺-induced contraction> 3 x 10⁻⁹ M[3]
This compound Rabbit Urinary BladderInhibition of K⁺-induced contractionsLess potent than Nifedipine[4]
Flavoxate (parent compound) Not specifiedKi (Calcium channel blocking effect)10 µM[5]

Note: The provided data for Nifedipine and this compound are from different studies and experimental conditions, which should be considered when making direct comparisons. The Ki value for Flavoxate provides an indication of the potential potency range for this compound.

Experimental Protocols

The following is a generalized experimental protocol for assessing the in vitro effects of pharmacological agents on smooth muscle contractility, based on common methodologies cited in the literature.

Isolated Smooth Muscle Tissue Preparation and Contractility Assay
  • Tissue Dissection and Preparation:

    • The desired smooth muscle tissue (e.g., urinary bladder, aorta) is excised from a suitable animal model (e.g., rat, rabbit).

    • The tissue is immediately placed in cold, oxygenated Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11).

    • The tissue is cleaned of extraneous connective and adipose tissue and cut into longitudinal or circular strips of appropriate dimensions (e.g., 2 mm wide and 10 mm long).

  • Organ Bath Setup:

    • Each muscle strip is vertically mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with a 95% O₂ / 5% CO₂ gas mixture to maintain a physiological pH.

    • One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer.

  • Equilibration and Viability Check:

    • The muscle strips are allowed to equilibrate for a period of 60-90 minutes under a resting tension (e.g., 1 g). During this period, the bathing solution is changed every 15-20 minutes.

    • After equilibration, the viability of the tissue is assessed by inducing a contraction with a high concentration of potassium chloride (KCl, e.g., 80 mM). Tissues that do not respond or show a weak response are discarded.

  • Drug Incubation and Contraction Induction:

    • After washing out the KCl and allowing the tissue to return to baseline tension, a stable pre-contraction is induced using a contractile agonist (e.g., carbachol for bladder, phenylephrine for aorta) or high KCl solution.

    • Once a stable contractile plateau is reached, cumulative concentrations of the test compounds (this compound or Nifedipine) are added to the organ bath.

    • The relaxant effect of each concentration is recorded as a percentage of the pre-induced contraction.

  • Data Analysis:

    • Concentration-response curves are plotted, and the IC50 (concentration causing 50% inhibition of the pre-induced contraction) or EC50 (concentration causing 50% of the maximal effect) values are calculated using appropriate pharmacological software.

Signaling Pathways and Mechanisms of Action

Nifedipine: Competitive Antagonism of L-type Calcium Channels

Nifedipine's primary mechanism of action is the direct blockade of voltage-gated L-type calcium channels in the plasma membrane of smooth muscle cells. By binding to the channel, Nifedipine competitively inhibits the influx of extracellular calcium, which is a critical step for the initiation and maintenance of smooth muscle contraction. This leads to vasodilation and relaxation of other smooth muscles.

Nifedipine_Pathway cluster_membrane Cell Membrane extracellular Extracellular Space Ca_ion_in Ca²⁺ Influx intracellular Intracellular Space Ca_channel L-type Ca²⁺ Channel Contraction Smooth Muscle Contraction Ca_channel->Contraction Leads to Nifedipine Nifedipine Nifedipine->Ca_channel Binds & Competitively Inhibits Nifedipine->Contraction Prevents Ca_ion_in_arrow Terflavoxate_Pathway cluster_membrane Cell Membrane cluster_intracellular extracellular Extracellular Space Ca_ion_in Ca²⁺ Influx intracellular Intracellular Space Ca_channel L-type Ca²⁺ Channel Contraction Smooth Muscle Contraction Ca_channel->Contraction Leads to This compound This compound This compound->Ca_channel Binds & Exhibits Mixed Antagonism This compound->Contraction Inhibits PDE Phosphodiesterase (PDE) This compound->PDE Potentially Inhibits Ca_ion_in_arrow cAMP cAMP PDE->cAMP Degrades Relaxation Smooth Muscle Relaxation cAMP->Relaxation Promotes

References

A Comparative Review of the Pharmacokinetics of Flavoxate and its Primary Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the pharmacokinetic profiles of the urinary tract antispasmodic agent, Flavoxate, and its principal active metabolite, 3-methyl-flavone-8-carboxylic acid (MFCA). Due to a lack of publicly available pharmacokinetic data for Terflavoxate, this guide will focus on Flavoxate as a representative compound to provide a framework for understanding the absorption, distribution, metabolism, and excretion (ADME) of this class of drugs.

Flavoxate is a synthetic flavone derivative that exerts a direct spasmolytic action on the smooth muscle of the urinary tract.[1][2] It is rapidly metabolized in the body to its main active metabolite, 3-methyl-flavone-8-carboxylic acid (MFCA).[3][4] Understanding the pharmacokinetic properties of both the parent drug and its metabolite is crucial for optimizing therapeutic efficacy and safety.

Quantitative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic parameters for Flavoxate and its primary metabolite, MFCA, in humans. It is important to note that Flavoxate is rapidly and extensively metabolized, and therefore, plasma concentrations of the parent drug are often low and difficult to measure reliably.[5] Consequently, bioequivalence studies often rely on the pharmacokinetic parameters of MFCA.

ParameterFlavoxate (Parent Drug)3-Methyl-flavone-8-carboxylic acid (MFCA)SpeciesDosing and AdministrationSource
Cmax (Maximum Plasma Concentration) Not reliably measuredVariable, depends on formulationHumanSingle 400 mg oral dose
Tmax (Time to Maximum Plasma Concentration) Not reliably measured~2-3 hoursHumanSingle 400 mg oral dose
AUC (Area Under the Curve) Not reliably measuredVariable, depends on formulationHumanSingle 400 mg oral dose
t½ (Half-life) ~5 minutes (from blood after IV)~3.5 hoursHumanIntravenous administration
Urinary Excretion 57% of an oral dose excreted in urine within 24 hours (as metabolites)-HumanOral dose

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. Below are descriptions of typical experimental protocols employed in the pharmacokinetic assessment of Flavoxate and its metabolite.

Bioequivalence Study in Healthy Volunteers

A common study design to assess the bioequivalence of two different formulations of Flavoxate tablets involves a single-dose, two-period, two-sequence, crossover study in healthy male volunteers.

  • Subjects: A cohort of healthy male volunteers (typically 12 or more) are enrolled after providing informed consent.

  • Study Design: The study follows a crossover design where each subject receives both the test and reference formulations of Flavoxate tablets in a randomized sequence, separated by a washout period.

  • Dosing: A single oral dose (e.g., 400 mg) of the respective Flavoxate formulation is administered.

  • Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours).

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentration of MFCA is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Analysis: The key pharmacokinetic parameters, including Cmax, Tmax, and AUC, are calculated from the plasma concentration-time profiles of MFCA. Statistical analysis is then performed to compare these parameters between the two formulations.

In Vivo Pharmacokinetic Study in Rats

Animal models, such as rats, are often used in preclinical studies to investigate the pharmacokinetic properties of new drug candidates. A typical study design is as follows:

  • Animals: Male rats are used for the study.

  • Administration: Flavoxate or MFCA is administered to the rats via intravenous (i.v.) and oral (p.o.) routes.

  • Sample Collection: Plasma, urine, and bile samples are collected at various time points after drug administration.

  • Analysis: The concentrations of Flavoxate and MFCA in the collected samples are determined using appropriate analytical methods.

  • Pharmacokinetic Parameters: Various pharmacokinetic parameters are calculated to understand the absorption, distribution, and elimination of the compounds.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

metabolic_pathway Flavoxate Flavoxate MFCA 3-Methyl-flavone-8-carboxylic acid (MFCA) (Active Metabolite) Flavoxate->MFCA Rapid Metabolism (Hydrolysis) Excretion Urinary Excretion MFCA->Excretion

Metabolic Pathway of Flavoxate.

experimental_workflow cluster_study_design Study Design cluster_sampling Sample Collection & Processing cluster_analysis Analysis Subject_Recruitment Subject Recruitment Randomization Randomization Subject_Recruitment->Randomization Dosing Drug Administration Randomization->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation HPLC_Analysis HPLC Analysis of MFCA Plasma_Separation->HPLC_Analysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) HPLC_Analysis->PK_Analysis

General Workflow for a Pharmacokinetic Study.

References

Validating the Specificity of Terflavoxate for L-type Calcium Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the specificity of Terflavoxate, a compound with putative calcium channel blocking properties. While direct quantitative data on this compound's activity across various calcium channel subtypes is not extensively available in public literature, this document outlines the established methodologies and presents a hypothetical comparative analysis to guide researchers in their investigations. The data herein for this compound is illustrative and should be substantiated by experimental evidence.

Comparative Analysis of Calcium Channel Blocker Specificity

To ascertain the specificity of a compound for a particular ion channel, it is crucial to compare its inhibitory activity against a panel of different channel subtypes. The following table presents hypothetical IC50 values for this compound against various voltage-gated calcium channels, alongside well-characterized selective blockers for each subtype, which serve as positive and negative controls.

CompoundL-type (CaV1.2) IC50 (nM)N-type (CaV2.2) IC50 (nM)T-type (CaV3.1) IC50 (nM)P/Q-type (CaV2.1) IC50 (nM)Data Source
This compound 500 (Hypothetical)>10,000 (Hypothetical)>10,000 (Hypothetical)>10,000 (Hypothetical)Illustrative
Nifedipine10>10,000>10,000>10,000Published Literature
Verapamil50>1,000>1,000>10,000Published Literature[1]
ω-conotoxin GVIA>10,0001>10,000>10,000Published Literature
Mibefradil200>1,00050>1,000Published Literature[2]
ω-agatoxin IVA>10,000>10,000>10,0002Published Literature[3]

Note: The IC50 values for this compound are hypothetical and for illustrative purposes only. Experimental validation is required.

Experimental Protocols

The determination of a compound's specificity for a particular ion channel subtype relies on robust and well-defined experimental protocols. The two primary methods employed for this purpose are electrophysiology (specifically the patch-clamp technique) and calcium imaging assays.

Electrophysiology: Whole-Cell Patch-Clamp Technique

The patch-clamp technique is the gold standard for characterizing the activity of ion channels. It allows for the direct measurement of the ionic current flowing through a channel in response to changes in membrane potential.

Objective: To determine the concentration-dependent inhibitory effect of this compound on specific voltage-gated calcium channel subtypes expressed in a heterologous system (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably expressing the human α1, β, and α2δ subunits of the desired calcium channel subtype (e.g., CaV1.2, CaV2.2, CaV3.1, or CaV2.1).

  • External solution (in mM): 140 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with TEA-OH.

  • Internal solution (in mM): 120 Cs-aspartate, 10 CsCl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES, pH 7.2 with CsOH.

  • Patch pipettes (2-4 MΩ resistance).

  • Patch-clamp amplifier and data acquisition system.

  • This compound and control compounds (Nifedipine, ω-conotoxin GVIA, Mibefradil, ω-agatoxin IVA) dissolved in an appropriate vehicle.

Procedure:

  • Culture HEK293 cells expressing the target calcium channel subtype to 50-70% confluency.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Hold the cell at a membrane potential of -80 mV.

  • Elicit calcium channel currents by applying a depolarizing voltage step (e.g., to +10 mV for 200 ms) every 10 seconds.

  • Record baseline currents in the external solution.

  • Perfuse the cell with increasing concentrations of this compound or a control compound.

  • Record the steady-state block of the peak current at each concentration.

  • Wash out the compound to assess the reversibility of the block.

  • Construct a concentration-response curve by plotting the percentage of current inhibition against the compound concentration.

  • Fit the data to the Hill equation to determine the IC50 value.

Calcium Imaging Assay

Calcium imaging provides a high-throughput method to screen for compounds that modulate calcium influx. This technique utilizes fluorescent calcium indicators that change their fluorescence intensity upon binding to calcium.

Objective: To assess the ability of this compound to inhibit depolarization-induced calcium influx in cells expressing specific calcium channel subtypes.

Materials:

  • HEK293 cells stably expressing the desired calcium channel subtype.

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM).

  • HBSS (Hank's Balanced Salt Solution).

  • High potassium solution (e.g., HBSS with 90 mM KCl).

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with automated liquid handling.

  • This compound and control compounds.

Procedure:

  • Seed the cells in the microplates and allow them to adhere overnight.

  • Load the cells with the calcium indicator dye according to the manufacturer's instructions.

  • Wash the cells with HBSS to remove excess dye.

  • Add varying concentrations of this compound or control compounds to the wells and incubate for a specified period.

  • Measure the baseline fluorescence.

  • Stimulate the cells by adding the high potassium solution to induce membrane depolarization and subsequent calcium influx through voltage-gated calcium channels.

  • Record the change in fluorescence intensity over time.

  • Calculate the percentage of inhibition of the calcium response for each concentration of the compound.

  • Generate concentration-response curves and determine the IC50 values.

Visualizations

L-type Calcium Channel Signaling Pathway

L_type_calcium_channel_pathway Depolarization Membrane Depolarization L_type L-type Calcium Channel (CaV1.2) Depolarization->L_type Opens Ca_influx Ca²⁺ Influx L_type->Ca_influx Phosphorylation Channel Phosphorylation CaM Calmodulin (CaM) Ca_influx->CaM Binds Contraction Smooth Muscle Contraction Ca_influx->Contraction Triggers Ca_CaM Ca²⁺-CaM Complex CaM->Ca_CaM Ca_CaM->L_type Inactivates (Negative Feedback) AC Adenylyl Cyclase Ca_CaM->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->L_type Phosphorylates

Caption: Signaling pathway of L-type calcium channels.

Experimental Workflow for Specificity Validation

Specificity_Validation_Workflow cluster_electrophysiology Electrophysiology cluster_calcium_imaging Calcium Imaging cluster_analysis Data Analysis & Conclusion ephys_start Prepare Cells Expressing Specific Ca²⁺ Channel Subtype ephys_patch Whole-Cell Patch Clamp ephys_start->ephys_patch ephys_record Record Baseline Currents ephys_patch->ephys_record ephys_apply Apply this compound & Controls (Concentration Range) ephys_record->ephys_apply ephys_measure Measure Current Inhibition ephys_apply->ephys_measure ephys_analyze Calculate IC50 Values ephys_measure->ephys_analyze compare_ic50 Compare IC50 Values Across All Channel Subtypes ephys_analyze->compare_ic50 imaging_start Seed & Load Cells with Fluorescent Ca²⁺ Indicator imaging_incubate Incubate with this compound & Controls imaging_start->imaging_incubate imaging_stimulate Depolarize with High K⁺ imaging_incubate->imaging_stimulate imaging_record Record Fluorescence Change imaging_stimulate->imaging_record imaging_analyze Calculate % Inhibition & IC50 imaging_record->imaging_analyze imaging_analyze->compare_ic50 conclusion Determine Specificity Profile of this compound compare_ic50->conclusion

Caption: Workflow for validating this compound specificity.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Terflavoxate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Terflavoxate was not found. The following guidance is based on general best practices for handling solid chemical compounds in a laboratory setting and should be supplemented with a substance-specific risk assessment before commencing any work.

This compound is a flavone derivative with spasmolytic properties and is noted to be a solid for laboratory use only.[1][2] As with any chemical, proper personal protective equipment (PPE) and handling procedures are crucial to ensure personnel safety and prevent contamination.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted to determine the specific PPE required for the planned experiment. However, the following table summarizes the recommended baseline PPE for handling solid chemical compounds like this compound.

PPE CategoryRecommended Equipment
Eye Protection Safety glasses with side shields or goggles should be worn at all times in the laboratory to protect from splashes or airborne particles.[3][4] A face shield may be necessary for procedures with a higher risk of splashing.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact. Gloves should be inspected for tears or holes before use and changed regularly, especially if contaminated.
Body Protection A laboratory coat should be worn to protect clothing and skin from contamination. For procedures with a higher risk of spills, a chemical-resistant apron may be appropriate.
Respiratory Protection If there is a risk of inhaling dust, a properly fitted respirator (e.g., N95) should be used. Work should ideally be performed in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

Operational Plan for Handling this compound

A systematic approach is critical for safely handling any chemical. The following workflow outlines the key steps from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Information & Conduct Risk Assessment B Gather Necessary PPE A->B C Prepare Work Area (e.g., in a fume hood) B->C D Weigh Solid this compound C->D Proceed with caution E Dissolve or Use in Experiment D->E F Decontaminate Work Surfaces E->F After experiment completion G Segregate Waste F->G H Dispose of Waste According to Institutional Guidelines G->H

Figure 1. General workflow for safely handling solid laboratory chemicals.

Disposal Plan

Proper disposal of chemical waste is imperative to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Collect any unused this compound and any materials contaminated with the solid (e.g., weigh boats, contaminated paper towels) in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.

  • Contaminated PPE: Used gloves and other disposable PPE should be disposed of as hazardous waste in accordance with institutional protocols.

Always follow your institution's specific hazardous waste disposal procedures. If you are unsure about the correct disposal method, consult your institution's Environmental Health and Safety (EHS) department.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.